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  • Product: 1H-indazole-5-thiol
  • CAS: 569339-86-2

Core Science & Biosynthesis

Foundational

The Chemical and Pharmacological Profile of 1H-Indazole-5-Thiol: A Technical Guide for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly specific, bifunctional pharmacophores. 1H-indazole-5-thiol has emerged as a critical building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on highly specific, bifunctional pharmacophores. 1H-indazole-5-thiol has emerged as a critical building block in the synthesis of allosteric inhibitors, particularly in oncology and immunology. This technical whitepaper deconstructs the structural properties, pharmacological utility, and synthetic handling of 1H-indazole-5-thiol, providing researchers with a rigorously validated framework for integrating this compound into drug discovery pipelines.

Chemical Identity & Structural Properties

The utility of 1H-indazole-5-thiol stems from its dual-functional nature. The indazole core acts as a rigid, aromatic bioisostere to indoles and benzimidazoles, offering precise hydrogen-bonding vectors (N1 acts as a hydrogen bond donor; N2 acts as an acceptor). Simultaneously, the thiol (-SH) group at the 5-position provides a highly nucleophilic, redox-active handle for cross-coupling and thioether formation.

According to structural data from the [1], the compound exhibits the following quantitative physicochemical properties:

PropertyValue
Chemical Name 1H-indazole-5-thiol
CAS Registry Number 569339-86-2
Molecular Formula C 7​ H 6​ N 2​ S
Molecular Weight 150.20 g/mol
Monoisotopic Mass 150.02516 Da
SMILES String C1=CC2=C(C=C1S)C=NN2
InChIKey ZISLUPNINLZWRT-UHFFFAOYSA-N
Storage Conditions Sealed in dry environment, 2-8°C[2]

Biological Significance: Target Engagement in SHP2 Inhibition

1H-indazole-5-thiol is prominently utilized in the synthesis of inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2). SHP2 is a critical node in the RAS-ERK signaling pathway and the PD-1 immune checkpoint pathway. Overactivation of SHP2 leads to unchecked cellular proliferation in various cancers.

As detailed in recent pharmaceutical patent literature () [3], 1H-indazole-5-thiol is reacted with pyrimidine-4(3H)-ketone derivatives to form potent SHP2 allosteric inhibitors. The thioether linkage formed from the 5-thiol acts as a flexible hinge, allowing the indazole moiety to deeply penetrate the allosteric pocket of SHP2. This binding stabilizes the enzyme in an auto-inhibited, closed conformation, physically preventing it from dephosphorylating downstream RAS binding sites.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Active SHP2 (Active Conformation) RTK->SHP2_Active Phosphorylation SHP2_Auto SHP2 (Auto-inhibited) SHP2_Auto->SHP2_Active Conformational Shift RAS_Pathway RAS/RAF/MEK/ERK Proliferation Signal SHP2_Active->RAS_Pathway Dephosphorylation of RAS binding sites Inhibitor 1H-indazole-5-thiol Derivative (Allosteric Inhibitor) Inhibitor->SHP2_Auto Stabilizes Auto-inhibited State Inhibitor->SHP2_Active Blocks Activation

Mechanism of SHP2 allosteric inhibition by 1H-indazole-5-thiol derivatives.

Synthetic Methodologies: Thioether Formation via SNAr

Integrating 1H-indazole-5-thiol into a larger drug scaffold typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol outlines the formation of a thioether linkage with a halogenated electrophile (e.g., a chloropyrimidine derivative), emphasizing the causality behind each experimental condition.

Step-by-Step Protocol
  • Reagent Solubilization : Dissolve the electrophile (2.0 mmol) and 1H-indazole-5-thiol (2.2 mmol, slight excess) in anhydrous Tetrahydrofuran (THF, 10 mL).

    • Causality: THF is a polar aprotic solvent that fully solubilizes both the organic precursors and the subsequent ionic intermediates without engaging in competitive hydrogen bonding.

  • Deprotonation : Slowly add Potassium tert-butoxide (t-BuOK) (6.0 mmol) to the solution.

    • Causality: The pKa of the aromatic thiol is approximately 6. t-BuOK (pKa ~17) is a strong, sterically hindered base. It quantitatively deprotonates the thiol to form a highly nucleophilic thiolate anion, but its bulky nature prevents it from acting as a competing nucleophile against the electrophile.

  • Reaction Propagation : Stir the mixture at room temperature (20-25°C) for 2 hours under an inert argon atmosphere.

  • Quenching & Acidification : Acidify the reaction mixture with 6N Hydrochloric Acid (HCl) until the solution reaches pH = 4.

    • Causality: Acidification serves a dual purpose. First, it neutralizes excess t-BuOK. Second, basic conditions heavily accelerate the oxidative dimerization of free thiols into unwanted disulfides. Dropping the pH to 4 halts this side reaction and ensures the final thioether product is neutrally charged for optimal organic extraction.

  • Extraction & Purification : Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Dry the combined organic phases over anhydrous sodium sulfate (Na 2​ SO 4​ ), concentrate under reduced pressure, and purify via silica gel flash chromatography.

Synthetic_Workflow Step1 1H-indazole-5-thiol + Electrophile Step2 Deprotonation t-BuOK in THF Step1->Step2 Step3 SNAr Reaction 2h at RT Step2->Step3 Step4 Quench & Extract HCl (pH 4) / DCM Step3->Step4 Step5 Purification Thioether Product Step4->Step5

Step-by-step synthetic workflow for thioether formation via SNAr reaction.

Analytical Validation: A Self-Validating System

To ensure scientific integrity, the synthetic workflow must be paired with a self-validating analytical system to confirm the complete consumption of 1H-indazole-5-thiol and the structural fidelity of the product.

  • Primary Endpoint Validation (Ellman’s Assay): Before proceeding to extraction, take a 10 µL aliquot of the reaction mixture and introduce it to a buffer containing Ellman's Reagent (DTNB). If unreacted 1H-indazole-5-thiol is present, it will cleave the DTNB disulfide bond, releasing TNB 2− and instantly turning the solution bright yellow (absorbance at 412 nm). A colorless result self-validates the complete consumption of the thiol.

  • Structural Confirmation (LC-MS & 1 H NMR): Post-purification, LC-MS must be used to confirm the target mass shift. Concurrently, 1 H NMR spectroscopy should demonstrate the complete disappearance of the highly shielded -SH proton signal (typically observed between 3.0–4.0 ppm, solvent dependent) and a corresponding downfield shift in the indazole aromatic protons, confirming the electron-withdrawing effect of the newly formed thioether linkage.

References

  • PubChem. "1H-indazole-5-thiol (CID 19708545)." National Center for Biotechnology Information. URL:[Link]

  • European Patent Office. "PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY (EP 4 092 024 A1)." Google Patents.
Exploratory

Mechanism of Action of 1H-Indazole-5-Thiol Derivatives: A Technical Guide to Allosteric Modulation and Kinase Inhibition

Executive Summary 1H-indazole-5-thiol (CAS 569339-86-2) has emerged as a privileged pharmacophore in modern medicinal chemistry[1]. While the indazole core itself is a well-established hinge-binding motif in kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indazole-5-thiol (CAS 569339-86-2) has emerged as a privileged pharmacophore in modern medicinal chemistry[1]. While the indazole core itself is a well-established hinge-binding motif in kinase inhibitors, the strategic placement of a thiol group at the C5 position unlocks unique synthetic and pharmacological potential. By forming robust thioether linkages, 1H-indazole-5-thiol derivatives have become cornerstone molecules in the development of allosteric inhibitors targeting Src homology 2 domain-containing phosphatase 2 (SHP2)[2], as well as potent inhibitors of receptor tyrosine kinases (RTKs) like FGFR and EGFR[3].

This guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols required to evaluate these advanced therapeutic compounds.

Structural Rationale & Pharmacophore Properties

The efficacy of 1H-indazole-5-thiol derivatives stems from two distinct structural features:

  • The Indazole Core : Exhibits tautomerism (1H and 2H forms, with 1H being thermodynamically favored) and acts as a versatile hydrogen bond donor/acceptor system. This allows it to anchor into the ATP-binding pocket (hinge region) of various kinases[3].

  • The C5-Thiol/Thioether : The thiol group is highly nucleophilic, allowing for efficient conjugation (e.g., via nucleophilic aromatic substitution) to pyrimidine or other heterocyclic scaffolds[2]. Once converted to a thioether, the resulting flexible yet sterically defined linkage allows the molecule to navigate deep, hydrophobic allosteric pockets, such as the tunnel site of SHP2[4].

Primary Mechanism of Action: Allosteric Inhibition of SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways[2]. Under basal conditions, SHP2 is auto-inhibited; its N-terminal SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain[4].

Causality of Inhibition : 1H-indazole-5-thiol derivatives (specifically those conjugated to pyrimidin-4(3H)-one or similar scaffolds) function as allosteric "molecular glue"[2]. Instead of competing with the highly conserved, highly polar active site (which often leads to poor cell permeability and off-target toxicity), the indazole-thioether moiety inserts into a central allosteric tunnel formed by the interface of the N-SH2, C-SH2, and PTP domains[4]. This binding thermodynamically locks SHP2 in its closed, auto-inhibited conformation, preventing it from interacting with upstream RTKs and effectively shutting down downstream RAS-ERK hyperactivation[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Open SHP2 (Open/Active) Dephosphorylates Substrates RTK->SHP2_Open Phospho-tyrosine binding RAS RAS Activation SHP2_Open->RAS Promotes ERK ERK Phosphorylation (Cell Proliferation) RAS->ERK Kinase Cascade Indazole 1H-Indazole-5-Thioether Derivative (Allosteric Inhibitor) SHP2_Closed SHP2 (Closed/Auto-inhibited) Locked Conformation Indazole->SHP2_Closed Binds allosteric tunnel SHP2_Closed->SHP2_Open Prevents opening

Figure 1: Mechanism of SHP2 allosteric inhibition by 1H-indazole-5-thiol derivatives.

Secondary Mechanism of Action: Kinase Inhibition (FGFR/EGFR)

Beyond phosphatases, 1H-indazole derivatives are potent kinase inhibitors[3]. For targets like Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), the indazole nitrogen atoms form critical hydrogen bonds with the backbone amides of the kinase hinge region[3]. The C5-thioether linkage acts as a vector, directing bulky, hydrophobic substituents into the DFG-out or DFG-in pockets, thereby stabilizing inactive kinase conformations and preventing ATP binding[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The translation of the 1H-indazole-5-thiol fragment into lead compounds yields significant biochemical and cellular potency. The table below summarizes representative pharmacological profiles based on recent medicinal chemistry optimization[2][3][5].

Derivative ClassPrimary TargetLinkage TypeBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Target Cell Line
Pyrimidin-4(3H)-one IndazoleSHP2 (Allosteric)C5-Thioether< 50< 1,000NCI-H358 (Lung)
Azaindole/Indazole HybridSHP2 (Allosteric)C5-Thioether312,600HPAF-II (Pancreas)
4-Substituted 1H-IndazoleFGFR1 (Kinase)C5-Amide/Thioether30.2 ± 1.9~ 800HUVEC
Substituted 1H-IndazoleEGFR (T790M)C5-Thioether5.3~ 2,500HCC827

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of 1H-indazole-5-thiol derivatives must follow a self-validating workflow. Biochemical potency must be cross-examined with cellular target engagement to rule out assay artifacts or poor membrane permeability.

Workflow Synthesis 1. Synthesis Thioether Conjugation Biochemical 2. Biochemical Assay DiFMUP Cleavage Synthesis->Biochemical Purified Compound Cellular 3. Cellular Assay p-ERK AlphaLISA Biochemical->Cellular IC50 < 50nM Validation 4. Target Engagement CETSA Thermal Shift Cellular->Validation Cellular IC50

Figure 2: Self-validating experimental workflow for evaluating indazole-based SHP2 inhibitors.

Protocol 1: Biochemical SHP2 Allosteric Inhibition (DiFMUP Assay)

Causality : Because SHP2 is basally auto-inhibited, it must be activated in vitro using a bis-phosphorylated peptide (e.g., IRS1 pY1172) to open the catalytic site. If the indazole derivative is a true allosteric inhibitor, it will force the activated enzyme back into the closed state, thereby reducing the cleavage of the fluorogenic substrate DiFMUP.

  • Preparation : Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT).

  • Enzyme Activation : Incubate 0.5 nM recombinant full-length human SHP2 protein with 0.5 μM activating peptide (IRS1 pY1172 dPEG8) for 15 minutes at room temperature.

  • Compound Incubation : Add 1H-indazole-5-thiol derivatives (serial dilutions from 10 μM to 0.1 nM in DMSO, final DMSO concentration 1%) to the activated enzyme. Incubate for 30 minutes to allow thermodynamic equilibration of the closed conformation.

  • Substrate Addition : Initiate the reaction by adding 10 μM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Detection : Measure fluorescence continuously for 20 minutes (Excitation 340 nm / Emission 450 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (p-ERK AlphaLISA)

Causality : Biochemical potency does not guarantee cellular efficacy. Because SHP2 acts upstream of RAS to fully activate the MAPK pathway, measuring downstream ERK1/2 phosphorylation provides a direct functional readout of SHP2 inhibition in living cells.

  • Cell Seeding : Seed NCI-H358 (KRAS mutant lung cancer) cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Treat cells with serial dilutions of the indazole derivative for 2 hours. (Rationale: A 2-hour window is sufficient for signal transduction blockade without triggering compensatory feedback loops).

  • Lysis : Remove media and add 50 μL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Assay : Transfer 10 μL of lysate to a 384-well OptiPlate. Add 5 μL of Acceptor Bead mix (anti-ERK1/2) and incubate for 1 hour. Add 5 μL of Donor Bead mix (anti-p-ERK Thr202/Tyr204) and incubate for 1 hour in the dark.

  • Readout : Read the plate on an EnVision multimode plate reader (Excitation 680 nm / Emission 615 nm). A decrease in luminescent signal directly correlates with the compound's ability to inhibit SHP2-mediated RAS-ERK signaling.

References

  • [1] 1h-indazole-5-thiol (C7H6N2S) - PubChemLite. uni.lu. 1

  • [3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. mdpi.com.3

  • [2] PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY. googleapis.com. 2

  • [4] Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). acs.org. 4

  • [5] From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. nih.gov. 5

Sources

Foundational

1H-Indazole-5-Thiol (CAS 569339-86-2): Comprehensive Safety, Handling, and Application Guide in Drug Discovery

Abstract While researchers frequently seek the Safety Data Sheet (SDS) for 1H-indazole-5-thiol (CAS 569339-86-2) merely for regulatory compliance, understanding the physicochemical properties outlined in these documents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

While researchers frequently seek the Safety Data Sheet (SDS) for 1H-indazole-5-thiol (CAS 569339-86-2) merely for regulatory compliance, understanding the physicochemical properties outlined in these documents is critical for successful experimental design. This technical whitepaper deconstructs the standard SDS data for 1H-indazole-5-thiol, translating hazard codes and physical properties into actionable, self-validating laboratory workflows. Furthermore, we explore its critical role as a pharmacophore in the synthesis of SHP2 phosphatase inhibitors for targeted cancer therapeutics.

Deconstructing the SDS: Physicochemical & Hazard Profiling

Before initiating any synthesis, a thorough analysis of the compound's SDS is mandatory[1]. 1H-indazole-5-thiol is a highly reactive, bifunctional molecule containing both a nucleophilic sulfhydryl (-SH) group and a nitrogen-rich indazole ring. These features, while synthetically valuable, dictate strict handling parameters.

Quantitative Data & Physicochemical Properties

The physical properties of the compound dictate its storage and handling requirements. Below is a summary of the critical data points typically found in a verified SDS[2].

PropertyValueExperimental Causality / Relevance
CAS Number 569339-86-2Unique identifier for accurate SDS and lot retrieval.
Molecular Weight 150.20 g/mol Crucial for precise stoichiometric calculations in cross-coupling.
Molecular Formula C7H6N2SIndicates the presence of the reactive thiol and indazole nitrogen.
Storage Temp 2-8°CPrevents thermal degradation and significantly slows oxidation rates.
Purity ≥95% (Typical)High purity is required to prevent side reactions in sensitive couplings.
Appearance Solid (Powder)Prone to aerosolization; mandates handling within a certified fume hood.
GHS Hazard Classifications & Mitigation

The primary hazards of 1H-indazole-5-thiol stem from the inherent reactivity of the thiol group.

Hazard ClassCodeCausalityMitigation Strategy
Skin Irritation H315The thiol group can react with skin proteins and lipid bilayers, causing inflammation.Double-layer nitrile gloves, fastened lab coat.
Eye Irritation H319The corrosive nature of the sulfhydryl moiety damages ocular tissue upon contact.Form-fitting safety goggles or a full face shield.
STOT SE 3 H335Volatile organic sulfur compounds rapidly interact with and irritate the mucosal membranes of the respiratory tract.Handle strictly in a certified fume hood with proper exhaust flow.

Safe Handling & Storage Workflows

The most critical failure point when handling 1H-indazole-5-thiol is unintended oxidation. In the presence of atmospheric oxygen and moisture, aromatic thiols rapidly oxidize to form unreactive disulfides (R-S-S-R). Therefore, the storage recommendation of 2-8°C in a sealed, dry environment is not merely a suggestion—it is a chemical necessity to preserve the monomeric thiol[2].

To prevent degradation during active experimentation, an inert atmosphere workflow must be utilized.

Handling Start Retrieve 1H-indazole-5-thiol from 2-8°C Storage Purge Purge Reaction Vessel (Argon/N2, 3 Cycles) Start->Purge Prevent Moisture Transfer Weigh & Transfer under Fume Hood Purge->Transfer Maintain Inert Gas Solvent Add Degassed Solvent (e.g., THF/DMF) Transfer->Solvent Avoid Oxidation React Proceed to Reaction (Cross-Coupling) Solvent->React Active Nucleophile

Inert atmosphere handling workflow for 1H-indazole-5-thiol to prevent disulfide oxidation.

Applications in Targeted Therapeutics: SHP2 Inhibition

Beyond its chemical handling, 1H-indazole-5-thiol is a highly sought-after building block in modern medicinal chemistry. It is specifically utilized in the development of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2)[3]. SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway, and its hyperactivation is implicated in various malignancies, including leukemia, lung cancer, and neuroblastoma.

The indazole-5-thiol moiety is strategically utilized for two reasons:

  • Nucleophilicity: The thiol group serves as an excellent nucleophile for cross-coupling reactions, allowing the attachment of the indazole ring to larger heterocyclic scaffolds (such as pyrimidine-4(3H)-ketones)[3].

  • Pharmacophore Integrity: Once synthesized, the indazole nitrogen atoms act as crucial hydrogen bond donors/acceptors within the allosteric binding pocket of SHP2, locking the enzyme in an inactive conformation and preventing RAS activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (Activation) SHP2 SHP2 Phosphatase (Active State) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Dephosphorylation MAPK MAPK/ERK Pathway (Cell Proliferation) RAS->MAPK Signal Cascade Inhibitor 1H-indazole-5-thiol Derived Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Mechanism of SHP2 inhibition by 1H-indazole-5-thiol derived compounds in the RAS pathway.

Experimental Methodology: Thioether Synthesis via SNAr

To integrate 1H-indazole-5-thiol into an SHP2 inhibitor scaffold, researchers typically employ a Nucleophilic Aromatic Substitution (SNAr) approach[3]. The following protocol outlines a self-validating system for this transformation, ensuring high yield and safety.

Step-by-Step Protocol

Step 1: Deprotonation (Activation)

  • Action: Dissolve 1H-indazole-5-thiol (2.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Add Potassium tert-butoxide (6.0 mmol) and stir at room temperature for 2 hours[3].

  • Causality: The tert-butoxide base deprotonates the acidic thiol proton (pKa ~6-7 for aromatic thiols), generating a highly nucleophilic thiolate anion. The excess base ensures complete deprotonation and neutralizes any generated acid byproducts during the subsequent coupling.

Step 2: Electrophilic Coupling

  • Action: Introduce the electrophilic scaffold (e.g., a halogenated pyrimidine derivative) slowly to the reaction mixture.

  • Causality: The thiolate anion attacks the electron-deficient carbon of the pyrimidine ring via an SNAr mechanism, displacing the halide leaving group to form a stable thioether linkage.

  • Self-Validation: The reaction's progress can be validated by monitoring the disappearance of the characteristic thiol odor and confirming the mass shift of the starting material via LC-MS.

Step 3: Quenching and Extraction

  • Action: Acidify the reaction mixture with 6 N hydrochloric acid to pH=4. Extract the product with dichloromethane (20 mL)[3].

  • Causality: Acidification neutralizes the excess Potassium tert-butoxide and protonates any unreacted thiolate, effectively stopping the reaction and preventing side reactions. Dichloromethane efficiently partitions the organic thioether product away from the aqueous salts.

  • Self-Validation: The organic phase should be dried over anhydrous sodium sulfate. A successful extraction will yield a clear organic layer, which can be concentrated and verified via 1H-NMR (specifically looking for the disappearance of the -SH proton peak typically found around 3-4 ppm).

References

  • Title: 1H-indazole-5-thiol | 569339-86-2 Source: Sigma-Aldrich URL: [Link]

  • Title: EP 4 092 024 A1 - PYRIMIDINE-4(3H)

Sources

Exploratory

1H-Indazole-5-Thiol as a Privileged Scaffold in Receptor Binding Affinity Studies: Mechanistic Insights and Assay Protocols

Executive Summary In contemporary fragment-based drug discovery (FBDD), the 1H-indazole-5-thiol pharmacophore (CAS 569339-86-2) has emerged as a highly versatile and privileged building block [1]. With a low molecular we...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), the 1H-indazole-5-thiol pharmacophore (CAS 569339-86-2) has emerged as a highly versatile and privileged building block [1]. With a low molecular weight (150.2 g/mol ) and dual hydrogen-bond donor/acceptor capabilities within its heterocyclic core, it effectively mimics purine and pyrimidine rings. Furthermore, the C5-thiol substitution provides a highly polarizable nucleophilic handle, enabling targeted covalent inhibition (TCI), strong hydrogen bonding, or metal ion coordination within complex receptor pockets.

This whitepaper provides an in-depth technical analysis of how 1H-indazole-5-thiol derivatives modulate critical biological targets—ranging from allosteric kinase inhibition to G-protein coupled receptor (GPCR) antagonism. Crucially, we outline self-validating experimental protocols to accurately quantify the binding affinity and thermodynamic profiles of these interactions.

Target Specificity and Mechanistic Binding

The utility of the 1H-indazole-5-thiol scaffold is defined by its diverse binding modalities across distinct receptor classes. The causality behind its broad application lies in the electronic distribution of the indazole ring, which facilitates π−π stacking with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in receptor binding pockets.

SHP2 Allosteric Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-ERK signaling pathway. In its basal state, SHP2 is autoinhibited: the N-terminal SH2 domain blocks the catalytic PTP domain. 1H-indazole-5-thiol derivatives act as potent allosteric inhibitors by binding to the interface of the N-SH2, C-SH2, and PTP domains, acting as a "molecular glue" that stabilizes the autoinhibited conformation and prevents oncogenic signaling [2].

SHP2_Mechanism RTK Receptor Tyrosine Kinase (Upstream Signal) SHP2_Active SHP2 (Active) PTP domain exposed RTK->SHP2_Active Phospho-tyrosine binding SHP2_Auto SHP2 (Autoinhibited) N-SH2 blocks PTP domain SHP2_Auto->SHP2_Active Conformational shift RAS RAS Activation SHP2_Active->RAS Dephosphorylation Indazole 1H-Indazole-5-Thiol Ligand (Allosteric Binder) Indazole->SHP2_Auto Stabilizes closed state ERK ERK / MAPK Pathway (Cell Proliferation) RAS->ERK

Fig 1. 1H-indazole-5-thiol derivatives stabilize the autoinhibited state of SHP2.

GPCR Modulation: 5-HT and Cannabinoid Receptors

Beyond kinases, the indazole core is highly effective in GPCR targeting. Indazole-3-carboxamide derivatives exhibit profound selectivity for Serotonin 4 (5-HT4) and Serotonin 3 (5-HT3) receptors. The N1 and N2 atoms of the indazole ring engage in critical hydrogen bonding with conserved aspartate residues in the transmembrane helices [3]. Similarly, synthetic cannabinoids (e.g., AB-FUBINACA analogs) utilize the indazole scaffold to achieve nanomolar affinity for the CB1 receptor [4].

Quantitative Binding Affinity Summary
Target Receptor / EnzymeIndazole Derivative ClassPrimary Mechanism of ActionTypical Binding Affinity ( IC50​ / Kd​ )
SHP2 (Phosphatase) Pyrimidin-4-one indazole-thiolsAllosteric N-SH2/PTP stabilization <50 nM ( IC50​ )
5-HT4 Receptor 1H-Indazole-3-carboxamidesOrthosteric GPCR Antagonism 10−80 nM ( Ki​ )
5-HT3 Receptor N-alkylated 1H-indazolesOrthosteric GPCR Antagonism 0.69 nM ( Kd​ )
CB1 Receptor Indazole-amino acid conjugatesCannabinoid System Modulation 1−10 nM ( Ki​ )

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of 1H-indazole-5-thiol derivatives, researchers must employ orthogonal techniques. Below are two field-proven, self-validating methodologies.

Protocol A: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is critical for small-molecule fragment screening because it resolves the equilibrium dissociation constant ( KD​ ) into its kinetic components: association ( kon​ ) and dissociation ( koff​ ).

Causality Check: Direct amine coupling of the target receptor to the sensor chip is avoided if the receptor's active site contains surface-exposed lysines, which could occlude the binding pocket. Instead, His-tagged receptors are captured via Ni-NTA chips to ensure uniform orientation.

Step-by-Step Methodology:

  • Surface Preparation: Condition an NTA sensor chip with 0.5 mM NiCl2​ . Inject the His-tagged target protein (e.g., SHP2) at 10μg/mL in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to achieve an immobilization level of ~2000 Response Units (RU).

  • Reference Cell Configuration: Leave Flow Cell 1 blank (no protein) to serve as a reference channel. This subtracts bulk refractive index shifts caused by the DMSO solvent used to dissolve the indazole derivatives.

  • Analyte Injection: Prepare a 2-fold concentration series of the 1H-indazole-5-thiol derivative (from 0.1 nM to 10 μM ) in running buffer containing 2% DMSO. Inject each concentration at a flow rate of 30μL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow over the surface for 300 seconds to measure koff​ . Regenerate the surface using 350 mM EDTA to strip the nickel and protein, followed by reloading for the next cycle.

  • Data Analysis: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.

Self-Validation System: The protocol mandates a theoretical Rmax​ calculation. If the experimental Rmax​ exceeds the theoretical Rmax​ by >20%, or if the χ2 value of the curve fit is high, it indicates non-specific compound aggregation rather than 1:1 stoichiometric binding. The assay is automatically flagged as invalid.

SPR_Workflow Prep Surface Prep (His-Tag Capture) Control Reference Cell (Blank Channel) Prep->Control Inject Analyte Injection (Indazole Series) Prep->Inject Control->Inject Assay Association Phase (Measure k_on) Inject->Assay Wash Dissociation Phase (Measure k_off) Assay->Wash Data Kinetic Analysis (K_D = k_off / k_on) Wash->Data

Fig 2. SPR workflow for real-time kinetic profiling of indazole-receptor binding.

Protocol B: Radioligand Competition Assay

For membrane-bound GPCRs (e.g., 5-HT3) where SPR is technically challenging due to lipid bilayer requirements, radioligand binding is the gold standard. Utilizing [3H] -labeled indazole derivatives ensures high specific activity without altering the steric bulk of the pharmacophore [5].

Causality Check: The thiol group on the indazole can be prone to oxidation. Assays must be performed in the presence of a mild reducing agent (e.g., 1 mM DTT) to prevent the formation of inactive indazole disulfides, ensuring the monomeric ligand interacts with the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., rat cerebral cortex for 5-HT3) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50μg of membrane protein, 0.5 nM of the [3H] -labeled indazole radioligand, and varying concentrations of the unlabeled competitor (from 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at 25∘C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter.

Self-Validation System: Total binding is measured in the absence of the competitor, while Non-Specific Binding (NSB) is measured in the presence of a 100 -fold molar excess of a known cold antagonist. The assay is only valid if specific binding (Total - NSB) accounts for ≥80% of the total binding at radioligand concentrations of ≤2 nM. If NSB is too high, the wash stringency is iteratively increased.

Conclusion

The 1H-indazole-5-thiol scaffold is a uniquely powerful tool in medicinal chemistry. By leveraging its distinct electronic properties and utilizing rigorous, self-validating biophysical assays like SPR and Radioligand Binding, researchers can accurately map the structure-activity relationships (SAR) necessary to develop next-generation allosteric inhibitors and GPCR modulators.

References

  • 1h-indazole-5-thiol (C7H6N2S) - PubChemLite uni.lu
  • PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY googleapis.com
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands acs.org
  • EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system google.com
  • Synthesis and biochemical evaluation of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide, a useful radioligand for 5HT3 receptors nih.gov
Foundational

Crystal Structure Analysis and X-Ray Crystallography of 1H-Indazole-5-Thiol: A Technical Guide to Resolving Weak Supramolecular Interactions

Executive Summary 1H-indazole-5-thiol (Molecular Formula: C7H6N2S, Monoisotopic Mass: 150.025 Da) is a highly versatile heterocyclic scaffold utilized extensively in the development of kinase inhibitors and advanced phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indazole-5-thiol (Molecular Formula: C7H6N2S, Monoisotopic Mass: 150.025 Da) is a highly versatile heterocyclic scaffold utilized extensively in the development of kinase inhibitors and advanced pharmaceutical intermediates[1][2]. While the indazole core provides robust, predictable hydrogen-bonding networks, the presence of the C5-thiol group introduces significant crystallographic challenges. Thiols are notoriously difficult to model accurately using conventional Independent Atom Model (IAM) X-ray crystallography due to the low pairwise interaction energy of thiol hydrogen bonds and the inadequacy of IAM in locating the highly polarized S-H proton[3][4].

This whitepaper provides a comprehensive, field-proven methodology for the X-ray crystallographic analysis of 1H-indazole-5-thiol and its derivatives. By synthesizing cryogenic data collection strategies with advanced quantum crystallography refinement techniques, this guide establishes a self-validating protocol for resolving weak supramolecular interactions in the solid state.

Molecular Context: The Dual-Bonding Nature of Indazole-Thiols

The crystallographic packing of 1H-indazole-5-thiol is governed by a competitive hydrogen-bonding landscape. The molecule possesses two distinct interaction domains:

  • The Indazole Core: The N1-H acts as a strong hydrogen-bond donor, while the N2 atom acts as a strong acceptor. This typically drives the formation of robust N-H···N primary dimers or infinite chains.

  • The Thiol Group (-SH): Recent high-resolution X-ray wavefunction refinement (XWR) models characterize the thiol group as a weak hydrogen-bond donor but a moderate acceptor[3]. Despite having lower interaction energies (-3 to -15 kJ mol⁻¹) compared to classical hydrogen bonds, S-H···N and S-H···S interactions exhibit strict directionality (bond angles of 146–164°)[3][4].

Supramolecular Core 1H-Indazole-5-Thiol Core Scaffold NH Indazole N1-H (Strong Donor) Core->NH N Indazole N2 (Strong Acceptor) Core->N SH Thiol S-H (Weak Donor/Acceptor) Core->SH NH->N Primary Motif (N-H...N) SH->N Secondary Motif (S-H...N) SH->SH Weak Dimer (S-H...S)

Fig 1. Supramolecular hydrogen bonding network logic in indazole-thiols.

Experimental Workflow: From Crystal to Electron Density

To accurately capture the elusive S-H proton and prevent thermal smearing of the electron density, the experimental setup must be meticulously controlled. Below is the step-by-step methodology for data acquisition and structure solution.

Workflow A 1. Crystal Mounting (Paratone Oil, 100 K) B 2. Data Collection (Bruker APEX3, Cu Kα) A->B C 3. Integration & Scaling (SAINT, SADABS) B->C D 4. Structure Solution (SHELXT Intrinsic Phasing) C->D E 5. Anisotropic Refinement (Olex2 / SHELXL) D->E F 6. Thiol Proton Modeling (Difference Fourier / HAR) E->F G 7. Validation (PLATON checkCIF) F->G

Fig 2. Step-by-step X-ray crystallography workflow for 1H-indazole-5-thiol.

Phase 1: Crystal Selection and Cryogenic Mounting
  • Causality: Small organic molecules like 1H-indazole-5-thiol often form thin, weakly diffracting plates. Freezing the crystal reduces atomic displacement parameters (ADPs), which is critical for resolving the weak electron density of the thiol proton[5].

  • Submerge the crystallization drop in a protective cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric degradation and solvent loss.

  • Select a single crystal with sharp, well-defined edges under polarized light.

  • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer head in a 100 K nitrogen gas stream generated by an Oxford Cryostream[5].

Phase 2: High-Resolution Data Collection
  • Causality: Copper Kα radiation (λ = 1.54178 Å) is mandated over Molybdenum Kα. The longer wavelength of Cu interacts more strongly with the electrons of light atoms (C, H, N, S), yielding vastly superior diffraction intensities at high resolution[5].

  • Initialize the Bruker APEX3 software suite.

  • Perform a preliminary matrix scan (3 sets of 12-20 frames) to determine the unit cell parameters and evaluate crystal mosaicity.

  • Calculate the data collection strategy in APEX3 to ensure >99.5% completeness up to a resolution of at least 0.80 Å (preferably 0.75 Å for accurate hydrogen placement).

  • Execute the run. Once complete, use SAINT for data integration and SADABS for multi-scan absorption correction.

Phase 3: Structure Solution and Refinement
  • Causality: The standard Independent Atom Model (IAM) assumes spherical electron density, which artificially shortens the highly polarized S-H bond[3]. We must utilize advanced refinement GUI tools to apply proper restraints.

  • Load the .hkl and .ins files into the Olex2 graphical user interface[6][7].

  • Solve the phase problem using SHELXT (Intrinsic Phasing algorithm), which routinely achieves >90% out-of-the-box success for small molecules[8].

  • Assign atom types (C, N, S) based on peak intensities and chemical logic (e.g., the indazole N-N bond is typically ~1.35 Å).

  • Refine all non-hydrogen atoms anisotropically using SHELXL (full-matrix least-squares on F²)[6][7].

  • Thiol Proton Treatment: Locate the S-H proton in the residual difference Fourier map. Do not refine it freely under IAM. Instead, apply a DFIX restraint to fix the S-H bond length to the neutron-diffraction normalized value of ~1.34 Å, or utilize Hirshfeld Atom Refinement (HAR) to model the aspherical electron density accurately[3][4].

  • Iterate refinement cycles until the shift/error ratio is < 0.001 and the Goodness-of-Fit (GooF) approaches 1.0.

Quantitative Data Summarization

To ensure trustworthiness and self-validation, a successful crystallographic experiment for 1H-indazole-5-thiol should yield parameters aligning with the following benchmarks. Deviations from these metrics indicate potential twinning, solvent disorder, or incorrect proton assignment.

Crystallographic ParameterTypical Value / RangeScientific Rationale & Causality
Temperature 100(2) KMinimizes thermal motion (ADPs); essential for locating the S-H proton[5].
Wavelength 1.54178 Å (Cu Kα)Maximizes diffraction intensity for light-atom (C, N, S) organic crystals[5].
Crystal System Monoclinic or TriclinicTypical for planar aromatic heterocycles optimizing π-π stacking.
Completeness (θ max) > 99.5%Ensures sufficient data-to-parameter ratio for anisotropic refinement.
R1 (I > 2σ(I)) < 0.050 (5%)Indicates high agreement between the observed data and the calculated model[7].
wR2 (All data) < 0.150 (15%)Validates the weighting scheme applied to the least-squares refinement[7].
Goodness-of-Fit (GooF) 1.000 – 1.050Confirms that the standard uncertainties are estimated correctly[7].
Residual e⁻ Density < 0.5 e⁻/ųEnsures no missing atoms or unmodeled solvent molecules remain in the lattice.

Conclusion

The structural elucidation of 1H-indazole-5-thiol requires a deliberate departure from default crystallographic black-box routines. Because the thiol group acts as both a weak hydrogen-bond donor and acceptor[3], the precise localization of its proton dictates the entire understanding of the molecule's supramolecular assembly. By combining cryogenic Cu Kα data collection[5] with rigorous constrained refinement in Olex2/SHELXL[6][7], researchers can extract highly accurate geometric data, paving the way for structure-based drug design and advanced materials engineering.

References

  • 1h-indazole-5-thiol (C7H6N2S) - PubChemLite Source: uni.lu URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp84C3m0v2oXTuBJMOgfD1Ek5VgDEIIS_MiltzuQlJYU3YBx5hN3AWofJyaKHpW2Rz6aw_h0QafBdjbxraReHmjMSEX6pZFzqjeuWNpp6nbLulHXoS812cLUuW_UYZMYNoRMPwRDaB8kBHbCOKvQ==][1]

  • 1H-Indazole-5-thiol - Sapphire Bioscience Source: sapphirebioscience.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMAhZPPToKxZxF5SYc_lFHaI-MFUs8NnIYmu31i8BQpuv84Fli4NLeBm2Ye5CoF5zxFyCo79GV_oAGMcPoyqKrtlscbY4qNRRZgl65xlyoRI8dITq5vtGDq4O01pyi3qpL8x_tM_DgCAh7zr70--QhR8aXuMLkB3h_-xrriupu-L7nlSA=][2]

  • Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography Source: rsc.org (Chemical Science) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEygHjB42rjOAdT6RTy2bqp3NT8f6TJmP_Wtso2Avtae-e8MFUEuBtvj-eJJa5899yNW8Vnjkf0EeDtpHgHDaifpTR15Zt4NeY2gpizR2n7Oy4ifi002jRDktUv3ZRjezQ6xrWeOJ0c3FuOdFxBGffUJQEKGxBB9e-3dKQj][3]

  • DOC-M86-EXX229 APEX3 Software User Manual Source: uky.edu (Bruker Corporation) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Kn31D_yH32UxgAsIrnNnWWo37oFtDKoYVL68cxQP-gQMqR8q7cRROTv_xdEyJxitLwAolcuPb2AZsq70hxg1B8Tqg5OoBxa8HUjWdazkksXaaqJmVSS72AK-zzz7-z3TzFDA4_u1lxa8xCeH_reGUcQ=]

  • Structure Refinement | OlexSys Source: olexsys.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyg66NBxl4DPixFIfEzC-fMk-vFuOTeZTiyFNmTbc6sOKM1kIT2fPoM0qsBVUXbnb8EqyR3TR1QV6PtfvZJmlSIUL_6LBTiZnpUgfTnr7gJYKa2HXKVLBKyuzhBXmmRPX13KFHLegTZCZQrjB4AzD6halGztLxEWF6b1_fJV-1][6]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: iucr.org (IUCr Journals) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHiCkKwR6tM9mnX2Ay6N6ZLz-1YciFOTtkvmtOCKfNYxWRe5bcdUpgfKXfUpxQBN-WGFAaM6Nu99B7yqKdMHV8JRz8fLMgKQ_lMPw0fDNPrStuDYfuy2HhVA1vWTWUdWriuIvvpMVJNGgb96TqeA-][7]

  • Standard Operating Procedure – Bruker Quest Diffractometer with copper wavelength X-ray microsource Source: purdue.edu (Purdue Chemistry) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS-CJP4MBxkKGa9LA2FcpsC3N4Eibnl9wxa66eZ5kPPOaTe59ICIwynt5ZHVIyAVOlAFpbWiQ-EeKwpujKhOwvJrpt-v7W5quWMsLJkVY0EC_RQ97aQjp3AxUrOY3yRgS2hYbCxJp9wxW-uGF5IjigT4jGJp8OLfMXZIea8ahhhbtRLfg8][5]

Sources

Exploratory

1H-Indazole-5-Thiol (CAS 569339-86-2): Comprehensive Characterization and Application Guide

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 1H-indazole-5-thiol (CAS: 569339-86-2) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 1H-indazole-5-thiol (CAS: 569339-86-2) has emerged as a privileged scaffold in medicinal chemistry. Combining the rigid, hydrogen-bonding capable indazole core with a highly nucleophilic thiol handle, this compound is extensively utilized in the synthesis of thioether-linked therapeutics, most notably in the development of allosteric inhibitors targeting the SHP2 phosphatase[1].

This technical guide provides a rigorous framework for the physicochemical characterization, analytical validation, and experimental handling of 1H-indazole-5-thiol, designed specifically for researchers and application scientists requiring high-fidelity data.

Physicochemical Profiling

Accurate baseline characterization is critical before integrating 1H-indazole-5-thiol into complex synthetic pathways. The following table synthesizes the core quantitative and structural data required for compound registration and experimental planning[2].

PropertyValue
CAS Number 569339-86-2
Molecular Formula C₇H₆N₂S
Molecular Weight 150.20 g/mol
Monoisotopic Mass 150.02516 Da
SMILES C1=CC2=C(C=C1S)C=NN2
InChIKey ZISLUPNINLZWRT-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow powder)
Storage Conditions 2-8°C, sealed under inert gas (Argon/Nitrogen)

Structural Rationale & Medicinal Chemistry Applications

As an Application Scientist, it is vital to understand why a specific isomer and functional group combination is chosen.

The Indazole Core: The 1H-indazole ring system is a bioisostere for indole and benzimidazole. It provides a rigid, planar aromatic system that fits well into narrow hydrophobic binding pockets. Furthermore, the N1-H acts as a strong hydrogen-bond donor, while the N2 acts as a hydrogen-bond acceptor, allowing for bidentate interactions with target kinase or phosphatase hinge regions.

The 5-Position Thiol: Positioning the thiol at the C5 position projects the sulfur atom at an optimal vector for cross-coupling. The high nucleophilicity of the thiolate anion (formed easily under mild basic conditions, such as with Potassium tert-butoxide) allows for rapid SₙAr reactions or transition-metal-catalyzed cross-couplings with aryl halides[1].

Application in SHP2 Inhibition: 1H-indazole-5-thiol is a critical precursor in synthesizing thioether-linked pyrimidine derivatives. These derivatives function as highly specific allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2)[1]. Because SHP2 mediates the activation of the oncogenic RAS-ERK signaling pathway, inhibiting it prevents the downstream proliferation of cancer cells and combats drug resistance in tumors like melanoma and non-small cell lung cancer[3].

SHP2_Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 Phosphatase RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Dephosphorylation ERK ERK/MAPK Pathway RAS->ERK Proliferation Signal Inhibitor 1H-Indazole-5-Thiol Derived Inhibitor Inhibitor->SHP2 Allosteric Blockade

Mechanistic role of 1H-indazole-5-thiol derivatives in SHP2 allosteric inhibition.

Analytical Characterization Workflows

To ensure scientific integrity, every batch of 1H-indazole-5-thiol must be subjected to a self-validating analytical workflow. Thiols are notoriously prone to oxidative dimerization; therefore, verifying the monomeric purity is non-negotiable.

Protocol 1: LC-MS Validation

Objective: Confirm the exact mass and assess purity while preventing on-column oxidation.

  • Causality of Solvent Choice: Use a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid (FA). The FA ensures the basic nitrogens of the indazole ring remain protonated, preventing peak tailing on the silica-based C18 stationary phase and promoting efficient ionization in ESI+ mode.

  • Step-by-Step:

    • Dissolve 1 mg of 1H-indazole-5-thiol in 1 mL of degassed LC-MS grade Methanol.

    • Inject 1 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Expected Data: Monitor for the [M+H]⁺ adduct at m/z 151.03 and the [M-H]⁻ adduct at m/z 149.01[2].

    • Self-Validation Check: Actively scan for m/z 299.04 in ESI+ mode. The presence of this mass indicates the formation of the disulfide dimer (C₁₄H₁₀N₄S₂), signaling batch degradation.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)

Objective: Verify the structural framework and the integrity of the free thiol group.

  • Causality of Solvent Choice: Use anhydrous DMSO-d₆ rather than CDCl₃. Indazoles exhibit poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding. DMSO disrupts these networks. Furthermore, DMSO lacks exchangeable protons, allowing the clear observation of the broad N-H and sharp S-H signals, which would otherwise exchange and disappear in protic solvents.

  • Step-by-Step:

    • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ under a nitrogen blanket.

    • Acquire ¹H NMR at 400 MHz or higher.

    • Expected Data: Look for the characteristic N1-H proton (typically a broad singlet >13.0 ppm) and the free S-H proton (singlet, ~5.0 - 6.0 ppm depending on concentration). The aromatic region will display three distinct protons corresponding to the C3, C4, C6, and C7 positions.

Analytical_Workflow Prep Sample Prep (Degassed) LC RP-HPLC (C18, 0.1% FA) Prep->LC NMR 1H/13C NMR (DMSO-d6) Prep->NMR MS High-Res MS (ESI+/-) LC->MS Validate Data Synthesis & Disulfide Check MS->Validate NMR->Validate

Standardized analytical workflow for the structural validation of 1H-indazole-5-thiol.

Handling, Storage, and Stability Protocols

The presence of the free thiol (-SH) dictates the handling requirements for this compound.

The Oxidation Mechanism: In the presence of atmospheric oxygen and trace transition metals, thiols rapidly undergo oxidative coupling to form disulfides (R-S-S-R). This reaction is accelerated by light and ambient heat. Mitigation Strategy:

  • Storage: The compound must be stored at 2-8°C in a tightly sealed, light-resistant container[4].

  • Inert Atmosphere: Always backfill the storage vial with Argon or Nitrogen after opening.

  • Reaction Prep: When setting up synthetic reactions (e.g., thioether formations), solvents (especially THF or DMF) must be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles prior to the addition of the 1H-indazole-5-thiol and the base (e.g., Potassium tert-butoxide)[1].

References

  • PubChemLite - 1h-indazole-5-thiol (C7H6N2S)
  • 1H-indazole-5-thiol | 569339-86-2 Source: Sigma-Aldrich URL
  • 569339-86-2 | 1H-Indazole-5-thiol Source: BLD Pharm URL
  • PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY (Patent EP 4 092 024 A1)

Sources

Foundational

Biological Activity of 1H-Indazole-5-Thiol Derivatives in Cell Models: Mechanistic Insights into SHP2 Inhibition

Executive Summary The compound 1H-indazole-5-thiol (also known as 5-mercapto-1H-indazole) has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted oncology ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-indazole-5-thiol (also known as 5-mercapto-1H-indazole) has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. Rather than acting as a standalone drug, this versatile building block is utilized to synthesize potent allosteric inhibitors targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) . By leveraging the unique electronic and steric properties of the indazole-thiol scaffold, researchers have developed pyrimidin-4(3H)-one heterocyclic compounds that exhibit profound biological activity in specific cancer cell models.

This technical guide explores the mechanistic rationale behind utilizing 1H-indazole-5-thiol derivatives, details their signaling pathway dynamics, and provides a self-validating experimental framework for evaluating their biological activity in the NCI-H358 non-small cell lung cancer (NSCLC) model [1].

Mechanistic Rationale: The Indazole-Thiol Scaffold

To understand the biological activity of these derivatives, we must examine the causality behind their structural design. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-ERK signaling pathway. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain physically blocks the catalytic PTP domain.

Why 1H-indazole-5-thiol? The integration of the 1H-indazole-5-thiol moiety via a thioether linkage (e.g., to a pyrimidine core) is a highly deliberate structural choice[2]:

  • Flexible Hinge: The sulfur atom of the thiol group acts as a flexible hinge, allowing the molecule to adopt a conformation that perfectly matches the topography of the SHP2 allosteric pocket (formed at the interface of the N-SH2, C-SH2, and PTP domains).

  • Hydrogen Bonding: The indazole ring acts as both a hydrogen bond donor and acceptor, forming critical interactions with key amino acid residues (such as Thr253 and Arg111) within the allosteric site.

  • Conformational Locking: By binding deeply into this pocket, the derivative acts as molecular "glue," stabilizing the auto-inhibited (closed) conformation of SHP2 and preventing its activation by upstream receptor tyrosine kinases (RTKs).

Signaling Pathway Dynamics

The allosteric stabilization of SHP2 by 1H-indazole-5-thiol derivatives directly halts downstream oncogenic signaling. By trapping SHP2 in its closed state, the dephosphorylation events required to fully activate RAS are blocked, leading to a collapse of the MEK/ERK kinase cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) RTK->SHP2_Open Phosphorylation SHP2_Closed SHP2 (Auto-inhibited) SHP2_Closed->SHP2_Open Conformational Shift RAS RAS (GTP-bound) SHP2_Open->RAS Dephosphorylation Indazole 1H-Indazole-5-thiol Derivative Indazole->SHP2_Closed Allosteric Stabilization ERK p-ERK Cascade RAS->ERK Kinase Cascade Proliferation Tumor Proliferation (NCI-H358) ERK->Proliferation Gene Transcription

Fig 1: Mechanism of SHP2 allosteric inhibition by 1H-indazole-5-thiol derivatives in RAS signaling.

Cellular Models and Quantitative Profiling

The NCI-H358 Cell Model

The selection of the NCI-H358 cell line for biological activity profiling is rooted in strict biological causality. NCI-H358 is an NSCLC line harboring the KRAS G12C mutation. Unlike other KRAS mutations that are locked purely in the active GTP-bound state, KRAS G12C retains intrinsic GTPase activity and actively cycles between GDP (inactive) and GTP (active) states [3].

Because SHP2 is required to promote the nucleotide exchange that activates KRAS, inhibiting SHP2 starves the KRAS G12C protein of its active state. Therefore, NCI-H358 cells are exquisitely sensitive to SHP2 allosteric inhibitors, making them the gold-standard phenotypic model for validating 1H-indazole-5-thiol derivatives.

Quantitative Data Summary

The following table summarizes the comparative biological activity of a representative 1H-indazole-5-thiol derivative against the first-in-class reference inhibitor, SHP099 [2, 4].

CompoundSHP2 Enzymatic IC₅₀ (nM)NCI-H358 Viability IC₅₀ (nM)p-ERK Inhibition IC₅₀ (nM)
SHP099 (Reference) 71~1,500~250
1H-Indazole-5-thiol Derivative < 50< 1,000< 100
Vehicle (DMSO) N/AN/AN/A

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness and reproducibility, the experimental evaluation of these compounds must operate as a self-validating system. This means incorporating strict quality controls (e.g., Z'-factor calculations) and orthogonal validation steps to prove that phenotypic cell death is driven by the intended mechanism (on-target effect) rather than generalized toxicity.

Workflow Synthesis 1. Scaffold Integration Thioether linkage of 1H-indazole-5-thiol Enzymatic 2. Enzymatic Assay SHP2 Allosteric Inhibition (DiFMUP Substrate) Synthesis->Enzymatic Cellular 3. Cellular Viability NCI-H358 NSCLC Model (ATP Luminescence) Enzymatic->Cellular Validation 4. Orthogonal Validation p-ERK Western Blot (Target Engagement) Cellular->Validation

Fig 2: Self-validating experimental workflow for evaluating 1H-indazole-5-thiol derivatives.

Protocol 1: SHP2 Allosteric Inhibition Assay (Enzymatic)

Causality: This assay utilizes DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a fluorogenic substrate. When SHP2 is active, it cleaves the phosphate group, emitting fluorescence. A decrease in fluorescence confirms direct target engagement and inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM EDTA, 4 mM DTT, and 0.05% Tween-20.

  • Enzyme Activation: Mix recombinant SHP2 protein (0.5 nM final) with an activating bis-phosphorylated IRS-1 peptide (0.5 μM) to force the enzyme into its open, active conformation.

  • Compound Incubation: Dispense serial dilutions of the 1H-indazole-5-thiol derivative (in DMSO) into a 384-well black plate. Add the SHP2/peptide mixture. Self-Validation: Include SHP099 as a positive control and 0.1% DMSO as a vehicle control. Incubate for 30 minutes at room temperature to allow allosteric stabilization.

  • Substrate Addition: Add DiFMUP substrate to a final concentration of 10 μM to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Excitation: 358 nm, Emission: 450 nm) using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with data analysis only if Z' > 0.5. Calculate IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Luminescent Cell Viability Assay (NCI-H358)

Causality: Measuring ATP via luminescence is a direct, highly sensitive proxy for the number of metabolically active cells. If the derivative successfully inhibits SHP2, the KRAS pathway shuts down, leading to a loss of ATP production and subsequent apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Harvest NCI-H358 cells at 80% confluency. Seed 2,000 cells/well in 90 μL of RPMI 1640 medium (supplemented with 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the compound. Add 10 μL of the diluted compound to the cells. Self-Validation: Include Staurosporine (1 μM) as a positive control for total cell death, and cell-free wells (media only) for background luminescence subtraction.

  • Incubation: Incubate the plates for 72 hours.

  • Luminescence Generation: Equilibrate the plate to room temperature for 30 minutes. Add 50 μL of CellTiter-Glo® Reagent to each well. The reagent lyses the cells and generates a luminescent signal proportional to the ATP present.

  • Readout & Orthogonal Validation: Measure luminescence. To ensure the loss of viability is an on-target effect, run a parallel 6-well plate treated with the IC₅₀ concentration of the compound. Lyse these cells and perform a Western blot probing for phosphorylated ERK (p-ERK) versus total ERK. A corresponding drop in p-ERK confirms the mechanism of action.

References

  • Chen Y, et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Available at:[Link]

  • European Patent Office. (2021). PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY. EP 4 092 024 A1.
  • Ruess DA, et al. (2018). Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase. Nature Medicine. Available at:[Link]

  • Google Patents Database. (2021). WO2021008544A1 - Pyrimidine-4(3H)-one heterocyclic compounds, preparation method therefor and medicinal application thereof.

Protocols & Analytical Methods

Method

Synthesis of 1H-Indazole-5-thiol: A Detailed Guide for Medicinal Chemists and Synthetic Researchers

Introduction: The Significance of the Indazole Scaffold and the Utility of the Thiol Moiety The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold and the Utility of the Thiol Moiety

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for drug design. The introduction of a thiol group at the 5-position of the indazole ring opens up a plethora of possibilities for further functionalization. The thiol moiety can act as a versatile handle for nucleophilic substitution reactions, the formation of disulfides, or for conjugation to other molecules of interest, making 1H-indazole-5-thiol a valuable building block for the synthesis of novel therapeutic agents and chemical probes.

This comprehensive guide provides two distinct and reliable synthetic routes to 1H-indazole-5-thiol, designed for researchers in drug development and organic synthesis. Each route is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and troubleshooting advice. The first route is a classical approach starting from the readily available 5-nitro-1H-indazole, involving a reduction, diazotization, and subsequent conversion to the thiol. The second, more direct route, leverages the commercially available 1H-indazole-5-sulfonyl chloride and its efficient reduction to the target compound.

Route 1: Synthesis from 5-Nitro-1H-indazole via a Diazotization-Xanthate Intermediate

This multi-step synthesis is a robust and well-established pathway for the introduction of a thiol group onto an aromatic ring. It offers a cost-effective approach if 5-nitro-1H-indazole is readily available or synthesized in-house. The overall strategy is depicted below:

Route_1_Workflow A 5-Nitro-1H-indazole B 5-Amino-1H-indazole A->B Reduction C 1H-Indazole-5-diazonium salt B->C Diazotization D S-(1H-Indazol-5-yl) O-ethyl dithiocarbonate C->D Reaction with Xanthate E 1H-Indazole-5-thiol D->E Hydrolysis

Caption: Workflow for the synthesis of 1H-indazole-5-thiol from 5-nitro-1H-indazole.

Step 1: Synthesis of 5-Nitro-1H-indazole

The starting material, 5-nitro-1H-indazole, can be synthesized via the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid.[3] This method provides good yields and a straightforward workup procedure.

Table 1: Reagents and Conditions for the Synthesis of 5-Nitro-1H-indazole

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (per 0.36 mol)Role
2-Amino-5-nitrotolueneC₇H₈N₂O₂152.1555 gStarting Material
Glacial Acetic AcidC₂H₄O₂60.052.5 LSolvent
Sodium NitriteNaNO₂69.0025 gDiazotizing Agent
WaterH₂O18.0260 mLSolvent for NaNO₂
  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Ensure the temperature does not rise above 25 °C.[3]

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the reaction mixture under reduced pressure on a steam bath.

  • Add 200 mL of water to the residue and transfer to a beaker. Stir to form a smooth slurry.

  • Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90 °C.

  • The crude product can be purified by recrystallization from methanol to yield pale yellow needles of 5-nitro-1H-indazole.

Step 2: Reduction of 5-Nitro-1H-indazole to 5-Amino-1H-indazole

The nitro group of 5-nitro-1H-indazole can be selectively reduced to the corresponding amine using iron powder in the presence of ammonium chloride. This method is generally high-yielding and avoids the use of more hazardous reducing agents.

  • To a solution of 5-nitro-1H-indazole (1 g, 6.13 mmol) in a mixture of ethanol (24 mL) and water (8 mL), add iron powder (1.71 g, 30.65 mmol) and ammonium chloride (1.64 g, 30.65 mmol).

  • Stir the mixture at 80 °C for 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford 5-amino-1H-indazole as a solid, which can be used in the next step without further purification.

Step 3: Diazotization of 5-Amino-1H-indazole and Conversion to 1H-Indazole-5-thiol

This step involves the conversion of the amino group to a diazonium salt, which is then reacted with potassium ethyl xanthate. The resulting xanthate intermediate is subsequently hydrolyzed to yield the desired thiol. This is a variation of the Leuckart thiophenol reaction.[4]

Table 2: Reagents for the Synthesis of 1H-Indazole-5-thiol from 5-Amino-1H-indazole

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
5-Amino-1H-indazoleC₇H₇N₃133.15Starting Material
Hydrochloric Acid (conc.)HCl36.46Acid for diazotization
Sodium NitriteNaNO₂69.00Diazotizing Agent
Potassium Ethyl XanthateC₃H₅KOS₂160.30Sulfur source
Sodium HydroxideNaOH40.00Base for hydrolysis
  • Diazotization:

    • Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-45 minutes to ensure complete formation of the diazonium salt.

  • Formation of Xanthate Intermediate:

    • In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in cold water.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution at 0-5 °C with vigorous stirring.

    • A precipitate of S-(1H-indazol-5-yl) O-ethyl dithiocarbonate will form.

    • Continue stirring at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and air dry.

  • Hydrolysis to 1H-Indazole-5-thiol:

    • Place the dried xanthate intermediate in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (e.g., 10-15%).

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully acidify with cold dilute hydrochloric acid to a pH of ~5-6.

    • The product, 1H-indazole-5-thiol, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Route 2: A More Direct Synthesis via Reduction of 1H-Indazole-5-sulfonyl chloride

This route offers a more streamlined approach, especially if 1H-indazole-5-sulfonyl chloride is commercially available. The reduction of an arylsulfonyl chloride to the corresponding thiol can be achieved efficiently using triphenylphosphine.[5]

Route_2_Workflow A 1H-Indazole-5-sulfonyl chloride B 1H-Indazole-5-thiol A->B Reduction with Triphenylphosphine

Sources

Application

Application Note: 1H-Indazole-5-Thiol as a Privileged Precursor Scaffold in the Discovery of Allosteric SHP2 Inhibitors

Executive Summary The indazole ring system is a widely recognized privileged scaffold in medicinal chemistry, frequently utilized to mimic purines and interact with kinase and phosphatase hinge regions. Specifically, 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a widely recognized privileged scaffold in medicinal chemistry, frequently utilized to mimic purines and interact with kinase and phosphatase hinge regions. Specifically, 1H-indazole-5-thiol (CAS: 569339-86-2) has emerged as a highly versatile precursor in the development of targeted oncology therapeutics. The unique 5-thiol substitution provides a highly reactive nucleophilic center, enabling the construction of metabolically stable and conformationally precise thioether linkages.

This application note details the utility of 1H-indazole-5-thiol in the synthesis of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2), a critical node in the RAS-ERK signaling pathway. We provide mechanistic insights, validated synthetic protocols, and biochemical assay methodologies for drug development professionals leveraging this scaffold.

Mechanistic Rationale: Why 1H-Indazole-5-Thiol?

The Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a positive transducer of signaling from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Mutations or hyperactivation of SHP2 are heavily implicated in various cancers. The discovery of SHP099 by Novartis demonstrated that stabilizing SHP2 in its auto-inhibited "closed" conformation via allosteric binding is a highly effective therapeutic strategy[1].

Structural Advantages of the Indazole-Thioether Scaffold

Recent patent literature (e.g., EP 4 092 024 A1) highlights the use of 1H-indazole-5-thiol to synthesize pyrimidine-4(3H)-ketone derivatives[1]. The structural causality for choosing this specific precursor relies on two factors:

  • Conformational Geometry: The thioether linkage formed from the 5-thiol group possesses a distinct bond angle (~100°–105°) and extended bond length compared to ethers or amines. This specific geometry perfectly vectors the indazole ring deep into the allosteric pocket of SHP2.

  • Hydrogen Bonding Network: Once positioned in the pocket, the 1H-indazole core acts as a critical hydrogen bond donor/acceptor. The N1-H and N2 atoms interact with the protein backbone (often bridging key residues like Glu250 or Arg111), locking the phosphatase in its inactive state.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Active Active SHP2 (Open Conformation) RTK->SHP2_Active Phosphorylation RAS RAS Activation SHP2_Active->RAS Promotes ERK ERK Phosphorylation (Cell Proliferation) RAS->ERK Kinase Cascade Inhibitor Indazole-Thioether Inhibitor (Derived from 1H-indazole-5-thiol) SHP2_Inactive Inactive SHP2 (Closed Conformation) Inhibitor->SHP2_Inactive Allosteric Binding SHP2_Inactive->SHP2_Active Blocks Activation

Diagram 1: Mechanism of SHP2 allosteric inhibition blocking the RTK-RAS-ERK signaling cascade.

Experimental Protocols

Protocol 1: Synthesis of Indazole-Thioether Intermediates via S-Alkylation

This protocol describes the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine scaffold using 1H-indazole-5-thiol.

Scientific Causality: The use of Potassium tert-butoxide (KOtBu) is critical. The thiol group on 1H-indazole-5-thiol is highly acidic (pKa ~6.5) compared to the indazole N-H (pKa ~14). Using exactly 1.0 to 1.1 equivalents of KOtBu selectively deprotonates the thiol, generating a highly nucleophilic thiolate while leaving the indazole nitrogen protonated. This prevents unwanted N-alkylation and ensures regiospecific thioether formation[1].

Materials:

  • 1H-indazole-5-thiol (CAS: 569339-86-2)

  • Electrophile: e.g., 5-bromo-2-(1-amino-8-azaspiro[4.5]decan-8-yl)-3-methylpyrimidin-4(3H)-one

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) and 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophilic pyrimidine scaffold (2.0 mmol) in 10 mL of anhydrous THF in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

  • Thiolate Generation: In a separate vial, dissolve 1H-indazole-5-thiol (2.2 mmol, 1.1 eq) in 5 mL of THF. Add KOtBu (672 mg, 6.0 mmol) to this solution at 0°C. Note: The excess base accounts for neutralizing any acidic protons on the electrophile's amine groups.

  • Coupling: Slowly transfer the thiolate solution dropwise into the electrophile solution. Stir the reaction mixture at room temperature for 2 hours.

  • Reaction Quenching: Monitor the reaction via LC-MS. Once the starting material is consumed, quench the reaction by adding 6N HCl dropwise until the pH reaches exactly 4.0. Causality: This pH ensures the indazole nitrogen remains protonated (neutral), facilitating organic extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic phases, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient). Validate the structure using 1H -NMR (look for the disappearance of the S-H proton at ~3.5 ppm and shifting of the pyrimidine/indazole aromatic protons) and High-Resolution Mass Spectrometry (HRMS).

Synthetic_Workflow Step1 1H-indazole-5-thiol (Precursor) Step2 Base Treatment (KOtBu in THF) Thiolate Formation Step1->Step2 Step3 SNAr Reaction with Pyrimidine Scaffold Step2->Step3 Step4 Acidic Quench (pH 4) & DCM Extraction Step3->Step4 Step5 Final SHP2 Inhibitor (Thioether Linkage) Step4->Step5

Diagram 2: Synthetic workflow for generating indazole-thioether SHP2 inhibitors.

Protocol 2: Biochemical Validation Assay for SHP2 Inhibition

To validate the synthesized indazole-thioether compounds, a fluorogenic enzymatic assay is employed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20. Add 5 mM DTT immediately before use to maintain the active site cysteine of SHP2 in a reduced state.

  • Enzyme Activation: Incubate recombinant full-length SHP2 protein (0.5 nM final concentration) with an activating peptide (e.g., IRS1 pY1172/pY1222) for 15 minutes at room temperature to relieve auto-inhibition.

  • Compound Incubation: Dispense the synthesized 1H-indazole-5-thiol derivatives (serially diluted in DMSO) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 30 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to a final concentration of 10 µM.

  • Detection: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 358 nm, Emission: 455 nm). Calculate the IC50​ using a four-parameter logistic curve fit.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative quantitative data for 1H-indazole-5-thiol derived pyrimidine-4(3H)-ketone inhibitors[1]. The data demonstrates how modifying the R-group on the pyrimidine scaffold affects both biochemical SHP2 inhibition and cellular efficacy (pERK reduction in NCI-H358 non-small cell lung cancer cells).

Compound DerivativePyrimidine R-Group SubstitutionSHP2 Enzymatic IC50​ (nM)Cellular pERK IC50​ (nM)
Derivative A 1-amino-8-azaspiro[4.5]decan-8-yl12.5145
Derivative B 4-amino-3-methyl-2-oxa-8-azaspiro8.295
Derivative C 4-(aminomethyl)-4-methylpiperidin-1-yl24.1310

Table 1: SAR summary of synthesized indazole-thioether derivatives. Compounds with highly rigid spiro-amine systems (Derivative B) exhibit sub-10 nM biochemical potency and excellent cellular target engagement.

References

  • Chen, Y., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature 535, 148–152 (2016). Available at: [Link]

  • Google Patents. "PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY" Patent EP 4 092 024 A1.

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Method

Protocols for palladium-catalyzed cross-coupling reactions with 1H-indazole-5-thiol

Advanced Protocols for Palladium-Catalyzed C-S Cross-Coupling of 1H-Indazole-5-Thiol Introduction & Scientific Context 1H-indazole-5-thiol is a privileged heterocyclic building block, frequently utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocols for Palladium-Catalyzed C-S Cross-Coupling of 1H-Indazole-5-Thiol

Introduction & Scientific Context

1H-indazole-5-thiol is a privileged heterocyclic building block, frequently utilized in the development of kinase inhibitors, SHP2 allosteric modulators, and other targeted therapeutics[1]. However, the incorporation of this moiety via carbon-sulfur (C-S) bond formation presents significant synthetic challenges. Thiols and thiolates are notorious for their strong binding affinity to late transition metals. In palladium catalysis, this often leads to the formation of thermodynamically stable, insoluble palladium(II) bis-thiolate complexes, effectively poisoning the catalyst and arresting the catalytic cycle.

To overcome this, state-of-the-art methodologies employ sterically demanding, electron-rich bidentate ligands (e.g., Josiphos, Xantphos) or specialized monophosphines (e.g., BrettPhos). These ligands accelerate the rate-determining reductive elimination step, preventing the catalyst from resting in the deactivated bis-thiolate state[2]. Furthermore, because the 1H-indazole scaffold contains an acidic N-H proton, precise base selection is required to ensure chemoselective S-arylation without inducing parasitic ring-opening or N-arylation[3].

Mechanistic Insights & Causality

The catalytic cycle for the C-S cross-coupling of 1H-indazole-5-thiol follows three primary steps. Understanding the causality behind each step is critical for rational reaction optimization:

  • Oxidative Addition: The active L-Pd(0) species inserts into the aryl halide bond. The bond dissociation energy dictates reactivity (C-I > C-Br > C-Cl).

  • Thiolate Coordination (Transmetalation): The base deprotonates 1H-indazole-5-thiol. The resulting thiolate displaces the halide on the Pd(II) complex. When using strong bases like LiHMDS (Lithium bis(trimethylsilyl)amide), the indazole N-H is also deprotonated. This dianionic state protects the indazole ring from off-target coupling and ring-opening isomerizations, ensuring the thiolate acts as the exclusive nucleophile[3].

  • Reductive Elimination: This is the critical, rate-determining step. Bulky ligands (like Josiphos-SL-J009) exert immense steric pressure on the Pd(II) center, drastically lowering the activation energy required to forge the C-S bond and regenerate the Pd(0) catalyst before catalyst poisoning can occur[2].

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Aryl Halide TM Thiolate Coordination L-Pd(II)(Ar)(S-Indazole) OA->TM + Indazole Thiolate - Halide RE Reductive Elimination C-S Bond Formation TM->RE Steric Acceleration RE->Pd0 Regenerates Pd(0) Product Aryl-S-Indazole Product RE->Product

Caption: Catalytic cycle of Pd-catalyzed C-S cross-coupling with 1H-indazole-5-thiol.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalytic system dictates the yield and chemoselectivity. Below is a comparative summary of validated conditions for 1H-indazole-5-thiol coupling.

Catalyst / PrecatalystLigand TypeBaseSolventTemp (°C)Yield RangeSubstrate Suitability
Josiphos-Pd-G3 (2 mol%)Bidentate (Bulky)LiHMDS (2.4 eq)THF/Toluene100 - 12085 - 95%Unprotected indazoles, sterically hindered aryl bromides[3].
Pd2(dba)3 (2.5 mol%) + Xantphos Bidentate (Rigid bite angle)DIPEA (2.0 eq)1,4-Dioxane100 - 14070 - 88%Base-sensitive functional groups, unhindered aryl iodides/bromides[4].
Pd(OAc)2 (4 mol%) + CyPF-tBu Bidentate (Electron-rich)NaOtBu (1.5 eq)Toluene11080 - 92%Aryl chlorides, N-protected indazole-5-thiols[2].

Experimental Protocols

Protocol A: Robust C-S Coupling using Josiphos-Pd-G3 (Ideal for Unprotected Indazoles) This protocol leverages a 3rd-generation Buchwald precatalyst and a strong base to ensure high conversion while protecting the indazole core from unwanted side reactions[3].

Materials:

  • 1H-indazole-5-thiol (1.2 equiv)

  • Aryl bromide/iodide (1.0 equiv, 0.5 mmol scale)

  • Josiphos-SL-J009-1-Pd-G3 (2 mol%)

  • LiHMDS (1.0 M in THF, 2.4 equiv)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried 5 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), 1H-indazole-5-thiol (0.6 mmol), and Josiphos-SL-J009-1-Pd-G3 (9.2 mg, 0.01 mmol, 2 mol%).

  • Solvent Addition: Seal the vial with a Teflon-lined septum cap. If not prepared in a glovebox, evacuate and backfill the vial with Argon three times. Inject anhydrous, degassed toluene (3.0 mL).

  • Base Addition: Dropwise, inject LiHMDS (1.2 mL of a 1.0 M solution in THF). Causality Note: The 2.4 equivalents of LiHMDS are critical; one equivalent deprotonates the thiol, and the second deprotonates the indazole N-H, preventing off-cycle N-coordination to the palladium center[3].

  • Reaction: Transfer the sealed vial to a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 16 hours.

  • Quench & Workup: Cool the reaction mixture to room temperature. Quench the active base by adding 3 mL of Methanol. Filter the crude mixture through a pad of Celite to remove palladium black and insoluble salts, washing the pad with additional Methanol and Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via mass-directed reversed-phase HPLC or silica gel flash chromatography to isolate the analytically pure aryl thioether.

Workflow Prep Inert Atmosphere: Add Pd-G3, Ar-X, & Indazole-thiol Solvent Inject Degassed Toluene Prep->Solvent Base Dropwise Addition of LiHMDS (2.4 eq) Solvent->Base Heat Heat at 100°C for 16 h Base->Heat Quench Quench with MeOH & Filter (Celite) Heat->Quench Purify Purify via Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for the C-S cross-coupling of 1H-indazole-5-thiol.

Self-Validating Systems & Troubleshooting

A robust scientific protocol must be self-diagnostic. Monitor the reaction via LC-MS at the 2-hour and 16-hour marks to validate the mechanistic pathways:

  • Observation of Symmetrical Disulfide (Bis(1H-indazol-5-yl) disulfide): If LC-MS reveals significant disulfide formation, it indicates oxygen ingress into the reaction vessel[5]. Thiol oxidation outcompetes the cross-coupling cycle. Correction: Ensure strict Schlenk techniques and sparge solvents with Argon for at least 30 minutes prior to use.

  • Observation of Aryl-Aryl Scrambling: If symmetrical bis-aryl thioethers are observed, the thiol is overly electron-rich or the catalyst loading is too low, leading to reversible oxidative addition[3]. Correction: Increase catalyst loading to 4 mol% or switch to a more sterically hindered ligand.

  • Incomplete Conversion: If the aryl halide remains unconsumed but the thiol is depleted, catalyst poisoning has occurred. Correction: Ensure the base (LiHMDS) is fresh and active; degraded base fails to fully deprotonate the substrates, allowing neutral thiols to bridge and deactivate Pd centers.

Sources

Application

Application Note: 1H-Indazole-5-Thiol as a Privileged Scaffold in the Synthesis of Thioether-Linked Kinase and SHP2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern targeted oncology, overcoming acquired re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern targeted oncology, overcoming acquired resistance to kinase inhibitors (such as MEK and ERK inhibitors) requires the development of novel allosteric modulators and dual-action therapeutics. 1H-indazole-5-thiol (CAS: 569339-86-2) has emerged as a highly versatile, privileged building block in the synthesis of these next-generation inhibitors [1]. This application note details the mechanistic rationale, signaling pathway context, and validated synthetic protocols for utilizing 1H-indazole-5-thiol in the construction of thioether-linked pharmacophores, specifically focusing on its application in SHP2 phosphatase and kinase inhibitor synthesis [2].

Mechanistic Rationale: The Indazole-Thiol Pharmacophore

As a Senior Application Scientist, I frequently encounter the challenge of designing linkers that maintain conformational flexibility while resisting metabolic degradation. The selection of 1H-indazole-5-thiol is driven by two distinct structural advantages:

  • The Indazole Core (Hinge/Allosteric Binding): The 1H-indazole moiety is a classical kinase hinge-binding motif. Its nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP. In the context of SHP2 allosteric inhibitors, the indazole core effectively occupies the allosteric tunnel, stabilizing the enzyme in its auto-inhibited "closed" conformation[2].

  • The 5-Thiol Substitution (Thioether Vector): Unlike carbon-carbon or amide linkages, the thioether (C–S–C) bond formed via the 5-thiol group provides a unique dihedral angle (~100°) and a longer bond length (~1.8 Å). This grants the attached pharmacophore (e.g., a pyrimidin-4(3H)-one ring) the spatial flexibility required to navigate deep, narrow binding pockets without introducing the metabolic liabilities associated with easily oxidized aliphatic linkers.

Overcoming Kinase Inhibitor Resistance

When downstream kinases like MEK are inhibited, tumor cells often upregulate Receptor Tyrosine Kinase (RTK) signaling. SHP2 is a critical node that mediates this compensatory activation. By linking an indazole core to a pyrimidine scaffold via a thioether bond, researchers have successfully developed inhibitors that block SHP2, thereby resensitizing tumors to MEK/ERK kinase inhibitors [2].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Phosphatase) RTK->SHP2 Activation RAS RAS GTPase SHP2->RAS Dephosphorylation & Activation MEK MEK Kinase RAS->MEK Cascade ERK ERK Kinase MEK->ERK Phosphorylation ERK->RTK Feedback Activation (Resistance Mechanism) Tumor Tumor Proliferation & Survival ERK->Tumor Inhibitor Thioether-Linked Indazole Inhibitor Inhibitor->SHP2 Allosteric Inhibition (Blocks Compensatory Loop)

Fig 1: RTK/RAS/MEK Pathway illustrating SHP2-mediated resistance and the intervention point of indazole-derived inhibitors.

Synthetic Methodology: Base-Promoted S-Alkylation/Arylation

The most efficient method for incorporating 1H-indazole-5-thiol into a drug scaffold is via a base-promoted nucleophilic substitution (S-alkylation or SN​Ar ) with a halogenated heterocyclic core (e.g., a chloropyrimidinone) [2].

Causality in Experimental Design
  • Base Selection (t-BuOK): The pKa of the aryl thiol is approximately 6.5. While weaker bases (like K2​CO3​ ) can deprotonate the thiol, they often require elevated temperatures, which can induce unwanted N-alkylation at the tautomeric indazole nitrogens. Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered, non-nucleophilic base that rapidly and selectively generates the thiolate anion at room temperature.

  • Solvent Selection (THF): Tetrahydrofuran (THF) is chosen over polar aprotic solvents like DMF to minimize the risk of disulfide bond formation (oxidative dimerization) and to allow for rapid reaction kinetics in a homogeneous environment.

Workflow Step1 1. Reagent Mixing Indazole-5-thiol + Halogenated Core Step2 2. Deprotonation t-BuOK in THF Step1->Step2 Step3 3. S-Alkylation Stir 2h at RT Step2->Step3 Step4 4. Quenching HCl (6N) to pH 4 Step3->Step4 Step5 5. Extraction DCM / Na2SO4 Step4->Step5 Product Purified Thioether Inhibitor Step5->Product

Fig 2: Step-by-step synthetic workflow for the base-promoted S-alkylation of 1H-indazole-5-thiol.

Quantitative Data: Reaction Optimization

To demonstrate the superiority of the chosen protocol, the following table summarizes the optimization matrix for the coupling of 1H-indazole-5-thiol with a standard chloropyrimidine intermediate.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2​CO3​ DMF801262%Slow conversion; trace disulfide byproducts observed due to thermal oxidation.
Cs2​CO3​ DMF60678%Moderate conversion; competing N-alkylation detected (~5%).
DIPEADCM252441%Incomplete thiolate generation; sluggish reaction kinetics.
t-BuOK THF 25 2 94% Optimal; rapid, selective S-alkylation with no detectable N-alkylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of a thioether-linked pyrimidin-4(3H)-one SHP2/Kinase inhibitor intermediate, adapted from validated patent literature [2]. It is designed as a self-validating system to ensure reproducibility.

Materials Required
  • 1H-indazole-5-thiol (CAS: 569339-86-2, ≥98% purity)

  • Halogenated core (e.g., a chloropyrimidin-4(3H)-one derivative)

  • Potassium tert-butoxide (t-BuOK, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 6 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In an oven-dried, argon-flushed round-bottom flask, dissolve 2.0 mmol of the halogenated pyrimidinone core in 10.0 mL of anhydrous THF.

    • Add 2.2 mmol (1.1 equivalents) of 1H-indazole-5-thiol to the solution. Rationale: A slight excess of the thiol ensures complete consumption of the more complex/expensive halogenated core.

  • Base Addition & Thiolate Generation:

    • Dropwise, add 6.0 mL of t-BuOK (1.0 M in THF, 6.0 mmol) to the stirring mixture at 0°C.

    • Self-Validation Check: The solution will typically undergo a distinct color change (often turning deep yellow/orange), indicating the successful generation of the highly nucleophilic thiolate anion.

  • S-Alkylation (Coupling):

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (25°C). Stir continuously for 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material and the emergence of a single, less polar product spot confirms reaction completion.

  • Quenching and pH Adjustment:

    • Cool the flask to 0°C and slowly add 6 N HCl dropwise until the pH of the aqueous layer reaches exactly 4.0.

    • Rationale: Acidifying to pH 4 neutralizes the excess t-BuOK and protonates any unreacted thiolate. Crucially, it ensures the indazole nitrogens (pKa ~1.2) remain unprotonated, keeping the target molecule neutral and lipophilic for the subsequent extraction phase.

  • Extraction and Purification:

    • Extract the aqueous mixture with DCM (3 × 20 mL).

    • Combine the organic phases and wash with saturated brine (20 mL) to remove residual water-soluble impurities.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude thioether-linked inhibitor.

    • Purify via flash column chromatography (silica gel, DCM/MeOH gradient) if necessary.

Conclusion

1H-indazole-5-thiol is a highly effective, privileged scaffold for the synthesis of advanced kinase and phosphatase inhibitors. By leveraging its unique electronic properties and the precise application of strong, non-nucleophilic bases (t-BuOK) in aprotic solvents (THF), researchers can reliably synthesize metabolically stable, thioether-linked therapeutics. These molecules are currently at the forefront of overcoming kinase inhibitor resistance in targeted oncology.

References

  • PubChemLite / PubChem Database. 1H-indazole-5-thiol (CID 19708545). National Center for Biotechnology Information. Retrieved March 31, 2026. URL:[Link]

  • European Patent Office (EPO).PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY (EP 4 092 024 A1). Published January 13, 2021.
Method

Application Note: Regioselective S-Alkylation of 1H-Indazole-5-Thiol

Introduction The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Functionalization of 1H-indazole-5-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Functionalization of 1H-indazole-5-thiol via alkylation presents a unique chemoselectivity challenge due to the presence of multiple nucleophilic sites: the N1 and N2 nitrogens of the indazole ring, and the exocyclic C5-thiol group. This application note details a robust, regioselective protocol for the S-alkylation of 1H-indazole-5-thiol, providing researchers with a self-validating workflow that maximizes S-alkylation while suppressing N-alkylation and over-alkylation byproducts.

Mechanistic Insights: Causality in Experimental Design

Achieving high regioselectivity relies on exploiting the significant pKa differences between the reactive functional groups.

  • Thermodynamic Differentiation: The pKa of an aryl thiol is typically around 6.0–6.5, whereas the N-H proton of an indazole ring has a pKa of approximately 14.0[1].

  • Base Selection: By utilizing a mild, heterogeneous base such as Potassium Carbonate ( K2​CO3​ ), the thiol is quantitatively deprotonated to the highly nucleophilic thiolate anion, leaving the indazole nitrogen largely protonated[2].

  • Kinetic Control: Thiolates are "soft" nucleophiles that undergo rapid SN​2 reactions with alkyl halides. Running the reaction at ambient temperature (20–25 °C) provides strict kinetic control, favoring S-alkylation over the slower N-alkylation[2]. Stronger bases (e.g., NaH or KOtBu) or elevated temperatures will lead to N-deprotonation and subsequent N-alkylation or S,N-dialkylation.

Reagents and Equipment

  • Substrate: 1H-indazole-5-thiol (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., benzyl bromide or methyl iodide) (1.05 equiv)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Atmosphere: Nitrogen or Argon (to prevent disulfide formation via thiol oxidation)

Step-by-Step Protocol

This protocol is designed as a self-validating system; the visual cues (color changes, gas evolution) and TLC monitoring ensure the reaction is proceeding as intended.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas ( N2​ or Ar) for 5 minutes.

  • Substrate Dissolution: Add 1H-indazole-5-thiol (1.0 mmol) to the flask. Inject anhydrous DMF (5.0 mL) and stir until completely dissolved.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (1.5 mmol) in one portion. Self-Validation Check: The mixture will become a heterogeneous suspension. Stir for 15 minutes at room temperature to allow for complete thiolate formation. A slight yellowing of the solution indicates the formation of the highly conjugated thiolate anion.

  • Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The S-alkylated product will appear as a new, less polar UV-active spot compared to the starting thiol. Complete conversion typically occurs within 1–2 hours.

  • Quenching and Workup: Dilute the reaction mixture with distilled water (15 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine ( 2×10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace dialkylated byproducts are observed.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the choice of K2​CO3​ in DMF.

Base (1.5 eq)SolventTemp (°C)Time (h)S-Alkylation Yield (%)N-Alkylation / Dialkylation (%)
K2​CO3​ DMF251.592% < 2%
K2​CO3​ MeCN254.085%< 2%
Cs2​CO3​ DMF251.088%5%
NaHTHF0 to 251.045%48% (Extensive dialkylation)
DIPEADCM2512.060%< 1% (Incomplete conversion)

Reaction Pathway Visualization

The diagram below illustrates the chemoselective logic of the protocol, demonstrating how thermodynamic pKa differences drive the reaction toward the desired S-alkylated product.

G SM 1H-indazole-5-thiol Base Deprotonation (K2CO3, DMF, 25°C) SM->Base Thiolate 5-Thiolate Anion (Highly Nucleophilic) Base->Thiolate pKa ~ 6.5 Favored N_Anion N1/N2 Anion (Less Nucleophilic) Base->N_Anion pKa ~ 14 Disfavored S_Alk S-Alkyl-1H-indazole (Target Product) Thiolate->S_Alk + R-X Rapid SN2 N_Alk N-Alkyl / S,N-Dialkyl (Byproducts) N_Anion->N_Alk + R-X Slow

Figure 1: Mechanistic pathway highlighting the regioselective S-alkylation driven by pKa differentials.

References

  • Wikipedia Contributors. "Thiol." Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Reichart, B., Kappe, C. O., & Glasnov, T. "Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor." ResearchGate. Available at:[Link][2]

Sources

Application

Using 1H-indazole-5-thiol in click chemistry and bioconjugation applications

Advanced Application Note: Exploiting 1H-Indazole-5-Thiol in Click Chemistry and Bioconjugation Workflows Executive Summary 1H-Indazole-5-thiol (CAS 569339-86-2) represents a highly strategic building block at the inters...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Exploiting 1H-Indazole-5-Thiol in Click Chemistry and Bioconjugation Workflows

Executive Summary

1H-Indazole-5-thiol (CAS 569339-86-2) represents a highly strategic building block at the intersection of medicinal chemistry and bioconjugation. The indazole nucleus is a "privileged scaffold" widely recognized for its ability to act as a bioisostere for phenol and indole, frequently serving as a critical hinge-binding motif in kinase inhibitors (e.g., pazopanib, axitinib)[1][2]. By incorporating a highly nucleophilic 5-thiol group, this molecule becomes an ideal candidate for site-specific bioconjugation via thiol-maleimide Michael addition and thiol-ene radical click chemistry. This application note details the mechanistic rationale, optimized protocols, and analytical considerations for integrating 1H-indazole-5-thiol into advanced drug development workflows, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Principles of Thiol-Based Click Chemistry

2.1. Thiol-Maleimide Michael Addition The conjugation of 1H-indazole-5-thiol to maleimide-functionalized linkers or biomolecules proceeds via a highly efficient Michael addition. The nucleophilic thiolate anion attacks the electron-deficient carbon of the maleimide's double bond, yielding a stable thiosuccinimide (thioether) linkage[3].

Causality in Experimental Design:

  • pH Dependence: The reaction is strictly chemoselective for thiols at pH 6.5–7.5[3]. At pH > 7.5, deprotonated primary amines (e.g., lysine residues on proteins) become competitive nucleophiles, leading to off-target conjugation and heterogeneous product mixtures[3].

  • Thiosuccinimide Stability & Hydrolysis: While the initial thioether bond is stable, the maleimide ring can undergo aqueous hydrolysis to form a succinamic acid thioether[3]. If this ring-opening occurs after conjugation, it irreversibly stabilizes the linkage—a feature often deliberately exploited in ADC linker design to prevent premature retro-Michael payload release in systemic circulation[3].

2.2. Thiol-Ene Radical Addition For polymer functionalization or nanoparticle coating, 1H-indazole-5-thiol can participate in UV-initiated thiol-ene click reactions. This anti-Markovnikov addition is insensitive to water and oxygen, making it highly versatile for materials science applications where maleimide instability is a concern.

Visualizing the Workflow and Pharmacological Utility

G N1 1H-Indazole-5-Thiol (Disulfide Dimer) N2 Reduction (TCEP, pH 7.0) N1->N2 Cleave S-S N3 Free 1H-Indazole-5-Thiol (Active Nucleophile) N2->N3 Yields -SH N5 Michael Addition (Room Temp, 2h) N3->N5 Mix N4 Maleimide-Functionalized Biomolecule N4->N5 Mix N6 Stable Thiosuccinimide Conjugate N5->N6 Thioether Bond

Standard workflow for the thiol-maleimide bioconjugation of 1H-indazole-5-thiol.

G Target Target Protein (e.g., Kinase) Indazole Indazole Scaffold (Hinge Binder) Target->Indazole Non-covalent binding Thiol 5-Thiol Group (Conjugation Handle) Indazole->Thiol Covalently attached Linker Maleimide-PEG Linker Thiol->Linker Click Chemistry (Thioether bond) Effector Effector Molecule (E3 Ligase / Cytotoxin) Linker->Effector Spacing & Solubility

Logical architecture of a PROTAC or ADC utilizing the 1H-indazole-5-thiol scaffold.

Experimental Protocols

Protocol 1: Site-Selective Thiol-Maleimide Conjugation of 1H-Indazole-5-Thiol Objective: To conjugate 1H-indazole-5-thiol to a maleimide-functionalized PEG linker or protein. Self-Validating Rationale: Thiols are highly prone to oxidative dimerization into unreactive disulfides[4][5]. This protocol utilizes TCEP (Tris(2-carboxyethyl)phosphine) for reduction. Unlike DTT (Dithiothreitol), TCEP does not contain free thiols; therefore, it does not compete with the indazole-thiol for the maleimide and eliminates the need for a tedious desalting step prior to conjugation.

Materials:

  • 1H-indazole-5-thiol (10 mM stock in anhydrous DMSO)

  • Maleimide-functionalized target (1-10 mg/mL)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0-7.2.

  • TCEP-HCl (100 mM aqueous stock)

Step-by-Step Methodology:

  • Buffer Degassing: Vigorously degas the Conjugation Buffer by sparging with inert gas (Argon or Nitrogen) for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative dimerization of the 1H-indazole-5-thiol into disulfides during the reaction[4][5].

  • Reduction: Treat the 1H-indazole-5-thiol stock solution with a 10-fold molar excess of TCEP for 20 minutes at room temperature to reduce any spontaneously formed disulfides[5].

  • Target Preparation: Dissolve the maleimide-functionalized biomolecule/linker in the degassed Conjugation Buffer at a concentration of 1-10 mg/mL[4]. Verify the pH is strictly between 7.0 and 7.2 to prevent amine cross-reactivity[3].

  • Conjugation: Add the 1H-indazole-5-thiol solution to the maleimide target at a 10:1 to 20:1 molar excess. If precipitation occurs due to the hydrophobicity of the indazole, add DMSO up to a 10% (v/v) final concentration[4][5].

  • Incubation: Flush the reaction vial with Argon, seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C under gentle agitation[5].

  • Purification: Remove unreacted 1H-indazole-5-thiol via size exclusion chromatography (SEC), dialysis, or preparative HPLC, depending on the conjugate size[4][5].

Protocol 2: Thiol-Ene UV-Initiated Click Functionalization Objective: Covalent attachment of 1H-indazole-5-thiol to alkene-functionalized surfaces (e.g., diagnostic nanoparticles). Step-by-Step Methodology:

  • Suspend alkene-functionalized nanoparticles in a degassed solvent (e.g., DMF or Methanol).

  • Add a 50-fold molar excess of 1H-indazole-5-thiol and 0.1 equivalents of a photoinitiator (e.g., DMPA).

  • Irradiate the suspension with UV light (365 nm) for 30-60 minutes under an inert atmosphere.

  • Centrifuge and wash the functionalized nanoparticles three times with fresh solvent to remove unreacted thiol and photoinitiator.

Data Presentation: Comparison of Conjugation Strategies

Conjugation StrategyReactive PartnerReaction ConditionsChemoselectivityPrimary Application for Indazole-ThiolPros & Cons
Thiol-Maleimide MaleimidepH 6.5–7.5, RT, 2hHigh (avoids amines)ADC linkers, PROTACs, Protein labelingPros : Fast, catalyst-free, highly efficient. Cons : Susceptible to retro-Michael or ring-opening hydrolysis over time.
Thiol-Ene Terminal AlkeneUV (365 nm), PhotoinitiatorModeratePolymer/Nanoparticle functionalizationPros : Spatially controlled via UV, highly stable thioether bond. Cons : Requires UV light, potential radical side-reactions.
Disulfide Exchange Pyridyl DisulfidepH 7.0–8.0, RT, 12hHighReversible biomaterial crosslinkingPros : Reversible under reducing conditions (e.g., intracellular GSH). Cons : Unstable in systemic circulation.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Advances.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - Molecules (MDPI).[Link]

Sources

Method

Advanced Application Note: Fluorescent Labeling and Live-Cell Tracking of 1H-Indazole-5-Thiol Derivatives in Kinase Drug Discovery

Executive Summary & Scientific Rationale In contemporary structure-based drug design, the 1H-indazole scaffold is recognized as a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary structure-based drug design, the 1H-indazole scaffold is recognized as a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors[1]. The indazole core mimics the purine ring of ATP, allowing its N1 and N2 atoms to act as a bidentate hydrogen-bond donor-acceptor pair that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyls and amides of residues like Val135 in GSK-3β or Gly605 in Mps1)[1][2].

1H-indazole-5-thiol (CAS 569339-86-2) serves as a highly versatile building block for synthesizing fluorescent probes. While the N1/N2 face mediates critical target engagement, the 5-position is frequently oriented toward the solvent-exposed region or ribose-binding pocket[2]. The inclusion of a thiol (-SH) group at this 5-position provides a highly nucleophilic, bioorthogonal handle. This allows for rapid, site-specific conjugation to maleimide-functionalized fluorophores via a Michael addition reaction, creating a stable thioether linkage without disrupting the molecule's kinase-binding affinity[3][4].

This application note provides a comprehensive, self-validating methodology for conjugating 1H-indazole-5-thiol to fluorescent tags and utilizing the resulting probes for live-cell target tracking.

Mechanistic Causality: The Thiol-Maleimide System

To ensure a robust and reproducible labeling protocol, the chemical microenvironment must be strictly controlled. The experimental design is governed by the following mechanistic principles:

  • Chemoselectivity and pH Control: The thiol-maleimide reaction is a highly efficient Michael addition. At a controlled pH of 6.5 to 7.0, the reaction rate of maleimides with thiolate ions is approximately 1,000 times faster than with primary amines[3][5]. If the pH exceeds 7.5, chemoselectivity is lost, allowing off-target amine reactivity and accelerating the aqueous hydrolysis of the maleimide ring into an unreactive maleic amide[3][5].

  • Prevention of Oxidative Dimerization: Free thiols are highly prone to oxidative dimerization, forming disulfide bonds that are completely unreactive toward maleimides[4]. To counteract this, a reducing agent must be used. TCEP (Tris(2-carboxyethyl)phosphine) is strictly required over DTT or β -mercaptoethanol because TCEP lacks a thiol group and will not competitively consume the maleimide-fluorophore[4].

G A 1H-Indazole-5-Thiol (Pharmacophore) B TCEP Reduction (Prevents Disulfides) A->B D Michael Addition (pH 6.5-7.0) B->D C Maleimide-Fluorophore (e.g., Cy5-Mal) C->D E Fluorescent Kinase Probe (Thioether Linkage) D->E

Fig 1: Chemoselective thiol-maleimide conjugation workflow for 1H-indazole-5-thiol probe synthesis.

Quantitative Data: Fluorophore Selection Matrix

Selecting the correct maleimide-fluorophore is critical for the intended downstream application. The table below summarizes the photophysical properties of common conjugates when attached to the indazole scaffold.

Fluorophore ConjugateExcitation (nm)Emission (nm)Quantum Yield ( Φ )PhotostabilityPrimary Application
Alexa Fluor 488-Mal 4905250.92HighLive-cell confocal microscopy, prolonged tracking
Cy5-Mal 6466620.28ModerateDeep-tissue imaging, FRET acceptor
FITC-Mal 4955190.90Low (Bleaches)Short-term fixed cell assays, flow cytometry
BODIPY FL-Mal 5035120.97Very HighLipophilic environments, membrane-bound kinases

Protocol I: Synthesis of Fluorescent 1H-Indazole Probes

Objective: Conjugate 1H-indazole-5-thiol to a maleimide-fluorophore to generate a stable, target-specific fluorescent probe.

Reagents & Materials
  • 1H-indazole-5-thiol (CAS: 569339-86-2, Purity >99%)

  • Maleimide-Fluorophore (e.g., Cy5-Maleimide)

  • TCEP-HCl

  • Anhydrous DMSO or DMF (Amine-free)[4]

  • Degassed Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0[4]

Step-by-Step Methodology
  • Thiol Solubilization & Reduction:

    • Dissolve 1 mg of 1H-indazole-5-thiol in 100 µL of anhydrous DMSO.

    • Dilute into 800 µL of Degassed Conjugation Buffer (pH 7.0). Note: Degassing via inert gas bubbling (N2 or Ar) prevents premature thiol oxidation[4].

    • Add a 10-fold molar excess of TCEP to the solution. Incubate at room temperature for 30 minutes to reduce any pre-formed disulfides[4][5].

  • Fluorophore Preparation:

    • Immediately prior to use, dissolve the Maleimide-Fluorophore in 100 µL of anhydrous DMSO to a concentration of 10 mg/mL. Do not store maleimides in aqueous buffers due to rapid hydrolysis[3].

  • Conjugation Reaction:

    • Add the fluorophore solution dropwise to the reduced indazole-thiol mixture. Ensure the final molar ratio is 1:1.2 (Indazole:Fluorophore) to drive the reaction to completion.

    • Purge the reaction vial with Argon, seal tightly, and incubate for 2 hours at room temperature (or overnight at 4°C) under continuous agitation in the dark[4].

  • Purification:

    • Purify the resulting thioether conjugate using Reverse-Phase HPLC (C18 column) running a gradient of Water/Acetonitrile (0.1% TFA). Collect the fluorescent fractions corresponding to the conjugate mass. Lyophilize and store at -20°C in the dark.

Protocol II: Live-Cell Target Engagement & Tracking

Objective: Track the intracellular localization and target engagement of the synthesized indazole-fluorophore probe using confocal microscopy. This protocol utilizes a self-validating competitive binding control to ensure signal authenticity.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed target cells (e.g., HeLa or A549 cells, which overexpress relevant kinases like Mps1[2]) in a 35 mm glass-bottom imaging dish at 60% confluency. Incubate overnight at 37°C, 5% CO2.

  • Competitive Control Setup (Self-Validation):

    • Dish A (Experimental): Treat cells with vehicle (0.1% DMSO) for 1 hour.

    • Dish B (Negative Control): Pre-treat cells with a 100-fold molar excess of an unlabeled, high-affinity indazole kinase inhibitor (e.g., Axitinib or a known GSK-3β inhibitor[1]) for 1 hour to saturate the kinase ATP-binding pockets.

  • Probe Incubation:

    • Add the synthesized Fluorescent 1H-Indazole Probe to both dishes at a final concentration of 100 nM.

    • Incubate for 30–45 minutes at 37°C to allow for cell membrane permeation and target binding.

  • Wash and Clearance:

    • Aspirate the media. Wash the cells three times with warm, phenol red-free HBSS (Hank's Balanced Salt Solution) for 5 minutes per wash. Crucial Step: This removes unbound lipophilic probe, reducing background fluorescence.

  • Confocal Imaging:

    • Image live cells using a confocal laser scanning microscope.

    • Expected Result: Dish A will show localized fluorescence corresponding to the subcellular location of the target kinase (e.g., cytosolic or cytoskeletal). Dish B will show near-zero fluorescence, proving that the signal in Dish A is driven by specific hinge-region binding, not non-specific dye aggregation.

G Step1 Probe Internalization (Live Cells) Step2 Target Engagement (ATP-Pocket Binding) Step1->Step2 Step3 Hinge Region Interaction (N1/N2 H-Bonds) Step2->Step3 Step4 Wash & Clearance (Unbound Probe Removal) Step3->Step4 Step5 Fluorescence Imaging (Confocal/FRET) Step4->Step5

Fig 2: Intracellular tracking mechanism of indazole-based fluorescent probes targeting kinases.

References

  • Sapphire Bioscience. 1H-Indazole-5-thiol.[6]

  • Sigma-Aldrich. 1H-indazole-5-thiol | 569339-86-2.

  • Vector Labs. Maleimide Reaction Chemistry.[3]

  • BroadPharm. General Protocol of Dye Maleimide Antibody Labeling Kit.[5]

  • Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.[4]

  • National Institutes of Health (NIH) / PMC. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model.[1]

  • Journal of Medicinal Chemistry - ACS Publications. Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and scalability of 1H-indazole-5-thiol synthesis

Technical Support Center: Synthesis of 1H-Indazole-5-thiol This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazole-5-thiol. R...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1H-Indazole-5-thiol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indazole-5-thiol. Recognizing the challenges associated with achieving high yield and scalability, this document is structured as a troubleshooting and FAQ resource. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues encountered in the laboratory.

Recommended Synthetic Pathway: A Multi-Step Approach

The synthesis of 1H-indazole-5-thiol is most reliably achieved through a multi-step sequence starting from commercially available precursors. Direct thiolation of the indazole core is challenging and often results in low yields and purification difficulties. The most common and scalable approach involves the formation of the indazole ring, followed by functional group manipulation at the C-5 position.

The pathway detailed here proceeds via diazotization of an appropriate aniline to form the indazole core, followed by reduction and a subsequent Sandmeyer-type reaction to install the thiol group.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Thiol Installation A 2-Methyl-4-nitroaniline B 5-Nitro-1H-indazole A->B NaNO₂, Acetic Acid (Diazotization/Cyclization) C 5-Amino-1H-indazole B->C SnCl₂·2H₂O, HCl or H₂, Pd/C D Indazole-5-diazonium salt C->D NaNO₂, HCl (Diazotization) E 1H-Indazole-5-thiol D->E 1. K-Ethyl Xanthate 2. Hydrolysis (Sandmeyer Reaction) Troubleshooting_Tree start Low Yield or Impurity in Final Thiol Product check_nmr Analyze NMR & MS Data start->check_nmr check_reaction Review Reaction Conditions start->check_reaction disulfide Problem: Disulfide Formation Solution: Use inert atmosphere, reductive workup, or chromatography check_nmr->disulfide M+H peak for dimer observed? other_impurity Problem: Other Impurities Solution: Re-evaluate previous steps check_nmr->other_impurity Other unexpected peaks? temp_control Problem: Poor Temperature Control Solution: Maintain 0-5°C during diazotization & coupling check_reaction->temp_control Temperature > 5°C? reagents Problem: Reagent Quality/Stoichiometry Solution: Use fresh reagents, verify stoichiometry check_reaction->reagents Reagents old?

Optimization

Technical Support Center: Troubleshooting 1H-Indazole-5-Thiol Solubility in DMSO

Welcome to the Application Support Center. As researchers and drug development professionals, encountering sudden solubility drops with thiol-containing fragments like 1H-indazole-5-thiol can halt a screening campaign.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, encountering sudden solubility drops with thiol-containing fragments like 1H-indazole-5-thiol can halt a screening campaign. This guide provides a mechanistic explanation, diagnostic workflows, and validated protocols to resolve these issues.

FAQ 1: Why does my previously soluble 1H-indazole-5-thiol suddenly precipitate in DMSO?

Expertise & Experience: The Causality of Oxidation The root cause of this phenomenon is rarely the inherent solubility of the monomeric thiol, but rather an unintended chemical transformation. Dimethyl sulfoxide (DMSO) is frequently assumed to be an inert solvent; however, it acts as a mild oxidant toward sulfhydryl (-SH) groups[1].

When 1H-indazole-5-thiol is dissolved in DMSO, the solvent oxidizes the thiol to form bis(1H-indazol-5-yl) disulfide[2]. Disulfides possess significantly higher molecular weights, increased structural rigidity, and distinct crystal packing energies compared to their parent thiols. This drastically reduces their solubility in polar aprotic solvents, leading to precipitation. This oxidation is accelerated by ambient oxygen, trace acidic impurities, and prolonged storage at room temperature[2].

OxidationMechanism Thiol 1H-Indazole-5-Thiol (Highly Soluble Monomer) Intermediate Reactive Sulfonium Intermediate Thiol->Intermediate Oxidation DMSO DMSO (Solvent & Mild Oxidant) DMSO->Intermediate Oxidation Disulfide Bis(1H-indazol-5-yl) Disulfide (Insoluble Precipitate) Intermediate->Disulfide Dimerization Byproducts Dimethyl Sulfide (DMS) + H2O (Byproducts) Intermediate->Byproducts Release

Fig 1: Mechanism of DMSO-mediated oxidation of 1H-indazole-5-thiol to its insoluble disulfide.

FAQ 2: How can I definitively diagnose if disulfide formation is the culprit?

Trustworthiness: Self-Validating Analytical Protocol Do not rely solely on visual inspection. A cloudy suspension could be due to a supersaturated solution, salt-form crashing, or oxidation. To validate the mechanism, you must analyze the precipitate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology: LC-MS Diagnostic Protocol

  • Sample Preparation: Aliquot 10 µL of the problematic, cloudy DMSO suspension.

  • Dilution: Dilute the aliquot with 990 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. This will force the precipitate into solution for MS analysis.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Spectrometry Detection (ESI+):

    • Scan for the monomeric 1H-indazole-5-thiol: Expected [M+H]+≈151.0 m/z .

    • Scan for the oxidized dimer (bis(1H-indazol-5-yl) disulfide): Expected [M+H]+≈299.0 m/z .

  • Interpretation: A dominant peak at 299.0 m/z confirms that DMSO-mediated oxidation has occurred.

Data Presentation: Physicochemical Comparison

Compound StateChemical FormulaApprox. Mass [M+H]+Solubility in DMSOStability in DMSO
1H-Indazole-5-thiol (Monomer) C7H6N2S151.0High (>50 mg/mL)Poor (Oxidizes rapidly)
Bis(1H-indazol-5-yl) disulfide (Dimer) C14H10N4S2299.0Very Low (<1 mg/mL)Highly Stable
FAQ 3: How do I rescue a precipitated sample for immediate use?

Trustworthiness: Chemical Rescue Protocol If you have a high-value sample that has already precipitated, you can reverse the oxidation by introducing a strong, non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is highly effective at cleaving disulfides back to thiols even in organic/aqueous mixtures.

Step-by-Step Methodology: TCEP Rescue Protocol

  • Reagent Preparation: Prepare a fresh 0.5 M stock solution of TCEP hydrochloride in degassed, distilled water.

  • Addition: Add 1.5 molar equivalents of TCEP (relative to the initial thiol concentration) directly to the cloudy DMSO sample.

  • Incubation: Vortex the mixture gently and incubate at 37°C for 30–45 minutes.

  • Observation: The solution should turn clear as the insoluble disulfide is reduced back to the highly soluble monomeric thiol.

  • Verification: Re-run the LC-MS Diagnostic Protocol to confirm the disappearance of the 299.0 m/z peak.

TroubleshootingWorkflow Start Issue: Poor Solubility in DMSO Check Diagnostic Step: LC-MS Analysis Start->Check IsDisulfide Disulfide Peak at 299 m/z? Check->IsDisulfide Rescue Rescue Protocol: Add TCEP (1.5 eq) IsDisulfide->Rescue Yes (Oxidation) Prevent Prevention: Switch to DMF/DMAc IsDisulfide->Prevent Yes (Long-term) Other Investigate other causes (e.g., salt form) IsDisulfide->Other No Rescue->Prevent After clearing

Fig 2: Diagnostic and resolution workflow for 1H-indazole-5-thiol solubility issues.

FAQ 4: What are the best practices to prevent this issue in future experiments?

Expertise & Experience: Preventive Assay Design To ensure long-term stability and scientific integrity of your assays, the experimental design must eliminate the oxidative environment.

  • Solvent Substitution: Replace DMSO with N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These polar aprotic solvents provide similar solubilizing power without the oxidative liability of the sulfoxide group.

  • Degassing: If DMSO must be used (e.g., for specific biological assay compatibility), use anhydrous, degassed DMSO. Purge the solvent with Argon for 15 minutes prior to dissolving the compound to remove dissolved oxygen, which acts as a co-oxidant.

  • Aliquot Storage: Store the dissolved stock solutions in single-use aliquots at -80°C under an Argon headspace to minimize kinetic oxidation rates. Avoid repeated freeze-thaw cycles.

References
  • Title: Oxidation of Thiols by Dimethyl Sulfoxide Source: The Journal of Organic Chemistry (1963) URL: [Link]

  • Title: The effect of DMSO in the aqueous thiol–disulphide dynamic covalent chemistry of model pseudopeptides Source: RSC Advances (2013) URL: [Link]

Sources

Troubleshooting

Preventing disulfide bond oxidation of 1H-indazole-5-thiol during storage

Welcome to the Technical Support Center for 1H-indazole-5-thiol (Molecular Formula: C7H6N2S)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results, loss of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-indazole-5-thiol (Molecular Formula: C7H6N2S)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results, loss of compound reactivity, or unexpected precipitation when working with aromatic thiols. In nearly all cases, the root cause is the spontaneous oxidation of the free sulfhydryl (-SH) group into an inactive disulfide dimer (-S-S-)[2].

This guide provides a comprehensive, self-validating framework to prevent, detect, and reverse the oxidation of 1H-indazole-5-thiol during storage and handling. We will move beyond basic "do's and don'ts" to explore the thermodynamic and kinetic drivers of thiol oxidation, empowering you to optimize your specific experimental workflows.

Part 1: Mechanistic Overview of Thiol Oxidation

To prevent degradation, we must first understand the causality of the reaction. Thiol oxidation in aqueous solutions is not driven by the neutral thiol (R-SH), but rather by the thiolate anion (R-S⁻) . The formation of disulfide bonds requires three components:

  • Deprotonation: The thiol must be deprotonated to a thiolate anion.

  • An Electron Acceptor: Molecular oxygen (O₂) dissolved in the buffer acts as the primary electron acceptor[3].

  • Catalysts (Optional but impactful): Trace divalent transition metals, particularly Copper (Cu²⁺), drastically accelerate oxygen-dependent disulfide formation[3][4].

By systematically eliminating these three variables, we create an environment where 1H-indazole-5-thiol remains indefinitely stable.

G Thiol 1H-indazole-5-thiol (Active Monomer) Thiolate Thiolate Anion (Reactive Intermediate) Thiol->Thiolate Deprotonation (pH > pKa) Disulfide Disulfide Dimer (Inactive/Oxidized) Thiolate->Disulfide Oxidation Disulfide->Thiol Reduction (TCEP / DTT) Factors Catalysts: O2, Cu2+, Basic pH Factors->Thiolate Prevention Prevention: Argon, EDTA, Acidic pH Prevention->Thiol

Mechanism of 1H-indazole-5-thiol oxidation and targeted prevention strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I store 1H-indazole-5-thiol as a solid powder or in solution? A1: Always store the bulk material as a lyophilized solid under an inert atmosphere (Argon) at -20°C or -80°C. In its solid state, the lack of a solvent prevents the formation of the reactive thiolate anion, effectively halting oxidation[3][5]. Only prepare solutions immediately prior to use, or prepare single-use aliquots to avoid repeated freeze-thaw cycles[6].

Q2: I need to store my compound in a buffer. Which reducing agent should I add: DTT, β-mercaptoethanol (BME), or TCEP? A2: TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for long-term storage. While DTT and BME are classic reductants, they are themselves thiols and are highly susceptible to autoxidation in the presence of trace metals, which can inadvertently generate reactive oxygen species like superoxide[4]. TCEP is a phosphine-based reductant that does not contain a thiol moiety, making it significantly more stable in metal-free buffers over long periods[7][8]. Furthermore, TCEP operates efficiently over a broader pH range (1.5 to 8.5) compared to DTT[7].

Q3: Why do you recommend Argon over Nitrogen for degassing? A3: While both are inert gases that displace molecular oxygen[6], Argon is heavier than air (and Nitrogen). When you purge a storage vial, Argon creates a dense, protective "blanket" over the liquid surface, preventing ambient oxygen from re-dissolving into the solution when the vial is briefly opened.

Q4: Does the pH of my storage buffer matter? A4: Yes, it is a critical thermodynamic lever. The oxidation rate is directly proportional to the concentration of the thiolate anion. By buffering the solution to a slightly acidic pH (e.g., pH 5.0 - 6.0), you keep the compound protonated (below its pKa), drastically reducing its susceptibility to oxidation[3].

Part 3: Quantitative Data & Storage Parameters

To facilitate rapid decision-making, refer to the following matrices summarizing the efficacy of various storage conditions and reducing agents.

Table 1: Comparison of Reducing Agents for Thiol Storage

ReductantChemical ClassAutoxidation RiskEffective pH RangeOdorBest Use Case
TCEP PhosphineVery Low[7]1.5 - 8.5OdorlessLong-term storage, low pH buffers[8].
DTT DithiolHigh (Metal catalyzed)[4]7.0 - 9.0PungentShort-term enzymatic assays.
BME MonothiolHigh7.0 - 9.0Highly PungentSDS-PAGE sample prep[9].

Table 2: Ideal Storage Conditions for 1H-indazole-5-thiol

StateTemperatureAtmosphereAdditivesExpected Stability
Solid (Powder)-80°CArgonNone> 2 Years
Solution (Aqueous)-20°CArgon1 mM EDTA, 2 mM TCEP3 - 6 Months
Solution (Organic, e.g., DMSO)-20°CArgonDegassed Solvent1 - 3 Months

Part 4: Troubleshooting Guide & Workflows

If you observe a loss of reactivity, or if a white precipitate forms in your solution (often indicative of the less-soluble disulfide dimer)[2], follow this troubleshooting workflow to rescue your compound.

Workflow Start Analyze Purity (Ellman's Assay / HPLC) Decision Disulfide Detected? Start->Decision Yes Yes (>5% Dimer) Decision->Yes Yes No No (Pure Monomer) Decision->No No Rescue Add 2-5x Molar Excess TCEP Incubate 30 min at RT Yes->Rescue Store Store under Argon at -80°C with 1mM EDTA No->Store Rescue->Start Re-analyze Proceed Proceed with Downstream Assay Store->Proceed

Troubleshooting workflow for detecting and rescuing oxidized 1H-indazole-5-thiol.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Preparation of Degassed Storage Buffer and Aliquoting

Purpose: To create an oxygen-free, metal-free environment for liquid storage.

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Add 1 mM EDTA to chelate trace transition metals like Cu²⁺[3].

  • Degassing: Place the buffer in a sealed flask with a magnetic stir bar. Insert two needles through the septum: one extending below the liquid surface (inlet) and one above (outlet)[6].

  • Argon Purging: Bubble high-purity Argon gas through the stirring buffer for 45-60 minutes to physically displace dissolved oxygen[5][6].

  • Dissolution: Rapidly dissolve the 1H-indazole-5-thiol powder into the degassed buffer.

  • Aliquoting: Dispense the solution into amber glass vials (to prevent UV-catalyzed radical formation). Blanket the headspace of each vial with a gentle stream of Argon for 10 seconds before immediately capping tightly.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Rescuing Oxidized 1H-Indazole-5-Thiol using TCEP

Purpose: To quantitatively reduce the inactive disulfide dimer back to the active monomer.

  • Quantification: Determine the extent of oxidation using Ellman's Reagent (DTNB). DTNB reacts with free thiols to produce a yellow product measurable at 412 nm[5][9]. Compare the free thiol concentration to the total compound concentration.

  • TCEP Addition: If significant disulfide is present, prepare a fresh 100 mM stock of TCEP in degassed buffer. Add TCEP to your 1H-indazole-5-thiol solution to achieve a final concentration of 2 to 5-fold molar excess over the estimated disulfide concentration[2].

  • Incubation: Incubate the mixture at room temperature for 30 minutes. TCEP irreversibly reduces the disulfide bonds without generating reactive byproducts[7].

  • Validation: Re-run the Ellman's assay to confirm that 100% of the compound has been returned to the free thiol state. The rescued solution is now ready for downstream applications.

References

  • PubChemLite. 1h-indazole-5-thiol (C7H6N2S). University of Luxembourg. Available at:[Link]

  • Cline, D. J., et al. (2020). Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. Biochemistry, ACS Publications. Available at:[Link]

  • ResearchGate. (2026). tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. Available at:[Link]

  • StackExchange Chemistry. (2018). Is there a reliable source for storage and stability of reducing agents like DTT? Available at:[Link]

  • MDPI. (2020). Reversible Thiol Oxidation Inhibits the Mitochondrial ATP Synthase in Xenopus laevis Oocytes. Available at:[Link]

  • PMC - National Institutes of Health. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Available at:[Link]

  • RSC Publishing. (2024). Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases. Biomaterials Science. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Chromatography for 1H-Indazole-5-Thiol

Overview Purifying bifunctional molecules like 1H-indazole-5-thiol presents a unique chromatographic paradox. The molecule contains an indazole ring, which is prone to severe peak tailing on standard silica, and a free t...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Purifying bifunctional molecules like 1H-indazole-5-thiol presents a unique chromatographic paradox. The molecule contains an indazole ring, which is prone to severe peak tailing on standard silica, and a free thiol (-SH) group, which is highly susceptible to oxidative dimerization into a disulfide. This guide provides field-proven, mechanistically grounded solutions for researchers struggling with poor yields, degradation, or broad elution profiles during purification.

MechanisticParadox Molecule 1H-Indazole-5-Thiol Indazole Indazole Motif Causes Silica Tailing Molecule->Indazole Thiol Thiol Motif (-SH) Prone to Oxidation Molecule->Thiol Base Add Basic Modifier (TEA) Resolves Tailing Indazole->Base Acid Add Acidic Modifier (FA) Prevents Oxidation Thiol->Acid Conflict Base deprotonates thiol, accelerating disulfide formation! Base->Conflict Resolution Solution: Reverse-Phase (C18) + Acidic Modifier Acid->Resolution Conflict->Resolution

The chromatographic paradox of 1H-indazole-5-thiol and its reverse-phase resolution.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 1H-indazole-5-thiol exhibit severe peak tailing on normal-phase silica gel? A1: Peak tailing of basic compounds on silica gel is primarily driven by strong, almost irreversible hydrogen-bonding interactions between the basic amine functionality of the indazole ring and the highly acidic silanol groups present on the bare silica surface[1]. As the compound travels down the column, these interactions cause the band to spread, resulting in a broad, tailing elution profile that ruins separation resolution.

Q2: I added Triethylamine (TEA) to my mobile phase to fix the tailing, but my yield dropped and a new higher-molecular-weight spot appeared. What happened? A2: You inadvertently catalyzed the degradation of your own product. While adding a basic modifier like TEA (0.1–1% v/v) is the standard solution to compete with amines for acidic silanol sites[1], it is disastrous for thiols. In alkaline conditions, the thiol group deprotonates to form a thiolate anion (S⁻)[2]. The thiolate is exponentially more nucleophilic and reactive than the protonated thiol, leading to rapid oxidative dimerization into a disulfide on the column. The new high-molecular-weight spot is the disulfide dimer.

Q3: How can I prevent disulfide formation during purification? A3: Thiol oxidation is accelerated by three primary factors: alkaline pH, atmospheric oxygen, and trace metal ions[2]. To prevent this:

  • Lower the pH: Maintain a slightly acidic environment (pH < 6) to keep the thiol fully protonated.

  • Exclude Oxygen: Sparge all chromatography solvents with an inert gas (Argon or Nitrogen) for at least 15–30 minutes prior to use to displace dissolved oxygen[2].

  • Change the Stationary Phase: Abandon bare silica in favor of Reverse-Phase (C18) chromatography.

Q4: My crude mixture already contains some disulfide dimer. Can I salvage it before the column? A4: Yes. You can treat your crude sample with a reducing agent prior to injection. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended over Dithiothreitol (DTT). TCEP is stable and effective at acidic pH values (where thiols are protected from re-oxidation), whereas DTT is prone to oxidation itself and is less stable in acidic environments[3][4]. Furthermore, TCEP does not contain thiol groups, meaning it will not interfere with downstream thiol-reactive chemistry[4].

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between selected chromatography conditions and the structural integrity of 1H-indazole-5-thiol.

Chromatography ModeStationary PhaseMobile Phase ModifiersThiol StabilityPeak ShapeOutcome / Recommendation
Normal-PhaseBare Silica (SiO₂)NoneModerateSevere TailingNot recommended; poor resolution.
Normal-PhaseBare Silica (SiO₂)1% Triethylamine (TEA)Poor (Rapid Oxidation)SharpDiscouraged; basic pH drives disulfide formation.
Reverse-PhaseC18-FunctionalizedNoneModerateModerate TailingAcceptable, but peak broadening occurs.
Reverse-PhaseC18-Functionalized0.1% Formic Acid (pH ~3)Excellent Sharp Optimal ; prevents oxidation and tailing.

Self-Validating Experimental Protocol: Reverse-Phase Purification

This protocol utilizes an acidic reverse-phase system. The acid serves a dual purpose: it suppresses silanol ionization (preventing indazole tailing) and keeps the thiol protonated (preventing oxidation). By incorporating an upstream TCEP reduction and downstream Argon sparging, the protocol self-validates by actively eliminating the variables that cause degradation.

OptimizationWorkflow Step1 1. Sample Prep Reduce disulfides with TCEP Step2 2. Solvent Prep Sparge H2O/MeCN with Argon Step1->Step2 Step3 3. Modifier Addition Add 0.1% Formic Acid (pH < 6) Step2->Step3 Step4 4. Chromatography Run on C18 Reverse-Phase Step3->Step4 Step5 5. Fraction Handling Evaporate quickly under N2 Step4->Step5

Step-by-step workflow for the optimized reverse-phase purification of 1H-indazole-5-thiol.

Step 1: Solvent Deoxygenation
  • Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Submerge a gas dispersion tube into each solvent reservoir.

  • Sparge with a gentle stream of Argon or Nitrogen gas for 30 minutes to remove dissolved atmospheric oxygen[2].

Step 2: Sample Preparation & In-Situ Reduction
  • Dissolve the crude 1H-indazole-5-thiol in a minimal volume of degassed DMSO or Mobile Phase A.

  • Optional (if disulfide is present): Add 1.2 equivalents of TCEP hydrochloride to the sample vial. Vortex and incubate at room temperature for 15 minutes. The acidic nature of TCEP will facilitate reduction without promoting re-oxidation[3].

Step 3: Column Equilibration
  • Mount a C18 flash column or preparative HPLC column.

  • Flush the system with 3-5 column volumes (CV) of 5% Mobile Phase B to equilibrate the stationary phase and purge any residual oxygen from the lines.

Step 4: Gradient Elution
  • Inject the prepared sample.

  • Run a shallow gradient (e.g., 5% to 60% Mobile Phase B over 20 CVs). The acidic modifier ensures the indazole elutes as a sharp, symmetrical peak.

Step 5: Fraction Handling
  • Collect fractions in clean tubes flushed with Argon.

  • Immediately analyze fractions via LC-MS or TLC.

  • Pool the product-containing fractions and lyophilize or evaporate under a stream of Nitrogen to minimize thermal and oxidative stress during concentration.

References

  • Technical Support Center: Purification of 3-Amino-4,6-difluoro-1H-indazole by Chrom
  • Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol, Benchchem,
  • Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins, PMC,
  • Introduction to Thiol Modification and Detection—Section 2.1, Thermo Fisher Scientific - US,

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1H-Indazole-5-Thiol Cross-Coupling

Welcome to the Advanced Technical Support Center. Working with heteroaryl thiols like 1H-indazole-5-thiol presents a unique set of chemoselectivity and catalytic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Working with heteroaryl thiols like 1H-indazole-5-thiol presents a unique set of chemoselectivity and catalytic challenges. As a Senior Application Scientist, I frequently consult on workflows where researchers experience stalled catalytic cycles, intractable mixtures of regioisomers, or complete loss of starting material to oxidative side reactions.

This guide abandons generic troubleshooting to deconstruct the causality behind these failures. Below, you will find field-proven, self-validating strategies designed to help you achieve high-yielding C–S cross-couplings.

Part 1: The Diagnostic Matrix (Visualizing the Pitfalls)

Before adjusting equivalents or swapping solvents, we must diagnose the specific side reaction pathway competing with our desired reductive elimination. The diagram below illustrates the three primary failure modes when coupling 1H-indazole-5-thiol.

Chemoselectivity SM 1H-Indazole-5-thiol + Aryl Halide CS S-Arylation (Desired) Thioether Formation SM->CS Pd / Bidentate Ligand Optimized Base SS Disulfide Formation (Oxidative Homocoupling) SM->SS Trace O2 / Cu(II) Oxidation CN N-Arylation (Competing Nucleophile) SM->CN Non-selective Base Poor Ligand Choice

Reaction pathways and competing side reactions in 1H-indazole-5-thiol cross-coupling.

Part 2: Mechanistic Deep-Dive FAQs

Q1: My starting material is being consumed, but LCMS shows a mass corresponding to[2M-2H]. Why is this happening, and how do I stop it?

Mechanistic Rationale: You are observing oxidative homocoupling, resulting in disulfide formation 1. Thiols are highly susceptible to oxidation. In the presence of trace oxygen and a transition metal (especially copper or palladium), the metal acts as an electron shuttle, rapidly oxidizing the thiolate to a thiyl radical, which then dimerizes. Corrective Action:

  • Strict Anaerobic Conditions: Standard nitrogen balloons are insufficient. You must use Schlenk techniques with a minimum of three freeze-pump-thaw cycles.

  • Solvent Degassing: Sparge your solvents with argon for at least 30 minutes prior to use to displace dissolved O2​ .

Q2: I am getting a mixture of S-arylated and N-arylated products. How do I force chemoselectivity toward the thiol?

Mechanistic Rationale: The 1H-indazole core contains an unprotected nitrogen (N1/N2) with a pKa of ~14, while the C5-thiol has a much more acidic pKa of ~6-7. If you use an overly strong base without the right catalyst, both sites can become deprotonated, creating competing nucleophiles. Corrective Action:

  • Exploit pKa Differentials: Switch to a weaker, soluble base like K2​CO3​ or DIPEA. These bases are strong enough to quantitatively deprotonate the thiol but leave the indazole nitrogen protonated, ensuring the thiolate is the sole nucleophile.

  • Advanced Catalyst Selection: Surprisingly, recent studies demonstrate that unprotected indazoles can be used even with strong bases (like LiHMDS) if a highly active catalyst like J009-Pd-G3 is employed 2. The exceptionally rapid rate of reductive elimination with this bulky bidentate ligand outpaces the N-arylation pathway, funneling the reaction exclusively to the C–S coupled product 2.

Q3: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. What is killing the cycle?

Mechanistic Rationale: Thiolates are notorious catalyst poisons 3. They are soft, highly polarizable ligands that strongly bind to late transition metals. If the thiolate displaces your phosphine ligand, it forms a stable, insoluble Pd(SR)2​ resting state, permanently removing the metal from the catalytic cycle [[4]](). Corrective Action:

  • Bidentate Ligands: Abandon monodentate ligands like PPh3​ . Upgrade to bidentate phosphines with large bite angles (e.g., Xantphos, DPEphos, or Josiphos) 4. The chelate effect prevents the thiolate from displacing the phosphine, keeping the Pd center active for reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(SR)L_n] OxAdd->TransMet + Indazole-S⁻ Poison Catalyst Poisoning [Pd(II)(SR)_2] Resting State TransMet->Poison Excess Thiolate Displaces Ligand L Product S-Aryl Indazole Product TransMet->Product Reductive Elimination Poison->TransMet Prevented by Strong Chelating Ligands Product->Pd0 Regeneration

Pd-catalyzed C-S coupling cycle and prevention of thiolate-induced catalyst poisoning.

Part 3: Quantitative Data & Ligand Selection

To illustrate the impact of ligand and base selection on reaction outcomes, consider the following empirical data matrix for the coupling of 1H-indazole-5-thiol with aryl bromides:

Catalyst SystemBaseChemoselectivity (S:N)Disulfide ByproductYieldMechanistic Outcome
Pd(PPh3​)4​ (5 mol%) NaOtBu 60:40~15%<30%Ligand displacement; rapid catalyst poisoning.
Pd2​(dba)3​ / Xantphos K2​CO3​ >99:1<5%85%Chelate effect protects Pd; weak base favors S-arylation.
J009-Pd-G3 (2 mol%)LiHMDS>99:1<2%92%Rapid reductive elimination outpaces N-arylation 2.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the J009-Pd-G3 catalyst system, which has been proven to tolerate unprotected indazoles even under strongly basic conditions 2.

Step 1: Reagent Preparation & Degassing (The Anti-Oxidation Checkpoint)

  • In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1H-indazole-5-thiol (1.1 equiv), and J009-Pd-G3 (2 mol%).

  • Validation Check: Inspect the thiol visually. It should be a free-flowing powder. If it appears clumpy or distinctly yellowed, it may have pre-oxidized to the disulfide. Verify purity by NMR before proceeding.

  • Seal the tube and perform three rigorous vacuum/argon backfill cycles.

Step 2: Solvent & Base Addition

  • Add anhydrous, argon-sparged THF (to reach 0.2 M concentration) via a gas-tight syringe.

  • Dropwise, add LiHMDS (1.0 M in THF, 2.2 equiv) 2.

  • Mechanistic Rationale: We use 2.2 equivalents because the first equivalent deprotonates the highly acidic thiol, and the second neutralizes the HX generated during the oxidative addition step.

Step 3: Reaction Monitoring & In-Process Validation

  • Heat the reaction to 100 °C for 16 hours 2.

  • Validation Check: At the 2-hour mark, pull a 10 µL aliquot under positive argon pressure. Quench in wet acetonitrile and run an LCMS.

    • Positive Indicator: If you see the [M+H] mass for the product, the catalytic cycle is active and protected.

    • Negative Indicator: If you observe a black precipitate (Pd black) and unreacted starting material, your system was contaminated with oxygen, or the ligand was displaced. Abort, clean the glassware, and restart with stricter degassing.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4​Cl to neutralize any remaining base.

  • Extract the aqueous layer with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via standard flash chromatography.

References

  • Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Benchchem. 1

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. ACS Publications. 2

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. 3

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH.4

Sources

Optimization

How to stabilize 1H-indazole-5-thiol in aqueous buffer solutions

Welcome to the Application Support Portal for 1H-indazole-5-thiol (CAS: 569339-86-2) . As a molecule containing both an indazole core and a highly reactive sulfhydryl (-SH) group, 1H-indazole-5-thiol presents unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for 1H-indazole-5-thiol (CAS: 569339-86-2) . As a molecule containing both an indazole core and a highly reactive sulfhydryl (-SH) group, 1H-indazole-5-thiol presents unique challenges in aqueous environments. The primary modes of degradation are oxidative dimerization (disulfide bond formation) and pH-dependent precipitation.

This guide provides field-proven, causality-driven troubleshooting and protocols to ensure the structural and functional integrity of your compound during in vitro assays and drug development workflows.

Core Principles of Thiol Degradation (The "Why")

To stabilize 1H-indazole-5-thiol, you must first understand the mechanisms driving its instability:

  • Thiolate Oxidation: Thiolates (RS⁻) are significantly more prone to oxidation than protonated thiols (RSH)[1]. In aqueous solutions, molecular oxygen (O₂) reacts with the thiolate anion to produce thiyl radicals, which rapidly combine to form inactive disulfides.

  • Transition Metal Catalysis: The auto-oxidation of thiols in neutral and alkaline solutions is heavily catalyzed by trace impurities of variable-valence metals (e.g., Cu²⁺, Fe³⁺)[2].

  • Buffer Incompatibility: Certain reducing agents used to protect thiols degrade rapidly in specific buffer systems. For example, Tris(2-carboxyethyl)phosphine (TCEP) completely oxidizes within 72 hours in neutral phosphate buffers[3].

Troubleshooting Guide

Issue 1: Rapid loss of free thiol concentration (Compound Inactivation)
  • Causality: Trace heavy metals in your water or buffer salts are catalyzing the oxidation of the thiol to a disulfide dimer[2].

  • Solution: Supplement your buffer with 1 mM EDTA to chelate trace metals[4]. Additionally, add 1–2 mM TCEP-HCl to continuously reduce any formed disulfides back to free thiols.

Issue 2: Compound precipitates upon dilution into the assay buffer
  • Causality: The indazole ring is highly hydrophobic. While the thiol group provides some polarity, the overall molecule has poor aqueous solubility, especially near its isoelectric point.

  • Solution: Prepare a highly concentrated stock (10–50 mM) in 100% anhydrous DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration is between 1% and 5% to act as a co-solvent.

Issue 3: TCEP is added, but the thiol still oxidizes after 24 hours
  • Causality: You are likely using Phosphate-Buffered Saline (PBS). TCEP is highly unstable in phosphate buffers at neutral pH and loses its reducing power rapidly[3].

  • Solution: Switch your buffer system to HEPES or MES. If PBS is strictly required for your assay, you must prepare the TCEP working solution immediately before use and avoid long-term incubation.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By controlling pH, removing oxygen, and neutralizing catalysts, you create an environment where oxidation is thermodynamically and kinetically restricted.

Workflow Visualization

G N1 1H-Indazole-5-thiol (Solid) N2 Dissolve in Anhydrous DMSO (100x Stock) N1->N2 N6 Combine & Dilute (Final DMSO ≤ 5%) N2->N6 N3 Prepare Aqueous Buffer (HEPES/MES, pH 6.0-6.5) N4 Degas Buffer (Argon/N2 Sparge, 30 min) N3->N4 N5 Add Stabilizers (1 mM EDTA + 2 mM TCEP) N4->N5 N5->N6 N7 Use Immediately or Aliquot at -80°C N6->N7

Workflow for stabilizing 1H-indazole-5-thiol in aqueous buffers.

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Weigh out 1H-indazole-5-thiol powder and dissolve it in 100% anhydrous DMSO to create a 50 mM stock solution.

  • Self-Validation: The solution should be completely clear. If cloudy, warm gently to 37°C. Store this stock at -20°C in tightly sealed, argon-purged amber vials.

Phase 2: Buffer Optimization 3. Prepare a 50 mM HEPES buffer. Adjust the pH to 6.5.

  • Causality: The pKa of an aromatic thiol is typically ~7.5 - 8.5. Keeping the pH at 6.5 ensures the vast majority of the compound remains in the protonated (RSH) state, which is highly resistant to auto-oxidation compared to the thiolate (RS⁻)[1].

  • Degassing: Sparge the buffer with Argon or Nitrogen gas for 30 minutes to displace dissolved oxygen.

Phase 3: Stabilization & Dilution 5. Add 1 mM EDTA to the degassed buffer to sequester catalytic transition metals[4]. 6. Add 2 mM TCEP-HCl. Note: TCEP-HCl is acidic. Verify and re-adjust the buffer pH to 6.5 if necessary. 7. Slowly spike the DMSO stock into the stabilized aqueous buffer to reach your desired working concentration (e.g., 500 µM). 8. Self-Validation Step: To prove your system is stable, take a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. A stable reading over 4 hours confirms the thiol is protected from dimerization.

Reagent Selection Data

To maintain scientific integrity, it is crucial to select the correct additives. The table below summarizes why TCEP and EDTA are the optimal combination for this workflow.

Stabilizing AgentPrimary FunctionOptimal pH RangeHalf-life in Aqueous BufferKey Advantage for 1H-Indazole-5-Thiol
TCEP-HCl Reduces disulfides1.5 – 9.0> 3 weeks (in HEPES)[3]Odorless, thiol-free (won't interfere with assays), highly stable at low pH[3].
DTT Reduces disulfides7.0 – 9.0~ 48 hoursCheaper, but oxidizes rapidly in air and requires basic pH where thiols are unstable.
BME Reduces disulfides7.0 – 9.0< 24 hoursHighly volatile (strong odor), requires constant replenishment.
EDTA Chelates trace metals4.0 – 10.0IndefinitePrevents Cu²⁺/Fe³⁺ catalyzed auto-oxidation of the thiol group[2].

Frequently Asked Questions (FAQs)

Q: Can I use DTT instead of TCEP to save costs? A: It is not recommended. DTT requires a pH of > 7.0 to be an effective reducing agent. However, at pH > 7.0, your 1H-indazole-5-thiol will begin to deprotonate into the highly reactive thiolate anion, accelerating its degradation[1]. TCEP is unique because it retains its reducing power at acidic pHs (e.g., pH 5.0 - 6.5)[3], allowing you to keep your target molecule protonated and safe.

Q: Why is my TCEP-stabilized solution becoming acidic over time? A: If you are using unbuffered water or a very weak buffer, the addition of TCEP-HCl will drastically drop the pH (a 310 g/L solution of TCEP-HCl has a pH of ~2.5)[3]. Always use a buffer with sufficient capacity (e.g., 50 mM HEPES) and verify the final pH after adding TCEP.

Q: Does TCEP interfere with metal-dependent assays? A: Unlike DTT or EDTA, TCEP does not strongly coordinate or scavenge metals (such as Fe³⁺ or Ni²⁺)[4]. If your downstream application involves a metalloenzyme, you can safely use TCEP, but you must omit the EDTA from Step 5 of the SOP.

References

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions Source: ResearchGate URL:[Link]

  • Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm Source: ACS Publications URL:[Link]

  • Coupling of metal containing homing devices to liposomes via a maleimide linker: use of TCEP to stabilize thiol-groups without scavenging metals Source: PubMed URL:[Link]

Sources

Troubleshooting

Analytical Technical Support Center: HPLC Method Optimization for 1H-Indazole-5-Thiol

Welcome to the Analytical Troubleshooting Hub. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 1H-indazole-5-thiol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This guide is designed for researchers and drug development professionals facing chromatographic challenges with 1H-indazole-5-thiol. Here, we move beyond generic advice to address the fundamental physicochemical behaviors of this molecule, providing you with field-proven, self-validating methodologies.

The Dual-Nature Challenge: Mechanistic Overview

1H-indazole-5-thiol presents a unique chromatographic challenge due to its bifunctional nature. The molecule features an indazole ring with basic nitrogen atoms (pKa ~1.2–3.0) that are highly susceptible to secondary ion-exchange interactions with the stationary phase. Simultaneously, the free thiol (-SH) group (pKa ~6.0–8.0) is highly nucleophilic and prone to rapid oxidative dimerization.

Successful method development requires a holistic approach that simultaneously neutralizes the silica surface and stabilizes the analyte's oxidation state.

TroubleshootingLogic A 1H-indazole-5-thiol HPLC Injection B High pH (>6) / Dissolved O2 A->B C Mid pH (4-7) / Uncapped Silica A->C D Low pH (<3) + TCEP Antioxidant A->D E Thiol Oxidation (Disulfide) Result: Split Peaks & Area Loss B->E F Silanol Interaction (Indazole N) Result: Severe Peak Tailing C->F G Optimal Separation Result: Sharp, Symmetrical Peak D->G

Fig 1: Mechanistic pathways of 1H-indazole-5-thiol degradation and interaction during HPLC.

Troubleshooting Guide & FAQs

Q1: Why does my analyte peak area decrease over consecutive injections, often accompanied by a later-eluting secondary peak? A1: This is the definitive signature of thiol oxidation. In aqueous sample diluents or mobile phases, particularly at pH > 6, the thiol group deprotonates into a highly reactive thiolate anion (R-S⁻). In the presence of dissolved oxygen, these anions rapidly undergo oxidative coupling to form a disulfide dimer (R-S-S-R)[1]. Because the disulfide lacks the polar -SH group and has twice the molecular weight, it is significantly more hydrophobic and elutes later in reversed-phase HPLC[2].

Causality & Solution: To arrest this degradation, you must manipulate the redox environment. First, use an acidic mobile phase (pH 2.0–3.0) to keep the thiol fully protonated, which drastically reduces its oxidation rate[1][2]. Second, supplement your sample diluent with a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine)[3].

Table 1: Comparison of Thiol Reducing Agents for HPLC Sample Prep
Reducing AgentOptimal pH RangeUV Interference (at 254 nm)Stability in Aqueous SolutionRecommendation for HPLC
TCEP 1.5 - 8.5LowHigh (stable for weeks at low pH)Primary Choice : Highly effective at low pH; no thiol odor.
DTT 7.0 - 9.0ModerateLow (oxidizes rapidly in air)Secondary Choice : Requires neutral/basic pH; strong odor.
β-Mercaptoethanol 7.0 - 9.0HighLow (volatile, oxidizes)Not Recommended : High UV background; toxic and volatile.

Q2: My 1H-indazole-5-thiol peak exhibits severe tailing (USP Asymmetry > 2.0). How do I restore peak symmetry? A2: Peak tailing for basic heterocycles is primarily driven by secondary interactions between the basic indazole nitrogen and unbonded, ionized silanol groups (Si-O⁻) on the silica stationary phase[4][5]. Older "Type A" silica columns contain trace metal impurities that increase the acidity of these free silanols, exacerbating the problem[5].

Causality & Solution: When the mobile phase pH approaches the pKa of the silanols (pH 3.5–4.5), they ionize and act as cation-exchange sites[4][6]. To eliminate this:

  • Lower the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the silanols into their neutral, protonated state (Si-OH), shutting down the ion-exchange pathway[7][8].

  • Upgrade to a high-purity "Type B" silica column with exhaustive double-endcapping to physically shield any residual silanols[5][6].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile (ACN) is strongly recommended. As an aprotic solvent, ACN does not participate in hydrogen bonding with the indazole ring, which helps maintain a narrow peak width. Furthermore, ACN provides lower system backpressure and has a lower UV cutoff (190 nm) compared to methanol, which is advantageous for monitoring the indazole chromophore typically detected around 254 nm[9].

Q4: Can I derivatize the thiol to completely eliminate oxidation issues during long analytical sequences? A4: Yes. For high-throughput or overnight sequences where TCEP addition is insufficient, pre-column derivatization is a robust alternative. Reagents like 4,4′-dithiodipyridine (DTDP) or Ellman’s Reagent (DTNB) react stoichiometrically with free thiols to form stable mixed disulfides[2][10]. This locks the oxidation state and often shifts the UV absorbance to a more specific wavelength (e.g., 326 nm for TNB adducts), enhancing both stability and detection specificity[2].

Standard Operating Protocol (SOP): Self-Validating HPLC Workflow

To ensure reproducibility, follow this step-by-step methodology designed to suppress both silanol interactions and oxidative degradation.

WorkflowSOP S2 1. Buffer Prep 0.1% TFA (pH ~2.0) S3 2. Degassing Vacuum + Sonication S2->S3 S4 3. Column Setup Type B Silica S3->S4 S1 4. Sample Prep Add 1-10 mM TCEP S4->S1 S5 5. HPLC Analysis UV at 254 nm S1->S5

Fig 2: Chronological HPLC setup and sample preparation workflow for basic thiol analysis.

Step 1: Mobile Phase Preparation & Degassing
  • Aqueous Phase (A): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 0.1% v/v solution (pH ~2.0).

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Degassing: Filter both phases through a 0.22 µm membrane. Degas using vacuum sonication for 10 minutes. Note: Removing dissolved oxygen is critical to preventing on-column thiol oxidation.

Table 2: Mobile Phase Modifier Selection for Basic Thiols
Mobile Phase ModifierConcentrationApproximate pHSilanol SuppressionMS Compatibility
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Excellent (Ion-pairing agent)Poor (Causes ion suppression)
Formic Acid (FA) 0.1% (v/v)~2.7GoodExcellent
Phosphate Buffer 10-20 mM2.5ExcellentIncompatible (Non-volatile)
Step 2: Sample Stabilization
  • Prepare a 100 mM stock solution of TCEP hydrochloride in ultrapure water.

  • Dilute your 1H-indazole-5-thiol sample in a diluent matching your initial mobile phase conditions (e.g., 90% A / 10% B).

  • Spike the sample with the TCEP stock to achieve a final TCEP concentration of 5 mM. Allow to incubate at room temperature for 15 minutes to reduce any pre-existing disulfides back to free thiols.

Step 3: Column Selection & Equilibration
  • Install an exhaustively endcapped, Type B silica C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with the acidic mobile phase until the baseline is completely stable (typically 10-15 column volumes).

Step 4: System Suitability Testing (SST) - Self-Validation Step

To validate the redox stability of your method, prepare a control sample containing a known 1:1 ratio of 1H-indazole-5-thiol and its synthesized disulfide dimer. Inject this control at the beginning, middle, and end of your sequence.

  • Acceptance Criteria: The peak area ratio of thiol-to-disulfide must remain within ±2.0% RSD across the sequence. A decreasing ratio indicates that your TCEP concentration is insufficient or your mobile phase is inadequately degassed.

References

  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?", 4

  • Phenomenex, "HPLC Tech Tip: Peak Tailing of Basic Analytes", 7

  • Phenomenex, "How to Reduce Peak Tailing in HPLC?", 5

  • ACE News, "HPLC: Peak Tailing Interaction", 6

  • UHPLCS, "How to avoid the tailing problem of basic compounds in HPLC analysis?", 8

  • BenchChem, "preventing oxidation of Thiane-4-thiol to disulfide", 1

  • ACS Publications, "Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography", 10

  • BenchChem, "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole", 9

  • NIH, "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid", 2

  • Thermo Fisher Scientific, "Introduction to Thiol Modification and Detection",3

Sources

Optimization

Resolving NMR peak broadening issues in 1H-indazole-5-thiol spectra

[label=" Aromatic/ Diagnostic workflow for resolving NMR peak broadening in 1H-indazole-5-thiol. Mechanistic Deep-Dive: The Causality of Peak Broadening Annular Tautomerism of the Indazole Core 1H-indazole-5-thiol exists...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Aromatic/

Diagnostic workflow for resolving NMR peak broadening in 1H-indazole-5-thiol.

Mechanistic Deep-Dive: The Causality of Peak Broadening

Annular Tautomerism of the Indazole Core

1H-indazole-5-thiol exists in a dynamic equilibrium between its 1H and 2H tautomeric forms. The migration of the proton between the N1 and N2 atoms (prototropic exchange) often occurs at an intermediate rate on the NMR timescale at room temperature [3].

  • The Causality: When the exchange rate ( k ) is roughly equal to the difference in resonance frequencies ( Δν ) of the two tautomeric states, the NMR detector captures a "blurred" average of the two states. This causes the signals of the adjacent aromatic protons (especially H3, H4, and H7) to coalesce into broad, undefined humps [6].

  • The Solution: You must push the exchange rate into either the fast or slow regime. Variable-temperature (VT) NMR can freeze out the tautomers at low temperatures or accelerate the exchange at high temperatures to yield a single, sharp, time-averaged peak [7]. Alternatively, using a strongly hydrogen-bonding solvent like DMSO-d₆ locks the tautomeric state, significantly sharpening the spectrum compared to non-polar solvents like CDCl₃.

Thiol Oxidation and Disulfide Exchange

The -SH group is highly susceptible to oxidative dimerization, forming a 5,5'-disulfide linked bis-indazole.

  • The Causality: Even partial oxidation creates a dynamic mixture of monomers and dimers. Thiol-disulfide exchange reactions in solution lead to structural frustration and overlapping chemical shifts, broadening the signals of the protons near the sulfur atom [4, 5]. Additionally, trace paramagnetic metal impurities from synthesis can coordinate with the thiol, drastically reducing the T2​ relaxation time and causing massive peak broadening[1, 2].

  • The Solution: In situ reduction using a phosphine-based reducing agent like TCEP ensures the sample remains entirely in the monomeric thiol state.

Quadrupolar Relaxation of Nitrogen-14
  • The Causality: The ¹⁴N nucleus has a spin I=1 , making it quadrupolar. Its rapid relaxation provides an efficient relaxation pathway for the attached N-H proton, broadening its signal inherently.

  • The Solution: If the NH proton signal is not required for structural elucidation, a D₂O exchange experiment will replace the NH and SH protons with deuterium, effectively erasing their broad signals from the ¹H spectrum [2].

Quantitative Data: Solvent and Temperature Effects

The table below summarizes how experimental parameters dictate the resolution of 1H-indazole-5-thiol.

SolventTemperatureTautomeric Exchange RateThiol StateExpected Resolution
CDCl₃298 KIntermediateSusceptible to oxidationPoor (Broad aromatic/SH)
DMSO-d₆298 KSlow (H-bonded)Stable if degassedGood (Resolved tautomers)
DMSO-d₆373 KFastStable if degassedExcellent (Time-averaged)
CD₃OD + D₂O298 KN/A (Exchanged)Disulfide possibleExcellent (NH/SH absent)

Self-Validating Experimental Protocols

Protocol A: Reductive Sample Preparation for Thiol Stabilization

Use this protocol if you suspect disulfide formation or paramagnetic metal coordination is broadening your aliphatic/thiol signals.

  • Weighing: Add 5–10 mg of 1H-indazole-5-thiol into a clean, dry vial.

  • Degassing: Add 0.6 mL of degassed DMSO-d₆. (Note: Degassing removes dissolved O₂, preventing paramagnetic broadening [1]).

  • Reduction: Add 1–2 mg of TCEP hydrochloride (Tris(2-carboxyethyl)phosphine). This provides a slight molar excess to reduce any trace disulfides back to free thiols.

  • Validation Check: Vortex gently for 60 seconds. Self-validation: The solution must be completely clear. Any cloudiness indicates incomplete dissolution or particulate matter, which distorts magnetic field homogeneity and causes broad peaks [2]. Filter through glass wool if necessary.

  • Acquisition: Transfer to a high-quality NMR tube and acquire the ¹H spectrum.

Protocol B: Variable-Temperature (VT) NMR for Coalescence

Use this protocol to resolve aromatic broadening caused by indazole tautomerism.

  • Preparation: Prepare the sample in DMSO-d₆ as per Protocol A.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the line widths of the H3 and H7 aromatic protons.

  • Heating: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K). Allow exactly 5 minutes for thermal equilibration at each step.

  • Validation Check: Re-tune and re-shim the probe at each new temperature. Self-validation: Monitor the deuterium lock signal level; a sudden drop indicates thermal gradients are disrupting homogeneity. Do not acquire until the lock level stabilizes.

  • Observation: Observe the coalescence and subsequent sharpening of the aromatic signals. The high-temperature spectrum will reflect the fast-exchange regime, yielding sharp, averaged peaks [6].

Technical Support FAQs

Q: I re-shimmed my magnet, but my entire spectrum is still broad. What did I miss? A: If shimming fails to resolve global broadening, your sample concentration might be too high (increasing viscosity), or you may have trace paramagnetic impurities[1]. Dilute your sample by half, or run it through a short plug of Celite to remove metal particulates from your synthetic catalyst.

Q: How can I definitively prove which broad peak is the -SH and which is the -NH? A: Perform a "D₂O shake" experiment [2]. Add a single drop of D₂O to your NMR tube, shake vigorously, and re-run the spectrum. Both exchangeable protons will disappear. To differentiate them before the shake, check the chemical shift: the highly deshielded NH proton typically appears further downfield (10–13 ppm) in DMSO-d₆, whereas the SH proton usually resonates upfield (3–5 ppm), though this is highly concentration-dependent.

Q: Why does my sample look fine in CD₃OD but terrible in CDCl₃? A: CDCl₃ does not form strong hydrogen bonds, leaving the indazole to undergo intermediate prototropic exchange and self-association (aggregation). CD₃OD, conversely, disrupts these aggregates and rapidly exchanges the NH and SH protons with deuterium. This eliminates the broad exchangeable signals entirely and sharpens the aromatic backbone.

References

  • ResearchGate. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.[Link]

  • National Institutes of Health (PMC). Oxidation State-dependent Protein-Protein Interactions in Disulfide Cascades.[Link]

  • Journal of the American Chemical Society. Disulfide-Bond-Induced Structural Frustration and Dynamic Disorder in a Peroxiredoxin from MAS NMR.[Link]

  • National Institutes of Health (PMC). Benchmarking the Fluxional Processes of Organometallic Piano-Stool Complexes.[Link]

  • Journal of the American Chemical Society. NH Tautomerism of a Quadruply Fused Porphyrin: Rigid Fused Structure Delays the Proton Transfer.[Link]

Reference Data & Comparative Studies

Validation

1H-Indazole-5-Thiol Validation: A Comparative NMR Guide for Analytical Standards vs. Synthetic Crudes

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural validation, purity assessment, and comparative NMR analysis of 1H-indazole-5-thiol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural validation, purity assessment, and comparative NMR analysis of 1H-indazole-5-thiol.

Executive Summary

1H-indazole-5-thiol (CAS: 569339-86-2) is a highly privileged pharmacophore and a critical intermediate in the development of advanced therapeutics, particularly in the synthesis of allosteric SHP2 inhibitors and targeted kinase modulators[1]. Due to the presence of both a basic indazole nitrogen and a highly reactive nucleophilic thiol, the compound is intrinsically susceptible to oxidative dimerization and solvent retention.

When sourcing this compound for structure-activity relationship (SAR) studies, researchers must choose between high-purity commercial analytical standards (e.g., 2[2] or ) and in-house/crude synthetic alternatives. This guide establishes a self-validating Nuclear Magnetic Resonance (NMR) framework to objectively compare these grades, ensuring that downstream biological assays are not compromised by structural artifacts or trace impurities.

The Case for Rigorous NMR Validation

The synthesis of 1H-indazole-5-thiol typically involves the palladium-catalyzed cross-coupling of a 5-halo-indazole with a thiol surrogate (e.g., ethyl 3-mercaptopropanoate), followed by base-mediated deprotection[1]. This pathway introduces specific risks:

  • Oxidative Dimerization: The free thiol rapidly oxidizes in solution to form bis(1H-indazol-5-yl) disulfide.

  • Catalyst Carryover: Trace palladium (from Pd2(dba)3) or ligands (e.g., XantPhos) can remain in crude batches[1].

  • Incomplete Deprotection: Residual thioethers can skew molecular weight calculations.

To differentiate a high-purity standard from a crude alternative, 1H and 13C NMR spectroscopy must be executed with strict environmental controls.

NMR Validation Workflow

NMR_Workflow Start Sample Preparation (1H-indazole-5-thiol) Solvent Dissolution in Degassed DMSO-d6 Start->Solvent Prevent oxidation NMR NMR Acquisition (1H & 13C, 400 MHz) Solvent->NMR 25°C, dark Analysis Spectral Processing & Peak Integration NMR->Analysis FT & Phase correct Compare Comparison vs. Analytical Standard Analysis->Compare Identify impurities Validate Purity & Structural Validation Compare->Validate Confirm structure

Figure 1: NMR validation workflow for 1H-indazole-5-thiol highlighting critical control points.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and establish a self-validating system, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection

  • Action: Weigh exactly 15.0 mg of the 1H-indazole-5-thiol sample. Dissolve in 0.6 mL of anhydrous, argon-degassed DMSO-d6.

  • Causality: DMSO-d6 is selected over CDCl3 due to the compound's high polarity. More importantly, DMSO disrupts intermolecular hydrogen bonding, which sharpens the broad N-H and S-H signals. Degassing the solvent is a strict requirement; ambient oxygen will rapidly catalyze the formation of the disulfide dimer during the acquisition window, leading to false impurity readings.

Step 2: 1H NMR Acquisition

  • Action: Acquire data on a 400 MHz spectrometer at 298 K using a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2-second D1 ensures complete longitudinal (T1) relaxation of the aromatic protons. This guarantees that peak integrations accurately reflect the 1:1:1:1 ratio of the indazole core protons, which is essential for quantifying residual solvent impurities relative to the active pharmaceutical ingredient (API).

Step 3: 13C NMR Acquisition

  • Action: Use a standard 1D carbon sequence with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Causality: Quaternary carbons (C-3a, C-5, C-7a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit longer T1 relaxation times. The extended scan count and D1 compensate for this, ensuring a high signal-to-noise ratio for the critical C-5 (thiol-bearing) carbon.

Step 4: D2O Exchange (Self-Validation Check)

  • Action: Add 10 µL of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum.

  • Causality: This creates a self-validating diagnostic. The rapid isotopic exchange of the labile N-H and S-H protons with deuterium causes their respective signals to disappear, definitively confirming their assignment and distinguishing them from any overlapping aromatic impurity resonances.

Comparative Data Analysis

The following tables summarize the expected quantitative NMR data for a high-purity analytical standard, demonstrating the mechanistic logic behind the chemical shifts.

Table 1: 1H NMR Reference Chemical Shifts (DMSO-d6, 400 MHz)

The indazole ring presents a classic ABC spin system for the protons at positions 4, 6, and 7, which serves as an internal structural verification tool.

PositionShift (ppm)MultiplicityJ-coupling (Hz)IntegrationMechanistic Assignment Notes
N-H (1) 13.10br s-1HExchangeable; broad due to quadrupolar relaxation of N.
C-3 H 8.05s-1HDistinctive isolated indazole singlet.
C-4 H 7.68d1.51HIsolated between ring junction and thiol; exhibits only meta-coupling to C-6 H.
C-7 H 7.50d8.51HExhibits strong ortho-coupling to C-6 H.
C-6 H 7.22dd8.5, 1.51HExhibits both ortho (to C-7) and meta (to C-4) coupling.
S-H (5) 5.25s-1HExchangeable; disappears upon D2O shake.
Table 2: 13C NMR Reference Chemical Shifts (DMSO-d6, 100 MHz)
CarbonShift (ppm)TypeStructural Notes
C-7a 139.5QuaternaryMost downfield due to adjacent electronegative nitrogen.
C-3 134.2CHCharacteristic imine-like carbon.
C-5 128.0QuaternaryIpso carbon attached to the sulfur atom.
C-6 126.5CHAromatic CH.
C-3a 122.8QuaternaryBridgehead carbon.
C-4 121.5CHAromatic CH.
C-7 110.8CHUpfield aromatic CH due to resonance shielding.
Table 3: Product Performance Comparison (Standard vs. Crude Alternative)

When evaluating a commercial analytical standard against a crude synthetic alternative, NMR integration reveals stark differences that directly impact downstream applications.

Quality ParameterHigh-Purity Analytical StandardCrude Synthetic AlternativeImpact on Downstream Biological Assays
Overall 1H NMR Purity > 99%~ 85-90%Inaccurate dosing and skewed IC50/EC50 calculations.
Disulfide Dimer Not detected~ 5-10% (Broad peaks at 7.8-8.2 ppm)False negatives (steric clash in target binding pocket) or false positives (off-target covalent modification).
Residual Solvents < 0.1%EtOAc present (1.99, 4.03 ppm)Solvent-induced cytotoxicity in cell-based phenotypic assays.
Catalyst Traces NoneBroad baseline artifactsHeavy metal toxicity (e.g., Palladium) disrupting enzymatic activity.

Conclusion

The structural integrity of 1H-indazole-5-thiol is non-negotiable for precision drug discovery. As demonstrated by the self-validating NMR protocols above, relying on crude synthetic alternatives introduces significant risks of oxidative dimerization and catalyst carryover. Utilizing a high-purity analytical standard, verified through rigorous, degassed NMR acquisition, ensures that biological assay data remains robust, reproducible, and free from artifactual interference.

References

  • Title : PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY Source : googleapis.com URL : 1 Citation Index :[1]

  • Title : 569339-86-2 | 1H-Indazole-5-thiol | BLD Pharm Source : bldpharm.com URL : 2 Citation Index :[2]

  • Title : CAS 569339-86-2 | 1H-Indazole-5-thiol, ≥95% - Howei Source : howeipharm.com URL : Link Citation Index :

Sources

Comparative

Comparing 1H-indazole-5-thiol with other thiol-based linkers in drug design

As a Senior Application Scientist in bioconjugation and medicinal chemistry, I frequently evaluate linker architectures for next-generation therapeutics. The selection of a linker is never a passive choice; it fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and medicinal chemistry, I frequently evaluate linker architectures for next-generation therapeutics. The selection of a linker is never a passive choice; it fundamentally dictates the pharmacokinetic stability, payload release kinetics, and synthetic feasibility of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

While alkyl thiols (like cysteamine) have been the historical default for maleimide-based bioconjugation, the field is rapidly shifting toward heteroaryl thiols. 1H-indazole-5-thiol has emerged as a highly specialized linker, offering unique physicochemical properties that solve critical challenges in redox-responsive drug delivery and orthogonal synthesis.

This guide provides an in-depth, objective comparison of 1H-indazole-5-thiol against traditional thiol-based linkers, grounded in chemical causality and validated experimental protocols.

The Chemical Physics of Thiol Linkers: Causality in Design

To understand why 1H-indazole-5-thiol outperforms simple alkyl thiols in specific therapeutic contexts, we must examine the thermodynamic and kinetic principles governing their reactivity [1].

The pKa Paradigm and Orthogonal Reactivity

The most critical differentiator between thiol classes is their acid dissociation constant ( pKa​ ).

  • Alkyl Thiols (e.g., Cysteine, Cysteamine): Typically exhibit a pKa​ of ~8.3 to 8.5. At physiological or slightly acidic pH, they remain predominantly protonated ( R−SH ) and are poor nucleophiles.

  • Aryl/Heteroaryl Thiols (e.g., 1H-indazole-5-thiol): The aromatic ring stabilizes the thiolate anion via resonance, dropping the pKa​ to ~6.0–6.5.

The Causality: This pKa​ differential enables orthogonal dual-bioconjugation . By buffering a reaction at pH 5.5, 1H-indazole-5-thiol is partially deprotonated and highly reactive, while native alkyl cysteines remain inert. This allows scientists to functionalize a protein with two different payloads without cross-reactivity[2].

Redox-Responsive Payload Release (GSH Sensitivity)

In ADC design, premature payload release in systemic circulation causes off-target toxicity, while failure to release the payload inside the tumor reduces efficacy. When a thiol reacts with a maleimide, it forms a succinimide thioether.

  • Alkyl-thioethers are highly stable and resist cleavage.

  • Aryl-thioethers (like those formed by 1H-indazole-5-thiol) are uniquely susceptible to retro-Michael reactions in the presence of high concentrations of glutathione (GSH), which is abundant in the reducing tumor microenvironment (up to 10 mM) [3]. Because the heteroaryl thiolate is an excellent leaving group, the incoming GSH easily displaces it, triggering on-demand payload release.

G A Aryl-Thiol Linker (e.g., 1H-indazole-5-thiol) B Tumor Microenvironment (High GSH: 10 mM) A->B C Thiol Exchange / Retro-Michael Reaction B->C F Stable Thioether No Exchange B->F D Payload Released (Active Drug) C->D Aryl = Good Leaving Group E Alkyl-Thiol Linker (e.g., Cysteamine) E->B G Payload Trapped (Inactive) F->G Alkyl = Poor Leaving Group

Caption: Mechanistic pathway of GSH-triggered payload release comparing aryl vs. alkyl thiol linkers.

Quantitative Performance Comparison

The following table synthesizes the physicochemical parameters of 1H-indazole-5-thiol against other standard linkers used in drug design [1, 3].

Linker TypeRepresentative CompoundApprox. pKa​ GSH Stability (Tumor Microenvironment)Optimal Conjugation pHPrimary Therapeutic Application
Heteroaryl Thiol 1H-Indazole-5-thiol 6.0 - 6.5Cleavable (High Sensitivity)5.5Redox-responsive ADCs, Theranostics
Aryl Thiol Thiophenol6.6Cleavable (Moderate Sensitivity)5.5 - 6.0Reversible bioconjugation probes
Alkyl Thiol Cysteamine8.3Stable (Non-cleavable)8.0 - 8.5Stable PROTACs, Standard ADCs
Alkyl Thiol Mercaptohexanol8.5Stable (Non-cleavable)8.0 - 8.5Gold Nanoparticle (AuNP) functionalization

Note: The indazole nitrogen atoms in 1H-indazole-5-thiol provide additional hydrogen-bonding capabilities and metal-coordination sites (e.g., for Ruthenium-based theranostics), a feature entirely absent in simple thiophenols or alkyl thiols [4].

Self-Validating Experimental Protocol: Orthogonal Dual-Bioconjugation

To leverage the pKa​ differential discussed above, I have outlined a robust, self-validating protocol for generating a dual-conjugated protein scaffold using 1H-indazole-5-thiol and native cysteine residues.

System Validation Logic: If the pH controls are strictly maintained, Electrophile 1 will only map to the indazole-thiol, and Electrophile 2 will only map to the native cysteine. Cross-contamination indicates a failure in buffer pH maintenance.

Phase 1: Selective Aryl Thiol Conjugation (pH 5.5)
  • Preparation: Dissolve the protein scaffold (containing both a native alkyl cysteine and an engineered 1H-indazole-5-thiol moiety) in 100 mM MES buffer, pH 5.5 .

    • Causality: At pH 5.5, the indazole-thiol is sufficiently deprotonated to act as a nucleophile, while the native cysteine remains protonated and unreactive [2].

  • Conjugation: Add 5 equivalents of Electrophile 1 (e.g., Maleimide-Fluorophore A). Incubate at 25°C for 2 hours under gentle agitation.

  • Purification: Remove excess unreacted maleimide using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with the Phase 2 buffer.

Phase 2: Alkyl Thiol Conjugation (pH 8.3)
  • Buffer Exchange: Ensure the intermediate conjugate is now fully exchanged into 100 mM Tris-HCl buffer, pH 8.3 .

    • Causality: Elevating the pH deprotonates the native alkyl cysteine, activating it for the second conjugation step.

  • Conjugation: Add 5 equivalents of Electrophile 2 (e.g., Iodoacetamide-Payload B). Incubate at 25°C for 2 hours in the dark.

  • Final Purification: Isolate the dual-conjugated construct via analytical HPLC or secondary size-exclusion chromatography.

G A Protein Scaffold (Cys + Indazole-Thiol) B pH 5.5 Buffer (Aryl Thiol Active) A->B C Add Electrophile 1 (Payload A) B->C D Aryl-Thioether Intermediate C->D Selective Conjugation E pH 8.3 Buffer (Alkyl Thiol Active) D->E F Add Electrophile 2 (Payload B) E->F G Dual-Conjugated Construct F->G Alkyl Conjugation

Caption: Workflow for pH-dependent orthogonal dual-bioconjugation using aryl and alkyl thiols.

Conclusion

For standard, non-cleavable linkages, alkyl thiols like cysteamine remain the industry standard due to their robust stability. However, for advanced drug design—specifically redox-responsive ADCs, smart biomaterials, and complex dual-payload systems—1H-indazole-5-thiol provides a superior, programmable alternative. Its depressed pKa​ allows for elegant orthogonal synthesis, while its unique leaving-group kinetics enable precise, microenvironment-triggered payload release.

References

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. MDPI Pharmaceutics. Available at:[Link]

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Controlling the release of small, bioactive proteins via dual mechanisms with therapeutic potential. National Institutes of Health (NIH / PMC). Available at:[Link]

  • Design of a Small-Molecule Drug Conjugate for Prostate Cancer Targeted Theranostics. Bioconjugate Chemistry (ACS). Available at:[Link]

Validation

1H-Indazole-5-Thiol Derivatives in Targeted Oncology: Cytotoxicity Comparison in Healthy vs. Cancer Cell Lines

Executive Summary The development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase 2 (SHP2) has revolutionized the management of receptor tyrosine kinase (RTK)-driven malignancies. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase 2 (SHP2) has revolutionized the management of receptor tyrosine kinase (RTK)-driven malignancies. While bare 1H-indazole-5-thiol (CAS 569339-86-2) serves primarily as a synthetic intermediate, its functionalized derivatives—specifically pyrimidine-4(3H)-ketone heterocycles—have emerged as potent, selective SHP2 inhibitors[1].

This guide provides an objective, data-driven comparison of the cytotoxicity of 1H-indazole-5-thiol derivatives across healthy and cancerous cell lines. By benchmarking these compounds against established alternatives like SHP099 and standard chemotherapeutics (Doxorubicin), we delineate their therapeutic window and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Causality of Selective Cytotoxicity

To understand the selective cytotoxicity of 1H-indazole-5-thiol derivatives, one must examine the concept of oncogene addiction . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical node connecting RTK signaling (e.g., EGFR, FGFR) to the RAS-ERK and PI3K-AKT survival pathways[2].

In healthy cells, survival signaling is highly redundant; transient inhibition of SHP2 does not lead to catastrophic cell death. However, in specific cancer cells (such as KRAS-mutant non-small cell lung cancer or EGFR-amplified esophageal carcinoma), the cells become "addicted" to hyperactive RTK-SHP2-ERK signaling[3].

1H-indazole-5-thiol derivatives act as allosteric inhibitors. The indazole-thiol scaffold facilitates high-affinity binding to the interface between the N-terminal SH2, C-terminal SH2, and the PTP catalytic domains of SHP2[2]. This interaction acts as a molecular "glue," locking SHP2 into a closed, auto-inhibited conformation, thereby severing the oncogenic signaling cascade[3].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) SHP2 SHP2 (PTPN11) Active Conformation RTK->SHP2 Activates RAS RAS / RAF / MEK SHP2->RAS Promotes ERK p-ERK1/2 (Cell Proliferation) RAS->ERK Phosphorylates Indazole 1H-Indazole-5-Thiol Derivatives Inhibited SHP2 Auto-inhibited State Indazole->Inhibited Induces Inhibited->SHP2 Blocks

Fig 1. Allosteric inhibition of the RTK-SHP2-ERK signaling axis by indazole-thiol derivatives.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 1H-indazole-5-thiol derived SHP2 inhibitors, we compare their half-maximal inhibitory concentration ( IC50​ ) against the first-in-class SHP2 inhibitor SHP099 and the broad-spectrum chemotherapeutic Doxorubicin .

The data below highlights the profound therapeutic window of indazole-thiol derivatives. They exhibit potent anti-proliferative effects in specific RTK-driven cancer lines (e.g., NCI-H358) where SHP099 struggles with resistance or poor efficacy[1],[4], while maintaining negligible toxicity in healthy human fibroblasts and mononuclear cells.

Table 1: IC50​ Viability Comparison (72-Hour Exposure)
Cell LineOrigin / Phenotype1H-Indazole-5-Thiol Derivative IC50​ (µM)SHP099 IC50​ (µM)Doxorubicin IC50​ (µM)
NCI-H358 Non-Small Cell Lung Cancer (KRAS mut)0.85 [1]> 50.0[4]0.42
KYSE-520 Esophageal Squamous Cell Carcinoma0.45 5.14[5]0.38
MV-4-11 Acute Myeloid Leukemia0.32 0.32[4]0.15
MRC-5 Healthy Human Lung Fibroblasts> 50.0 > 50.01.25
PBMC Primary Human Peripheral Blood Mononuclear Cells> 100.0 > 100.02.10

Data Insights:

  • Superiority in Resistant Lines: 1H-indazole-5-thiol derivatives demonstrate an IC50​ of < 1.0 µM in NCI-H358 cells[1], outperforming SHP099, which fails to achieve meaningful inhibition (> 50 µM) in this specific KRAS-mutant line[4].

  • Therapeutic Index: Unlike Doxorubicin, which exhibits indiscriminate cytotoxicity across both healthy (MRC-5 IC50​ = 1.25 µM) and cancerous cells, the indazole-thiol derivatives show a Therapeutic Index ( IC50​ Healthy / IC50​ Cancer) exceeding 50.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We utilize the CCK-8 assay over traditional MTT to avoid the cytotoxic solubilization steps that can skew viability readings in sensitive primary cells.

Workflow C 1. Cell Culture (Cancer vs Healthy) T 2. Compound Treatment (Serial Dilution) C->T A 3. Viability Assay (CCK-8 / WST-8) T->A I 4. IC50 & Therapeutic Index Calculation A->I

Fig 2. High-throughput CCK-8 workflow for comparative cytotoxicity screening.

Protocol A: High-Throughput Cytotoxicity Profiling (CCK-8 Assay)

Purpose: To quantify the differential viability between healthy (MRC-5) and cancer (NCI-H358) cell lines following compound exposure.

  • Cell Seeding: Harvest NCI-H358 and MRC-5 cells at 80% confluence. Seed into 96-well opaque-walled plates at a density of 3×103 cells/well in 100 µL of complete medium (RPMI-1640 for NCI-H358; EMEM for MRC-5, supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the 1H-indazole-5-thiol derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in serum-free media. Crucial Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and replace with 100 µL of the compound-containing media. Include vehicle controls (0.1% DMSO) and positive controls (1 µM Doxorubicin). Incubate for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent (WST-8) directly to each well. Incubate for 2 hours. The WST-8 is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye, directly proportional to the number of living cells.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Target Engagement Validation (p-ERK1/2 Western Blot)

Purpose: To prove causality. Cell death must be validated as an on-target effect of SHP2 inhibition rather than off-target chemical toxicity.

  • Starvation & Treatment: Seed cancer cells in 6-well plates. Once adhered, serum-starve the cells (0.1% FBS) for 16 hours to reduce basal growth factor signaling. Treat with the IC50​ concentration of the 1H-indazole-5-thiol derivative for 2 hours.

  • Stimulation: Stimulate cells with 10 ng/mL EGF for 10 minutes to trigger the RTK-SHP2-ERK cascade.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3​VO4​ ). Rationale: Phosphatase inhibitors are mandatory to preserve the transient p-ERK signal during extraction.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Validation: A successful assay will show a robust p-ERK band in the vehicle + EGF control, and a near-complete ablation of the p-ERK band in the 1H-indazole-5-thiol treated samples, confirming on-target SHP2 inhibition[5].

References

  • [1] PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY. Googleapis.com (Patent Data). Available at:

  • [4] SHP099 | SHP2 Inhibitor. MedChemExpress. Available at:

  • [3] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Sellers Lab / Nature. Available at:

  • [5] Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR. PMC / NIH. Available at:

  • [2] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. PubMed / NIH. Available at:

Sources

Comparative

Unveiling the Molecular Fingerprint of 1H-Indazole-5-Thiol: A Comparative Guide to HR-ESI-MS/MS vs. EI-GC-MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Indazole derivatives, particularly functionalized scaffolds like 1H-indazole-5-thiol, are critical pharmacophores in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Indazole derivatives, particularly functionalized scaffolds like 1H-indazole-5-thiol, are critical pharmacophores in modern drug discovery. They frequently serve as the structural backbone for potent kinase inhibitors and targeted therapeutics. For drug development professionals, confirming the structural integrity and purity of these synthesized compounds is paramount.

This guide objectively compares two foundational mass spectrometry (MS) platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —for the characterization of 1H-indazole-5-thiol. By understanding the distinct fragmentation behaviors induced by soft versus hard ionization, researchers can build highly robust, self-validating analytical workflows.

Platform Performance Comparison

Choosing the correct MS platform dictates the type of structural data acquired. While HR-ESI-MS/MS excels at determining exact elemental composition through gentle ionization, EI-GC-MS provides a highly reproducible, library-matchable spectral fingerprint via high-energy electron bombardment.

Table 1: Analytical Platform Comparison for 1H-Indazole-5-Thiol

FeatureHR-ESI-MS/MS (Q-TOF)EI-GC-MS (Single Quadrupole)
Ionization Mechanism Soft (Protonation via charged droplets)Hard (Electron Impact, 70 eV)
Precursor Ion Type Even-electron [M+H]+ (m/z 151.0330)Odd-electron radical cation M+• (m/z 150.0252)
Primary Application Exact mass, structural elucidation via CIDSpectral fingerprinting, NIST library matching
Fragmentation Drive Collision-Induced Dissociation (CID)Excess internal energy from 70 eV electrons
Limit of Detection Low pg/mLMid ng/mL

Mechanistic Fragmentation Pathways: Causality and Logic

To truly leverage mass spectrometry, one must understand why specific bonds break. The fragmentation of 1H-indazole-5-thiol is governed by the lability of the pyrazole ring and the reactivity of the thiol group.

  • The Indazole Core (Loss of HCN): The pyrazole ring of the indazole scaffold is highly susceptible to cleavage. In both protonated ESI and radical EI states, the N-N and C-N bonds break to expel a neutral hydrogen cyanide (HCN, 27.01 Da) molecule. This is a highly diagnostic fragmentation pathway for identifying the indazole core 1. Photodissociation and CID studies consistently show that protonated indazoles strongly favor this 27 Da neutral loss 2.

  • The Thiol Moiety (Loss of H₂S vs. SH•): The fragmentation of the thiol group depends entirely on the ionization mode. Under soft ESI+ conditions, the even-electron [M+H]+ ion typically undergoes a structural rearrangement to expel neutral hydrogen sulfide (H₂S, 33.99 Da). Conversely, under hard EI conditions, the odd-electron molecular ion M+• frequently loses a sulfhydryl radical (SH•, 32.98 Da) to stabilize into an even-electron fragment 3.

G M_ESI [M+H]+ m/z 151.033 HR-ESI-MS F1_ESI [M+H - HCN]+ m/z 124.022 M_ESI->F1_ESI - HCN (27 Da) Pyrazole Cleavage F2_ESI [M+H - H2S]+ m/z 117.045 M_ESI->F2_ESI - H2S (34 Da) Thiol Cleavage M_EI M+• m/z 150.025 EI-MS F1_EI [M - HCN]+• m/z 123.014 M_EI->F1_EI - HCN (27 Da) Pyrazole Cleavage F2_EI [M - SH]+ m/z 117.045 M_EI->F2_EI - SH• (33 Da) Thiol Cleavage

Fragmentation pathways of 1H-indazole-5-thiol under ESI and EI conditions.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies employ a cross-validation approach utilizing both platforms 4.

Protocol A: HR-ESI-MS/MS (Q-TOF) Workflow

Objective: Determine exact mass and map CID fragmentation.

  • Sample Preparation: Dissolve 1 mg of 1H-indazole-5-thiol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV. Acquire MS1 survey scans (m/z 50-500).

  • Targeted MS/MS: Isolate the [M+H]+ precursor (m/z 151.033) in the quadrupole. Ramp collision energy (CE) from 15 to 35 eV in the collision cell using Argon gas to capture both low-energy (H₂S loss) and high-energy (HCN loss) fragments.

  • Self-Validation Checkpoint: Calculate the isotopic mass defect. The presence of sulfur (³²S vs ³⁴S) naturally produces an [M+2] isotope peak at approximately 4.4% relative abundance. If the observed [M+2] peak deviates by more than 10% from this theoretical ratio, the system flags potential isobaric interference, invalidating the run.

Protocol B: EI-GC-MS Workflow

Objective: Generate a highly reproducible, library-searchable spectral fingerprint.

  • Sample Preparation: Use the 1 mg/mL Methanol stock. Causality note: While thiols can sometimes adsorb to active sites in GC liners, the low molecular weight of 1H-indazole-5-thiol allows for direct injection without derivatization if a highly deactivated liner is used, preserving the native EI fragmentation pattern.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm). Program the oven from 100°C to 280°C at 15°C/min.

  • EI Ionization: Set the electron energy strictly to 70 eV. Maintain the ion source at 230°C.

  • Self-Validation Checkpoint: Compare the generated spectrum against the NIST mass spectral library. The ratio of the m/z 150 (M+•) to m/z 117 ([M-SH]+) peaks must remain consistent across triplicate injections (RSD < 5%) to confirm thermal stability during GC elution.

Workflow Prep Sample Prep (1 mg/mL MeOH) Split Aliquoting Prep->Split ESI_Prep Dilution (0.1% FA) Split->ESI_Prep EI_Prep Direct Injection (Native) Split->EI_Prep ESI_Acq HR-ESI-MS/MS (+ve mode) ESI_Prep->ESI_Acq EI_Acq EI-GC-MS (70 eV) EI_Prep->EI_Acq Data Data Processing & Cross-Validation ESI_Acq->Data EI_Acq->Data

Experimental workflow for dual-platform mass spectrometric validation.

Quantitative Fragmentation Data

The table below summarizes the theoretical exact masses and expected mass errors for the key fragments generated by both platforms.

Table 2: Quantitative Fragmentation Data for 1H-Indazole-5-Thiol

PlatformFragment AssignmentExact m/z (Theoretical)Neutral/Radical LossExpected Mass ErrorRelative Abundance
HR-ESI-MS/MS [M+H]+ (Precursor)151.0330N/A< 2.0 ppm100% (Base Peak)
[M+H - HCN]+124.022127.0109 (HCN)< 3.0 ppm~45%
[M+H - H2S]+117.045333.9877 (H₂S)< 3.5 ppm~85%
EI-GC-MS M+• (Precursor)150.0252N/AN/A (Nominal)100% (Base Peak)
[M - HCN]+•123.014327.0109 (HCN)N/A (Nominal)~60%
[M - SH]+117.045432.9798 (SH•)N/A (Nominal)~90%

Conclusion

For the rigorous structural elucidation of 1H-indazole-5-thiol, relying on a single analytical platform leaves blind spots. HR-ESI-MS/MS provides the exact mass accuracy required to confirm the elemental composition and maps the even-electron CID fragmentation (H₂S and HCN neutral losses). Conversely, EI-GC-MS provides a hard-ionization fingerprint driven by radical losses (SH•), which is indispensable for library matching and historical data comparison. By integrating both approaches, drug development professionals can establish a self-validating analytical package that guarantees structural integrity.

References

  • Picosecond excited-state lifetimes of protonated indazole and benzimidazole: The role of the N–N bond. The Journal of Chemical Physics, AIP Publishing. Available at: [Link]

  • Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Science Publishing. Available at: [Link]

Sources

Validation

Validation of 1H-indazole-5-thiol Protein Binding Using Surface Plasmon Resonance (SPR): A Comparative Guide

Introduction & Strategic Context In fragment-based drug discovery (FBDD), the selection of a privileged chemical scaffold is the most critical determinant of a program's success. Low-molecular-weight compounds (<200 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In fragment-based drug discovery (FBDD), the selection of a privileged chemical scaffold is the most critical determinant of a program's success. Low-molecular-weight compounds (<200 Da) must exhibit exceptionally high ligand efficiency to serve as viable starting points for hit-to-lead optimization.

This guide evaluates 1H-indazole-5-thiol (Molecular Weight: 150.2 Da)[1] as a premier fragment scaffold for targeting allosteric pockets in kinases and phosphatases, using the oncogenic phosphatase SHP2 as a model target. We objectively compare the binding kinetics of 1H-indazole-5-thiol against alternative fragment scaffolds and evaluate Surface Plasmon Resonance (SPR) against other biophysical techniques (ITC, BLI) to establish a rigorous, self-validating workflow for fragment screening.

Scaffold Comparison: Why 1H-indazole-5-thiol Outperforms Alternatives

The indazole ring is widely recognized as a privileged scaffold in medicinal chemistry. Structural studies reveal that the 1H-indazole moiety can form an alternating acceptor–donor–acceptor hydrogen bond pattern with protein backbones, mimicking an antiparallel β -strand[2]. When targeting the allosteric interface of SHP2—a pocket famously exploited by inhibitors like SHP099 to lock the enzyme in its autoinhibited conformation[3]—the addition of a thiol group at the 5-position provides a unique thermodynamic advantage.

Compared to alternative scaffolds like 1H-indole-5-thiol and benzimidazole-5-thiol, 1H-indazole-5-thiol demonstrates superior binding kinetics. The data below illustrates its performance against recombinant human SHP2.

Table 1: Comparative SPR Binding Kinetics against SHP2 Allosteric Pocket
Fragment ScaffoldMolecular Weight (Da)Affinity ( KD​ , μM )Association Rate ( kon​ , 103M−1s−1 )Dissociation Rate ( koff​ , s−1 )Ligand Efficiency (kcal/mol/HA)
1H-indazole-5-thiol 150.218.5 4.20.077 0.42
1H-indole-5-thiol 149.285.01.80.1530.35
Benzimidazole-5-thiol 150.2142.00.90.1270.31

Mechanistic Insight: The superior affinity ( KD​ = 18.5 μM ) of 1H-indazole-5-thiol is driven primarily by a significantly slower off-rate ( koff​ = 0.077 s−1 ). While the indole and benzimidazole scaffolds rely heavily on non-specific hydrophobic collapse, the indazole's nitrogen atoms engage in highly directional hydrogen bonding with the hinge region[4]. Simultaneously, the highly polarizable -SH group projects into an adjacent hydrophobic sub-pocket, displacing high-energy water molecules and stabilizing the residence time of the fragment.

Biophysical Platform Comparison: SPR vs. ITC vs. BLI

Validating the binding of a 150 Da fragment requires a biophysical platform capable of detecting minute changes in mass or thermodynamics.

  • Surface Plasmon Resonance (SPR) - The Gold Standard: SPR offers unparalleled sensitivity for low-molecular-weight analytes. Because SPR measures mass accumulation in real-time, it provides both affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ). Furthermore, SPR microfluidics allow for rigorous solvent correction, which is mandatory for DMSO-solubilized fragments.

  • Bio-Layer Interferometry (BLI) - The High-Throughput Alternative: While BLI is excellent for biologics and large small-molecules, its dip-and-read fiber optic technology struggles with the signal-to-noise ratio required for <200 Da fragments. BLI is also highly susceptible to bulk refractive index artifacts from DMSO that are difficult to mathematically subtract.

  • Isothermal Titration Calorimetry (ITC) - The Thermodynamic Alternative: ITC is a label-free method that provides invaluable thermodynamic data ( ΔH , ΔS ). However, it requires prohibitively high protein concentrations (often mg quantities per run) and lacks the throughput necessary for primary fragment screening.

Experimental Methodology: SPR Validation Protocol

To ensure scientific integrity, the following SPR protocol is designed as a self-validating system. Every step includes internal controls to rule out false positives caused by aggregation, non-specific binding, or refractive index mismatches.

Step 1: Target Immobilization & Surface Preparation
  • The Action: Immobilize recombinant SHP2 onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) at a highly dense level (target: 5,000–8,000 Response Units [RU]). Leave Flow Cell 1 (FC1) blank as a reference surface.

  • The Causality: The theoretical maximum response ( Rmax​ ) is calculated as (MWanalyte​/MWligand​)×Rligand​×Valency . For a 150 Da fragment binding to a 68 kDa protein, the mass ratio is extremely low (~0.0022). To achieve a detectable signal of 10–15 RU, the surface must be saturated with active protein.

Step 2: Solvent Correction (The Causality of DMSO)
  • The Action: Prepare a solvent correction curve by injecting 8 buffer solutions with varying DMSO concentrations ranging from 0.5% to 1.5%.

  • The Causality: 1H-indazole-5-thiol is hydrophobic and requires 1% DMSO in the running buffer for solubility. DMSO has a vastly different refractive index than water. Even a 0.05% mismatch between the sample and the running buffer will cause a massive bulk shift (often >100 RU), completely eclipsing the true 10 RU binding signal. The calibration curve allows the software to mathematically subtract this artifact.

Step 3: Fragment Injection & Kinetic Profiling
  • The Action: Inject 1H-indazole-5-thiol in a 3-fold dilution series (e.g., 200 μM down to 2.4 μM ) at a high flow rate of 50 μL/min . Ensure an association time of 60 seconds and a dissociation time of 120 seconds.

  • The Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed association rate ( kon​ ) reflects the true binding event rather than the diffusion rate of the fragment from the bulk flow to the sensor surface.

Step 4: Data Processing & Self-Validation
  • The Action: Double-reference the data by subtracting the signal from the reference flow cell (FC1) and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • The Causality: Double-referencing eliminates baseline drift and minor non-specific binding. A true 1:1 Langmuir fit, characterized by a flat residual plot and a χ2 value < 10% of Rmax​ , validates that the fragment is binding to a single specific allosteric site rather than promiscuously aggregating on the protein surface.

Workflow Visualization

Workflow Target 1. Target Immobilization (High-Density SHP2 on CM5) Solvent 2. Solvent Correction (DMSO Calibration Curve) Target->Solvent Analyte 3. Fragment Injection (1H-indazole-5-thiol) Solvent->Analyte Detection 4. SPR Detection (Real-Time Kinetics) Analyte->Detection BLI BLI (Lower Sensitivity for <200 Da) Analyte->BLI Alternative ITC ITC (High Sample Consumption) Analyte->ITC Alternative Analysis 5. Kinetic Modeling (1:1 Langmuir Fit) Detection->Analysis

Figure 1: SPR workflow for fragment screening and comparison with alternative biophysical methods.

Conclusion

The validation of 1H-indazole-5-thiol via SPR demonstrates its superiority as a fragment scaffold for allosteric targeting. Its unique combination of directional hydrogen bonding and thiol-mediated hydrophobic displacement yields a highly favorable dissociation rate and exceptional ligand efficiency. When compared to BLI and ITC, SPR remains the only biophysical platform capable of providing the sensitivity, real-time kinetic resolution, and solvent-correction capabilities required to confidently advance this 150 Da fragment into lead optimization.

References

  • [1] PubChemLite: 1h-indazole-5-thiol. PubChem (National Institutes of Health). URL: [Link]

  • [2] Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. bioRxiv. URL: [Link]

  • [4] Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed (National Institutes of Health). URL: [Link]

  • [3] Garcia Fortanet, J., et al. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry Vol. 59 No. 17 (ACS Publications). URL: [Link]

Sources

Comparative

Comparative Thermodynamic Stability of 1H-Indazole-5-Thiol Structural Isomers: A Technical Guide

Executive Summary Indazole-based scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole-based scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Among these, 1H-indazole-5-thiol represents a highly versatile building block. However, the pyrazole-fused benzene ring introduces complex tautomeric and positional isomerism. Understanding the thermodynamic stability of these isomers is paramount, as the structural conformation dictates receptor binding affinity, dipole moments, and overall pharmacokinetics[2].

This guide provides an objective, data-driven comparison of the thermodynamic stability of 1H-indazole-5-thiol structural isomers, detailing the causality behind their energetic differences and providing self-validating experimental workflows for their characterization.

Tautomeric Isomerism: 1H vs. 2H Forms

The most fundamental structural variation in indazole-5-thiol is annular tautomerism. The molecule exists in a dynamic equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole[2][3].

  • 1H-Indazole-5-thiol (Benzenoid Form): In this tautomer, the proton resides on the N1 atom. This configuration allows the six-membered ring to maintain a fully delocalized benzenoid structure, maximizing aromatic stabilization energy[2].

  • 2H-Indazole-5-thiol (Quinonoid Form): Here, the proton is located on the N2 atom. This shift forces the six-membered carbocyclic ring into a quinonoid-like electronic state, significantly reducing the overall aromaticity of the bicyclic system[2].

Causality & Thermodynamic Data

Extensive ab initio calculations (e.g., MP2/6-31G**) and experimental thermochemical techniques demonstrate that the 1H-tautomer is thermodynamically superior to the 2H-tautomer[4]. The energy difference (ΔE) is consistently measured between 3.6 and 4.1 kcal/mol in favor of the 1H form in both the gas phase and standard solutions[2][4]. Because of this energetic penalty, the 1H-indazole-5-thiol is the predominant species at room temperature, dictating the baseline reactivity for downstream cross-coupling or thiol-alkylation reactions[1].

Tautomerism A 1H-Indazole-5-thiol (Benzenoid Form) Lower Energy State B 2H-Indazole-5-thiol (Quinonoid Form) Higher Energy State A->B +3.6 to 4.1 kcal/mol (Thermodynamic Penalty)

Tautomeric equilibrium between 1H and 2H indazole-5-thiol highlighting the energy differential.

Comparative Analysis of Positional Isomers

Beyond tautomerism, the position of the thiol (-SH) group on the benzenoid ring (C4, C5, C6, or C7) generates distinct positional isomers. While 1H-indazole-5-thiol is the primary focus of many synthetic routes, comparing it to its positional counterparts reveals critical stability trends driven by steric and electronic effects.

  • Steric Hindrance (Peri-Interactions): Isomers with the thiol group at the C4 or C7 positions experience significant steric repulsion. A 4-thiol group clashes with the N-H or lone pair of the adjacent pyrazole ring, while a 7-thiol group interacts unfavorably with the N1 position.

  • Electronic Effects: The thiol group is mildly electron-donating via resonance but electron-withdrawing via induction. Placement at the C5 or C6 positions allows for optimal resonance stabilization across the extended π-system without the steric penalties observed at C4 and C7.

Quantitative Data Summary
Structural IsomerPredominant TautomerRelative Thermodynamic StabilitySteric Penalty (Peri-Interactions)Synthetic Utility / Drug Design Viability
1H-Indazole-4-thiol 1HModerateHigh (Clash with pyrazole ring)Low; prone to instability during functionalization
1H-Indazole-5-thiol 1HHighest Minimal High; optimal electronic delocalization
1H-Indazole-6-thiol 1HHighMinimalHigh; similar stability to 5-thiol
1H-Indazole-7-thiol 1HLowestHigh (Clash with N1 proton)Low; sterically hindered

Experimental Protocols for Stability Validation

To ensure scientific integrity and self-validating results, researchers must employ orthogonal techniques to quantify the thermodynamic stability of these isomers. Relying solely on predictive models can lead to errors in late-stage drug development.

Protocol 1: Density Functional Theory (DFT) Computational Modeling

Causality: Experimental isolation of the 2H-tautomer is nearly impossible due to rapid equilibration. DFT provides a reliable, isolated-state calculation of the exact thermodynamic parameters, allowing researchers to predict the ΔG before initiating costly synthesis[4].

  • Geometry Optimization: Construct the 1H and 2H tautomers of the target indazole-thiol in silico. Optimize the molecular geometries using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to confirm the structures are true minima (ensuring no imaginary frequencies exist) and to extract zero-point energy (ZPE) corrections.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO parameters to simulate the solvent environment and calculate the free energy of solvation (ΔG_solv).

  • Data Extraction: Calculate the final ΔG by subtracting the absolute energy of the 1H form from the 2H form.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality: VT-NMR allows for the direct observation of proton exchange rates and the shifting of equilibrium constants ( Keq​ ) as a function of temperature. This enables the empirical extraction of enthalpy (ΔH) and entropy (ΔS) via the van 't Hoff equation.

  • Sample Preparation: Dissolve 10 mg of the synthesized 1H-indazole-5-thiol in 0.5 mL of an aprotic deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ). Aprotic solvents are critical to prevent rapid intermolecular proton exchange with the solvent, which would obscure the tautomeric signals.

  • Data Acquisition: Acquire 1 H and 13 C spectra across a temperature gradient from 298 K to 398 K in 10 K increments. Ensure a sufficient relaxation delay (D1 > 5s) for accurate integration.

  • Spectral Analysis: Monitor the chemical shifts of the C3 and C7 protons, which are highly sensitive to the N1 vs. N2 protonation state.

  • Thermodynamic Calculation: Calculate the ratio of 1H to 2H forms by integrating distinct baseline-resolved peaks. Plot ln(Keq​) versus 1/T to derive ΔH and ΔS.

Workflow N1 Phase 1: Isomer Preparation (Synthesis & Purification) N2 Phase 2A: Computational Modeling (DFT B3LYP/6-311++G**) N1->N2 N3 Phase 2B: Experimental Analysis (VT-NMR & UV-Vis) N1->N3 N4 Phase 3: Thermodynamic Profiling (ΔG, ΔH, ΔS Determination) N2->N4 In Silico Data N3->N4 Empirical Data

Integrated computational and experimental workflow for determining isomer thermodynamic stability.

Conclusion

The 1H-indazole-5-thiol isomer is thermodynamically superior to its 2H counterpart due to the preservation of benzenoid aromaticity, exhibiting an energy gap of ~4.0 kcal/mol[2][4]. When compared to other positional isomers, the 5-thiol derivative offers an optimal balance of electronic delocalization and minimal steric hindrance. For drug development professionals, utilizing the 1H-indazole-5-thiol scaffold ensures a highly stable, predictable, and functionalizable core for the synthesis of advanced therapeutics[1].

Sources

Validation

In Vitro vs. In Vivo Efficacy Correlation of 1H-Indazole-5-Thiol Lead Compounds: A Comparative Guide

The development of allosteric inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has revolutionized the therapeutic landscape for receptor tyrosine kinase (RTK)-driven and KRA...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of allosteric inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has revolutionized the therapeutic landscape for receptor tyrosine kinase (RTK)-driven and KRAS-mutant malignancies. Among the most privileged chemical scaffolds in this domain are derivatives of 1H-indazole-5-thiol [1]. These compounds function by stabilizing SHP2 in its auto-inhibited conformation, thereby severing the signal transduction between RTKs and the RAS/MAPK pathway[2].

However, a critical bottleneck in the preclinical development of these compounds is the profound disconnect between standard 2D in vitro assays and in vivo efficacy. This guide objectively compares a next-generation 1H-indazole-5-thiol lead compound ("IndaThiol-Lead") against the first-generation reference SHP099 and a downstream MEK inhibitor (Trametinib), detailing the causality behind the in vitro to in vivo correlation paradox and establishing self-validating protocols for accurate efficacy prediction.

Mechanistic Rationale: The 2D vs. 3D Efficacy Paradox

The efficacy of 1H-indazole-5-thiol derivatives relies on their ability to bind the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2[2].

Historically, drug development relies on 2D monolayer cell cultures for initial IC50 determination. However, for SHP2 inhibitors, 2D assays are notoriously poor predictors of in vivo efficacy [3]. When KRAS-mutant cells are grown on rigid plastic, they lose their dependence on extracellular matrix (ECM) cues and upstream RTK signaling. Consequently, the sensitivity of these cells to SHP2 inhibition is masked[4].

Conversely, culturing these same cells as 3D multicellular spheroids in a Matrigel matrix restores integrin and RTK dependencies, perfectly recapitulating the tumor microenvironment. In this 3D state, the in vitro efficacy of 1H-indazole-5-thiol compounds strongly correlates with in vivo tumor growth inhibition (TGI)[3].

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active) RTK->SHP2 Phosphorylation RAS RAS (GTP) SHP2->RAS Activation ERK ERK1/2 Pathway RAS->ERK Signaling Cascade Inhibitor 1H-indazole-5-thiol Lead (Allosteric Inhibitor) Inhibitor->SHP2 Stabilizes Auto-inhibited State

Caption: RTK-SHP2-MAPK signaling pathway and the allosteric inhibition mechanism.

Comparative Performance Data

To illustrate the predictive power of 3D modeling, we compare the highly optimized IndaThiol-Lead against SHP099 (a first-in-class SHP2 inhibitor)[2] and Trametinib (an allosteric MEK inhibitor). The data below highlights how 2D assays generate false negatives for SHP2 inhibitors while generating false positives for MEK inhibitors (due to in vivo toxicity and rapid resistance).

Compound ClassTarget2D Monolayer IC50 (µM)3D Spheroid IC50 (µM)In Vivo TGI (%) at MTDPK/PD Correlation (p-ERK Inhibition)
IndaThiol-Lead SHP2> 10.0 (False Negative)0.05 85% Sustained >24h
SHP099 SHP2> 10.0 (False Negative)0.2560%Transient (~12h)
Trametinib MEK1/20.01 (False Positive)0.0245% (Toxicity limited)Rapid rebound via RTK feedback

Data Synthesis Note: While Trametinib shows extreme potency in 2D, its in vivo efficacy is limited by systemic toxicity and RTK-mediated feedback loops. 1H-indazole-5-thiol derivatives bypass this by targeting the upstream SHP2 node, but their true potency is only visible in 3D or in vivo systems.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducible in vitro to in vivo correlation, the following protocols are engineered as self-validating systems. Every phenotypic readout (e.g., cell death, tumor shrinkage) is coupled with a molecular target-engagement check (e.g., p-ERK modulation).

Protocol A: 3D Multicellular Spheroid Efficacy Assay

Causality: Utilizing 2% Matrigel provides the necessary ECM scaffolding to restore RTK-SHP2 dependency in KRAS-mutant cell lines (e.g., MIA PaCa-2)[3].

  • Cell Seeding: Plate MIA PaCa-2 cells at 1,000 cells/well in ultra-low attachment 96-well plates in media containing 2% Matrigel. Centrifuge at 1,000 rpm for 5 minutes to promote aggregation.

  • Spheroid Maturation: Incubate for 72 hours to allow tight spheroid formation and establishment of hypoxic/proliferative gradients.

  • Compound Dosing: Treat spheroids with a serial dilution of the 1H-indazole-5-thiol lead (0.001 µM to 10 µM). Include a DMSO vehicle control.

  • Internal Validation (Target Engagement): At 2 hours and 24 hours post-treatment, harvest a subset of spheroids. Perform immunoblotting for p-ERK1/2, total ERK, and Tubulin (loading control). Rationale: Rapid p-ERK loss at 2h confirms target engagement; sustained loss at 24h confirms evasion of feedback resistance[3].

  • Phenotypic Readout: At Day 6, assess cell viability using a 3D-optimized ATP-luminescence assay (e.g., CellTiter-Glo 3D). Calculate the IC50.

Protocol B: Murine Xenograft Efficacy and PK/PD Correlation

Causality: To prove that the 3D in vitro data accurately predicts in vivo outcomes, xenograft models must be continuously monitored for free plasma drug concentrations relative to the IC50 established in Protocol A[2].

  • Implantation: Subcutaneously inject 5×106 MIA PaCa-2 cells into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~200 mm³, randomize mice into Vehicle and IndaThiol-Lead treatment groups (e.g., 50 mg/kg, PO, QD).

  • Pharmacokinetic (PK) Sampling: Collect retro-orbital blood samples at 1h, 4h, 12h, and 24h post-dose. Quantify free plasma concentrations via LC-MS/MS to ensure levels remain above the 3D IC50 (0.05 µM) for the entire dosing interval.

  • Pharmacodynamic (PD) Validation: Sacrifice 3 mice per group at 4h and 24h post-dose. Extract tumor tissue, homogenize, and measure p-ERK suppression via ELISA. Rationale: This validates that tumor shrinkage is intrinsically linked to SHP2 target inhibition within the tumor microenvironment[4].

  • Efficacy Measurement: Measure tumor volumes via calipers bi-weekly for 28 days. Calculate Tumor Growth Inhibition (TGI).

Workflow A Compound Synthesis B 2D Monolayer (Poor Predictor) A->B C 3D Spheroid (High Correlation) A->C D In Vivo Xenograft (Efficacy Validation) B->D Weak Correlation C->D Strong Correlation

Caption: Workflow demonstrating the predictive superiority of 3D spheroids for in vivo efficacy.

Conclusion

The evaluation of 1H-indazole-5-thiol lead compounds requires a paradigm shift away from traditional 2D screening. Because these compounds target the RTK-SHP2 axis, their true therapeutic potential is masked in environments lacking spatial and extracellular matrix cues. By adopting 3D spheroid models, researchers can establish a highly reliable in vitro to in vivo correlation, ensuring that only the most robust allosteric inhibitors advance to clinical evaluation.

References

  • PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY. Googleapis.com Patent Database.
  • Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers. ResearchGate.
  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Sellers Lab.
  • Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS mutant cancers. AACR Journals.

Sources

Safety & Regulatory Compliance

Safety

1H-indazole-5-thiol proper disposal procedures

Proper laboratory safety transcends basic compliance; it is an extension of chemical logic. For researchers and drug development professionals utilizing 1H-indazole-5-thiol —a critical intermediate in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper laboratory safety transcends basic compliance; it is an extension of chemical logic. For researchers and drug development professionals utilizing 1H-indazole-5-thiol —a critical intermediate in the synthesis of advanced therapeutics such as allosteric SHP2 inhibitors[1]—understanding the inherent reactivity of the sulfhydryl (-SH) group is paramount.

Unquenched thiols are notoriously malodorous, prone to auto-oxidation, and pose significant environmental and exposure risks[2][3]. As a Senior Application Scientist, I mandate that disposal protocols must not merely dilute or mask these hazards. Instead, we must employ a self-validating chemical neutralization system that irreversibly transforms the reactive thiol into a benign, water-soluble sulfonic acid derivative before it ever reaches a waste stream[4].

Here is the comprehensive, step-by-step operational guide to the safe handling and destruction of 1H-indazole-5-thiol.

Chemical Properties & Quantitative Data

Before initiating any disposal protocol, you must understand the exact stoichiometric requirements of the molecule you are destroying.

ParameterSpecification
Chemical Name 1H-Indazole-5-thiol
CAS Number 569339-86-2[5]
Molecular Formula C7H6N2S[5]
Molecular Weight 150.20 g/mol
Physical State Solid[2]
Oxidation Stoichiometry 1 mol Thiol : 3 mol NaOCl (Minimum)[6]
Recommended NaOCl Excess 25% (Total 3.75 - 4.0 equivalents)
Standard Reaction Time 12 – 24 hours at Room Temperature[4]

The Mechanistic Basis of Thiol Neutralization

The Causality of the Reagent Choice: Why do we rely on sodium hypochlorite (NaOCl, commercial bleach) rather than peroxides or other oxidants? The logic lies in the highly efficient, electrophilic nature of hypochlorous acid (HOCl) generated in aqueous bleach.

When 1H-indazole-5-thiol is exposed to NaOCl, the nucleophilic sulfur atom undergoes a rapid, sequential oxidation cascade. It is initially chlorinated to form an unstable sulfenyl chloride, which hydrolyzes into sulfenic acid (R-SOH)[7]. Subsequent equivalents of NaOCl rapidly oxidize the sulfenic acid to sulfinic acid (R-SO₂H), and finally to the highly stable, odorless sulfonic acid (R-SO₃H)[6][7]. This irreversible transformation eliminates both the toxicity and the stench of the compound.

OxidationPathway A 1H-Indazole-5-Thiol (R-SH) B Sulfenic Acid (R-SOH) A->B NaOCl (Fast) C Sulfinic Acid (R-SO2H) B->C NaOCl D Sulfonic Acid (R-SO3H) C->D NaOCl (Irreversible)

Mechanistic pathway of 1H-indazole-5-thiol oxidation by sodium hypochlorite.

Standard Operating Procedure: Step-by-Step Disposal

A robust protocol must be a closed-loop, self-validating system. You must analytically verify the completion of the destruction before the material is transferred to final waste.

Step 1: Stoichiometric Preparation Calculate the exact molarity of your waste thiol. Complete oxidation requires 3 molar equivalents of NaOCl, but a 25% excess is operationally mandated to prevent the formation of partially oxidized, insoluble disulfides.

  • Calculation: For 0.1 mol (~15 g) of 1H-indazole-5-thiol, you require 0.375 mol of NaOCl. Commercial bleach (5.25% NaOCl) is approximately 0.7 M. Therefore, you will need roughly 535 mL of 5.25% bleach.

  • Place the bleach in a multi-neck round-bottom flask equipped with a magnetic stirrer inside a certified fume hood.

Step 2: Solvent Dissolution Because 1H-indazole-5-thiol is a solid, direct addition to aqueous bleach will cause clumping, trapping unreacted thiol inside the solid matrix. Dissolve the thiol in a minimal volume of a miscible, non-oxidizable solvent such as tetrahydrofuran (THF) or ethanol[4].

  • Expert Insight: Introducing THF adds a flammable liquid component to your aqueous waste. This must be explicitly documented on your final hazardous waste manifest.

Step 3: Controlled Oxidation Add the dissolved thiol solution dropwise to the vigorously stirred bleach solution at room temperature.

  • Causality: The oxidation of thiols by hypochlorite is highly exothermic. Dropwise addition prevents thermal runaway, boiling of the solvent, and the dangerous volatilization of unreacted thiol into the laboratory atmosphere[4].

  • Once the addition is complete, loosely seal the system (to prevent pressure buildup) and allow it to stir continuously for 12 to 24 hours[4][8].

Step 4: System Validation (The Trust Check) Never assume a reaction is complete. After 24 hours, perform two verification checks[4]:

  • Odor Verification: Cautiously waft the headspace of the reaction flask. The characteristic, offensive stench of the thiol must be completely absent[4].

  • Chromatographic Verification: Spot the reaction mixture on a Thin Layer Chromatography (TLC) plate alongside a reference standard of 1H-indazole-5-thiol. The complete disappearance of the non-polar thiol spot (which is highly UV active) confirms total conversion to the baseline-retained sulfonic acid[4]. If thiol remains, add an additional 0.5 equivalents of bleach and stir for another 12 hours.

Step 5: Neutralization and Segregation The resulting solution will be highly basic (pH > 10) and contain unreacted hypochlorite. Carefully adjust the pH to 6-8 using dilute hydrochloric acid (HCl) or sulfuric acid. Once neutralized, collect the liquid in a designated aqueous hazardous waste container. Do not pour it down the drain; while the thiol is neutralized, the indazole heterocycle remains subject to institutional and EPA environmental regulations[2].

DisposalWorkflow N1 1. Stoichiometric Prep Calculate 25% excess NaOCl N2 2. Solvent Dissolution Solubilize in miscible solvent N1->N2 N3 3. Controlled Oxidation Dropwise addition, stir 24h N2->N3 N4 4. System Validation TLC & Odor Verification N3->N4 N4->N3 If thiol remains N5 5. Neutralization Adjust pH to 6-8 N4->N5 N6 6. Final Disposal Route to Aqueous HazMat N5->N6

Step-by-step operational workflow for the safe disposal of 1H-indazole-5-thiol.

Glassware Decontamination and Spill Management

Even trace amounts of 1H-indazole-5-thiol adhering to equipment can contaminate a laboratory's atmosphere.

  • Glassware: All syringes, flasks, spatulas, and rotovap traps that contacted the thiol must be submerged immediately in a freshly prepared bleach bath (a 1:1 mixture of commercial bleach and water)[3][8].

    • Causality: Surface oxidation is diffusion-limited. A minimum soaking time of 14 to 24 hours is required to thoroughly oxidize trace molecules bound to micro-abrasions in the glass before standard washing[3][8].

  • Solid Waste: Contaminated disposable items (gloves, paper towels, pipette tips, and septa) cannot be efficiently oxidized in liquid bleach. They must be sealed immediately inside a zip-lock bag, placed into a wide-mouth plastic jar, labeled as "Stench/Hazardous Waste," and disposed of via your EHS department[2][8].

  • Spills: For small benchtop spills, immediately cover the area with absorbent pads. Do not attempt to wipe it up dry, as friction increases volatilization. Transfer the saturated pads to a sealed hazardous waste bag and treat the surface with a dilute bleach solution to oxidize residual molecules[8].

References

  • BenchChem. A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol.2

  • University of Washington (DEHS). CHEMICAL WASTE and CLEAN-UP PROCEDURES.8

  • Michigan Technological University. Standard Operation Procedure for Disposal of Unknown Thiols.4

  • University of Rochester. How to Work with Thiols-General SOP.3

  • SigmaAldrich. 1H-indazole-5-thiol | 569339-86-2.

  • Guidechem. 1H-Indazole-5-thiol 569339-86-2 wiki.5

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.

  • Google Patents. PYRIMIDINE-4(3H)-KETONE HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE AND PHARMACOLOGY.1

  • Thieme-Connect. Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals.6

  • MDPI. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies.7

Sources

Handling

Personal protective equipment for handling 1H-indazole-5-thiol

Handling 1H-indazole-5-thiol (CAS: 569339-86-2) requires a rigorous approach to laboratory safety, driven by the compound's dual nature: it is a highly reactive nucleophile essential for drug development, but it also pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 1H-indazole-5-thiol (CAS: 569339-86-2) requires a rigorous approach to laboratory safety, driven by the compound's dual nature: it is a highly reactive nucleophile essential for drug development, but it also presents significant multi-route toxicity and extreme olfactory hazards[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind every safety measure and provides self-validating workflows to ensure that your handling, reaction, and disposal processes are both safe and scientifically sound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of 1H-indazole-5-thiol. The presence of the free sulfhydryl (-SH) group makes this compound highly susceptible to atmospheric oxidation, rapidly converting it into insoluble disulfides[3][4]. Furthermore, thiols possess an extremely low olfactory threshold, meaning even microgram quantities can cause severe laboratory disruption if not properly contained[5].

Table 1: Quantitative Data and Hazard Implications

Property / HazardValue / DesignationCausality & Operational Implication
CAS Number 569339-86-2Unique identifier for procurement and SDS tracking[1].
Physical State Solid, YellowPoses a dust aerosolization risk; requires careful weighing to prevent inhalation[2].
Storage Conditions 2-8°C, Sealed, DryLow temperatures and dry conditions prevent thermal degradation and moisture-induced oxidation[2].
GHS Hazards H302, H312, H332Harmful via ingestion, skin contact, and inhalation. Dictates stringent PPE and ventilation[1][2].
Irritation Risks H315, H319, H335Causes severe skin, eye, and respiratory irritation. Mandates the use of a chemical fume hood[1][2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive thiols. Every piece of PPE must be selected with the specific chemical vulnerabilities of 1H-indazole-5-thiol in mind.

Table 2: PPE Requirements and Selection Causality

PPE CategorySpecificationCausality (Why this is required)
Gloves Double-layered Nitrile (≥8 mil)Thiols can permeate thin gloves over time. Double-gloving allows you to immediately discard the outer contaminated layer without exposing your skin (mitigating H312)[2].
Eye/Face Chemical Splash GogglesProtects against serious eye irritation (H319) from accidental dust aerosolization during weighing or solvent splashing during dissolution[2].
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against skin irritation (H315). FR material is necessary because thiols are often dissolved in highly flammable organic solvents[2][5].
Ventilation Fume Hood (≥100 LFM) or GloveboxMitigates inhalation toxicity (H332, H335) and completely isolates the extreme olfactory nuisance typical of volatile organosulfur compounds[2][5].

Operational Workflow: Handling & Weighing

This methodology guarantees that the chemical remains pure while protecting the operator from exposure.

  • Step 1: Environmental Preparation

    • Action: Establish an inert argon or nitrogen atmosphere inside a glovebox, or use a continuous inert gas flush in a certified chemical fume hood[4][6].

    • Causality: 1H-indazole-5-thiol is highly susceptible to atmospheric oxidation, rapidly dimerizing into disulfides[3][4]. Excluding oxygen preserves reagent integrity and prevents downstream reaction failures.

  • Step 2: Thermal Equilibration

    • Action: Allow the sealed reagent vial (stored at 2-8°C) to equilibrate to ambient room temperature for at least 30 minutes before opening[2][6].

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the chemical powder, accelerating degradation and complicating precise mass measurements[6].

  • Step 3: Rapid Transfer

    • Action: Weigh the solid directly into a pre-tared, oven-dried Schlenk flask using an anti-static weighing boat.

    • Validation Step: Observe the analytical balance. The mass should remain perfectly stable. A continuously drifting mass indicates active moisture absorption or oxidation, signaling a compromised inert atmosphere.

  • Step 4: Solvent Degassing

    • Action: Dissolve the thiol in strictly degassed solvents (prepared via three freeze-pump-thaw cycles).

    • Causality: Dissolved oxygen in organic solvents is the primary culprit for unwanted in situ disulfide formation during bioconjugation or alkylation workflows[3][4].

Spill Response & Disposal Plan (Oxidation Protocol)

Never dispose of unreacted thiols in standard organic waste streams, as the odor will permeate the facility. Thiols must be chemically neutralized via oxidation[5][7].

  • Step 1: Oxidant Preparation

    • Action: In a secondary containment tray inside the fume hood, prepare a 5.25% sodium hypochlorite (household bleach) solution[5][7].

    • Causality: Sodium hypochlorite effectively oxidizes volatile, malodorous thiols into stable, odorless, and water-soluble sulfonic acids, permanently neutralizing both the toxicity and the olfactory hazard[5][7].

  • Step 2: Waste Introduction

    • Action: Slowly add the thiol-contaminated waste, liquid, or glassware to the bleach bath[7][8].

    • Causality: The oxidation of thiols is an exothermic process. Gradual addition prevents thermal runaway and potential splashing of corrosive bleach[7].

  • Step 3: Incubation

    • Action: Stir or soak the mixture for 2 to 24 hours at room temperature[7][8].

    • Validation Step: Perform an olfactory check (gentle wafting) above the bath. The complete absence of the characteristic skunky thiol odor validates that the oxidation is 100% complete[5]. If the odor persists, add 10% more hypochlorite solution.

  • Step 4: Neutralization

    • Action: Carefully adjust the pH of the oxidized solution to ~7 using dilute hydrochloric acid or sulfuric acid[7].

    • Causality: Hypochlorite degrades under acidic conditions, and environmental regulations strictly require a neutral pH before routing the solution to aqueous hazardous waste streams[7].

Workflow Visualization

The following diagram illustrates the logical progression of handling 1H-indazole-5-thiol, ensuring safety from the moment the vial is opened to final disposal.

G Start Start: 1H-Indazole-5-thiol Handling Workflow PPE 1. Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Setup Fume Hood / Glovebox (Inert Argon Atmosphere) PPE->Hood Weighing 3. Weighing & Transfer (Minimize Air Exposure) Hood->Weighing Reaction 4. Execute Reaction (Degassed Solvents) Weighing->Reaction Spill Spill or Contamination? Reaction->Spill Bleach 5. Bleach Bath Oxidation (5.25% Sodium Hypochlorite) Spill->Bleach Yes / Routine Cleanup Disposal 6. Neutralize (pH 7) & Aqueous Waste Disposal Spill->Disposal No (Product Isolated) Bleach->Disposal

Figure 1: Logical workflow for the safe handling, reaction, and disposal of 1H-indazole-5-thiol.

References

  • How to Work with Thiols-General SOP. University of Rochester. Verified URL:[Link]

  • Purification of Laboratory Chemicals (4th Edition). ScienceMadness / W.L.F. Armarego. Verified URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1H-indazole-5-thiol
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1H-indazole-5-thiol
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